molecular formula C14H10O4 B1601198 [1,1'-Biphenyl]-2,4'-dicarboxylic acid CAS No. 606-80-4

[1,1'-Biphenyl]-2,4'-dicarboxylic acid

Cat. No.: B1601198
CAS No.: 606-80-4
M. Wt: 242.23 g/mol
InChI Key: WKSIHEZXQNJQCB-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2,4'-dicarboxylic acid (CAS 606-80-4) is a high-purity organic compound supplied for research and development purposes. This compound is a polycarboxylic acid ligand of significant interest in materials science, particularly in synthesizing metal-organic frameworks (MOFs) and coordination polymers. Its molecular structure features two carboxyl functional groups positioned on a biphenyl scaffold, enabling it to form stable coordination bonds with various metal ions. Researchers utilize this ligand as a primary building block to construct complexes with metals including Zn²⁺, Mn²⁺, Co²⁺, and Ni²⁺, resulting in diverse structural dimensionalities from 0D to 2D networks . These complexes are investigated for their functional properties, such as tunable fluorescence in zinc-based structures and magnetic behavior in nickel-, cobalt-, and manganese-based structures, making them candidates for advanced optical and magnetic materials . The ligand's ability to influence the pore size and surface area of resulting frameworks also suggests potential applications in catalysis and gas adsorption . As a key organic linker, this compound provides a versatile foundation for developing novel functional materials. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, as it may be harmful if inhaled, in contact with skin, or swallowed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-carboxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSIHEZXQNJQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40527408
Record name [1,1'-Biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40527408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-80-4
Record name [1,1'-Biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40527408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of Unsymmetrical Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of [1,1'-Biphenyl]-2,4'-dicarboxylic Acid

This guide provides a comprehensive overview of the synthetic strategies for this compound, a key building block in the development of advanced materials and pharmaceuticals. Intended for researchers, chemists, and professionals in drug development, this document delves into the prevalent synthetic methodologies, with a particular focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will explore the underlying mechanisms, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization.

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science.[1] The specific isomer, this compound (IUPAC name: 2-(4-carboxyphenyl)benzoic acid), is an unsymmetrically substituted biphenyl.[2] This asymmetry is crucial, as it imparts specific conformational properties that are leveraged in the design of liquid crystal polymers, metal-organic frameworks (MOFs), and pharmacologically active molecules.[3][4] The controlled, high-yield synthesis of this specific isomer is therefore of significant academic and industrial interest.

While classical methods like the Ullmann reaction exist for creating biaryl bonds, they often require harsh conditions (high temperatures, stoichiometric copper) and can have limited substrate scope and yield, especially for creating unsymmetrical products.[5][6] Modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, has provided far more efficient and versatile alternatives.[7] Among these, the Suzuki-Miyaura coupling stands out for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of its boronic acid reagents.[8][9]

Strategic Analysis: The Suzuki-Miyaura Coupling Approach

The most effective and widely adopted strategy for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[9] This Nobel Prize-winning methodology involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium(0) complex.[9]

The key to synthesizing the target molecule lies in the judicious selection of two coupling partners, where one contains a carboxylic acid (or a precursor) at the 2-position and the other at the 4'-position. The two most logical retrosynthetic disconnections are:

  • Route A: Coupling of 2-halobenzoic acid with 4-carboxyphenylboronic acid.

  • Route B: Coupling of 4-halobenzoic acid with 2-carboxyphenylboronic acid.

Both routes are viable. The choice often depends on the commercial availability, cost, and stability of the starting materials. For this guide, we will focus on Route A, coupling a 2-bromobenzoic acid with 4-carboxyphenylboronic acid, as both precursors are readily available.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism of the Suzuki coupling is paramount for troubleshooting and optimization. The process is a catalytic cycle that can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-bromobenzoic acid) to form a Pd(II) intermediate. This is typically the rate-determining step.

  • Transmetalation: The organoboron compound (4-carboxyphenylboronic acid) is activated by a base. The aryl group is then transferred from the boron atom to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two aryl groups on the palladium complex couple, forming the C-C bond of the biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Mechanism Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_complex Oxidative Addition (+ Ar¹-X) diorgano_pd Ar¹-Pd(II)L₂-Ar² (Diorgano Complex) pd2_complex->diorgano_pd Transmetalation (+ Ar²-B(OR)₂ + Base) diorgano_pd->pd0 product Ar¹-Ar² (Biphenyl Product) diorgano_pd->product Reductive Elimination center

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

An important consideration is that the carboxylic acid groups do not need to be protected. While it was once believed that acidic protons would interfere with the reaction, studies have shown that with the appropriate choice of base, the coupling proceeds in high yield.[9]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established green chemistry modifications of the Suzuki coupling.[9][10] It employs a phase-transfer catalyst in a biphasic system, which can facilitate catalyst recycling and product purification.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
2-Bromobenzoic acidC₇H₅BrO₂201.0288-65-3Starting material (Aryl Halide)
4-Carboxyphenylboronic acidC₇H₇BO₄165.9414047-29-1Starting material (Boronic Acid)
Palladium(II) AcetatePd(OAc)₂224.503375-31-3Catalyst precursor
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29603-35-0Ligand
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Base
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.371643-19-2Phase-Transfer Catalyst (PTC)
TolueneC₇H₈92.14108-88-3Organic Solvent
Deionized WaterH₂O18.027732-18-5Aqueous Solvent
Hydrochloric Acid (HCl)HCl36.467647-01-0For acidification (e.g., 2M solution)
Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow for Synthesis setup 1. Reactor Setup Add reactants (halide, boronic acid, base, PTC) to reactor with H₂O. combine 3. Reaction Initiation Add catalyst phase to aqueous reactant phase. Heat with vigorous stirring. setup->combine catalyst 2. Catalyst Phase Prepare catalyst solution (Pd(OAc)₂, PPh₃) in Toluene. catalyst->combine monitor 4. Reaction Monitoring Monitor progress via TLC or LC-MS until starting material is consumed. combine->monitor separate 5. Phase Separation Cool reaction. Separate organic (catalyst) and aqueous (product) layers. monitor->separate acidify 6. Product Precipitation Acidify the aqueous layer with HCl to pH ~2. Precipitate forms. separate->acidify isolate 7. Isolation & Washing Filter the solid product. Wash with cold deionized water. acidify->isolate dry 8. Drying Dry the final product under vacuum to constant weight. isolate->dry

Caption: Figure 2: Experimental Workflow for Synthesis.

  • Preparation of Aqueous Phase: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzoic acid (2.01 g, 10.0 mmol), 4-carboxyphenylboronic acid (1.82 g, 11.0 mmol, 1.1 equiv), potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv), and tetrabutylammonium bromide (0.32 g, 1.0 mmol, 0.1 equiv). Add 50 mL of deionized water.

    • Expert Insight: Using a slight excess of the boronic acid component helps to drive the reaction to completion. Potassium carbonate is a crucial base that facilitates the transmetalation step. The phase-transfer catalyst (TBAB) is essential for bringing the reactants from the aqueous phase into contact with the catalyst in the organic phase.[9]

  • Preparation of Organic (Catalyst) Phase: In a separate small vial, dissolve palladium(II) acetate (22.5 mg, 0.1 mol%) and triphenylphosphine (105 mg, 0.4 mol%) in 25 mL of toluene. The solution should turn from brown to light yellow as the Pd(0) complex forms.

    • Expert Insight: Palladium(II) acetate is a precatalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the Pd(0) catalyst, preventing its precipitation as palladium black, and modulates its reactivity. A P:Pd ratio of 4:1 is often optimal.

  • Reaction Execution: Add the organic catalyst phase to the aqueous mixture in the reaction flask. Heat the biphasic mixture to 80-90 °C with vigorous stirring to ensure efficient mixing between the two phases. Maintain the reaction at this temperature for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the aqueous phase (after stopping stirring and allowing layers to separate).

  • Work-up and Isolation: Once the reaction is complete (disappearance of the 2-bromobenzoic acid), allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel and separate the layers. The organic toluene layer, containing the catalyst, can be retained for potential recycling in subsequent batches.[9]

  • Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice bath. While stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2. A white precipitate of this compound will form.

    • Expert Insight: The product exists as a dicarboxylate salt in the basic aqueous solution. Acidification protonates the carboxylate groups, rendering the molecule neutral and significantly decreasing its water solubility, thus causing it to precipitate.

  • Purification: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid liberally with cold deionized water (3 x 30 mL) to remove any inorganic salts (KCl, KBr).

  • Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight. The expected yield is typically high, often exceeding 90%.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Property/TechniqueExpected Result
Appearance White to off-white crystalline solid.
Molecular Formula C₁₄H₁₀O₄[2]
Molecular Weight 242.23 g/mol [2]
Melting Point A sharp melting point is indicative of high purity. Literature values for related isomers vary, e.g., 2,2'-dicarboxylic acid (diphenic acid) melts at ~228-230 °C. The value should be determined experimentally.
¹H NMR The proton NMR spectrum will show a complex pattern of aromatic protons. The integration should correspond to the 8 aromatic protons. The two carboxylic acid protons will appear as broad singlets far downfield.
¹³C NMR The carbon NMR spectrum should show 14 distinct carbon signals (unless there is accidental overlap), including two signals for the carboxylic acid carbons (~168-172 ppm).
FTIR The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acids (~2500-3300 cm⁻¹) and a strong C=O stretch (~1680-1710 cm⁻¹).
Mass Spectrometry ESI-MS in negative mode should show a prominent peak for the [M-H]⁻ ion at m/z ≈ 241.05.

Conclusion

The synthesis of this compound is reliably achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, mild conditions, and excellent functional group tolerance, making it superior to older techniques like the Ullmann coupling. By understanding the underlying catalytic cycle and the role of each reagent, researchers can confidently execute and optimize this synthesis for applications in materials science and pharmaceutical development. The protocol provided in this guide represents a robust and scalable starting point for laboratory-scale production.

References

  • Jain, S., et al. (2014). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. PMC - NIH. Available at: [Link]

  • WO2008087656A2 - Process for the preparation of unsymmetrically substituted biphenyl compounds. Google Patents.
  • Ennis, D. S., et al. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 4(4), 248-252. Available at: [Link]

  • Combs, D. L. (2012). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Green and Sustainable Chemistry, 2, 121-125. Available at: [Link]

  • El-Malah, A. A., et al. (2021). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. RSC Advances. Available at: [Link]

  • Ennis, D. S., et al. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Available at: [Link]

  • Spectra and physical data of (A2). The Royal Society of Chemistry. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Cape Town. Available at: [Link]

  • Hassan, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

  • Synthesis of unsymmetrical biphenyls via aryl-substituted 1,4-cyclohexadienes. The Journal of Organic Chemistry. Available at: [Link]

  • This compound | C14H10O4 | CID 13204085. PubChem. Available at: [Link]

  • Synthesis of biphenyls. (A) Two-step photosplicing reaction starting... ResearchGate. Available at: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Available at: [Link]

  • Ullmann Reaction. BYJU'S. Available at: [Link]

  • Ullmann Coupling. SynArchive. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Ullmann reaction. Wikipedia. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of [1,1'-Biphenyl]-2,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-2,4'-dicarboxylic acid, with the Chemical Abstracts Service (CAS) registry number 606-80-4, is an aromatic dicarboxylic acid featuring a biphenyl core.[1] This structural motif is of significant interest in medicinal chemistry and materials science. Biphenyl derivatives are integral to the development of a wide range of pharmaceuticals, agricultural products, and advanced materials such as liquid crystals and fluorescent layers in organic light-emitting diodes (OLEDs).[2] The carboxylic acid functional groups, in particular, play a crucial role in the biochemical interactions of molecules and are a cornerstone in drug design.[2] This guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its synthesis, characterization, and potential applications, particularly in the realm of drug development.

Molecular Structure and Identification

The molecular structure of this compound consists of two phenyl rings linked together, with carboxylic acid groups attached at the 2 and 4' positions. This specific substitution pattern imparts a unique set of properties to the molecule, influencing its conformation, polarity, and potential for intermolecular interactions.

Key Identifiers:

  • IUPAC Name: 2-(4-carboxyphenyl)benzoic acid[1]

  • CAS Number: 606-80-4[1]

  • Molecular Formula: C₁₄H₁₀O₄[1]

  • Molecular Weight: 242.23 g/mol [1]

  • Canonical SMILES: C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C(=O)O[1]

  • InChI Key: WKSIHEZXQNJQCB-UHFFFAOYSA-N[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, particularly in drug discovery, where properties like solubility and acidity directly impact bioavailability and formulation.

Calculated Physicochemical Data

While experimental data for this compound is limited, computational models provide valuable estimations for several key parameters.

PropertyValueSource
Molecular Weight 242.23 g/mol PubChem[1]
XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]
Topological Polar Surface Area 74.6 ŲPubChem[1]

Note: These values are computationally derived and should be confirmed by experimental methods for critical applications.

Comparative Physicochemical Properties of Isomers

To provide context for the expected properties of the 2,4'-isomer, the following table presents available experimental data for the related 4,4'- and 2,2'-dicarboxylic acid isomers.

Property[1,1'-Biphenyl]-4,4'-dicarboxylic acid[1,1'-Biphenyl]-2,2'-dicarboxylic acid
CAS Number 787-70-2482-05-3[3]
Melting Point >300 °CNot available
Form White to pale-yellow solid[4]---

The high melting point of the 4,4'-isomer suggests strong intermolecular forces, likely due to efficient crystal packing and hydrogen bonding between the carboxylic acid groups. The asymmetrical nature of the 2,4'-isomer may lead to less efficient packing and consequently a lower melting point compared to the highly symmetric 4,4'-isomer.

Synthesis and Purification

The synthesis of biphenyl carboxylic acids is often achieved through modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. This reaction allows for the formation of the carbon-carbon bond between two phenyl rings with high efficiency and functional group tolerance.[2]

A general synthetic approach to this compound would involve the coupling of a boronic acid derivative of one phenyl ring with a halide derivative of the other, each bearing a protected carboxylic acid or a precursor group.

Conceptual Synthetic Workflow:

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling A 2-Halobenzoic acid derivative C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., 1,4-dioxane/water) A->C B 4-Carboxyphenylboronic acid derivative B->C D This compound derivative C->D Coupling Reaction E Deprotection (if necessary) D->E F Purification (e.g., Column Chromatography, Recrystallization) E->F G This compound F->G Final Product

Caption: Conceptual workflow for the synthesis of this compound.

General Purification Protocol:

Purification of the crude product is typically achieved through column chromatography followed by recrystallization.

  • Column Chromatography: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. Elution with a gradient of solvents (e.g., ethyl acetate/petroleum ether) separates the desired product from unreacted starting materials and byproducts.[2]

  • Recrystallization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid is then dissolved in a hot solvent in which it has high solubility and allowed to cool slowly, leading to the formation of crystals of the pure compound.

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of aromatic dicarboxylic acids, which can be applied to this compound.

Solubility Determination

The solubility of a compound is a critical parameter in drug development, influencing absorption and formulation. A common method for determining solubility is the shake-flask method.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the compound in the diluted solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values, which affects its biological activity and pharmacokinetic properties. Potentiometric titration is a highly accurate method for pKa determination.[5]

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The concentration should be in the range of 1-10 mM.

  • Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added in small, precise increments using a micro-burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. For a dicarboxylic acid, two equivalence points will be observed. The pKa values correspond to the pH at the half-equivalence points (i.e., at 0.5 and 1.5 equivalents of added base). These points can be determined from the first derivative of the titration curve.

Workflow for pKa Determination:

G A Prepare a solution of the dicarboxylic acid C Titrate with a standardized strong base A->C B Calibrate pH meter B->C D Record pH after each addition of titrant C->D E Plot pH vs. volume of titrant D->E F Determine equivalence points from the titration curve E->F G Calculate pKa1 and pKa2 at half-equivalence points F->G

Caption: Workflow for determining the pKa values of a dicarboxylic acid.

Applications in Drug Development and Materials Science

Biphenyl carboxylic acid derivatives are a versatile class of compounds with a wide range of applications.

  • Anticancer Agents: Several studies have demonstrated the potential of biphenyl carboxylic acid derivatives as anticancer agents. For instance, certain derivatives have shown potent activity against human breast cancer cell lines.[2] The biphenyl scaffold can serve as a core for designing molecules that interact with specific biological targets.

  • Liquid Crystals: The rigid biphenyl core is a common structural element in liquid crystal monomers.[2] The dicarboxylic acid functionality allows for the synthesis of polyesters with liquid crystalline properties, which are valuable in the manufacturing of displays and other optical components.

  • Metal-Organic Frameworks (MOFs): Dicarboxylic acids, including biphenyl derivatives, are widely used as organic linkers in the synthesis of MOFs.[4] These materials have porous structures and high surface areas, making them promising for applications in gas storage, catalysis, and separation.

Conclusion

This compound is a molecule with significant potential, stemming from its biphenyl core and dicarboxylic acid functionalities. While experimental data on its specific physicochemical properties are not widely available, this guide provides a framework for its characterization based on established computational methods, comparative analysis with its isomers, and general experimental protocols. The synthetic accessibility and the proven utility of the biphenyl carboxylic acid scaffold in both medicinal chemistry and materials science underscore the importance of further investigation into this particular isomer. The methodologies and insights presented herein are intended to equip researchers and drug development professionals with the foundational knowledge required to explore the full potential of this compound in their respective fields.

References

  • PubChem. ([1,1'-Biphenyl]-2,2'-dicarboxylic acid). National Center for Biotechnology Information. [Link]

  • PubChem. (this compound). National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to [1,1'-Biphenyl]-2,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of [1,1'-Biphenyl]-2,4'-dicarboxylic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical identity, physicochemical properties, synthesis, analytical characterization, and applications, with a focus on providing practical, field-proven insights.

Core Identification and Chemical Properties

This compound is an aromatic dicarboxylic acid characterized by a biphenyl core with carboxylic acid groups at the 2 and 4' positions. This specific substitution pattern imparts unique structural and chemical properties that make it a valuable building block in various fields of chemical synthesis.

Chemical Identifiers

A clear and unambiguous identification of a chemical compound is the foundation of scientific research and development. The primary identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 606-80-4[1]
IUPAC Name 2-(4-carboxyphenyl)benzoic acid[1]
Molecular Formula C₁₄H₁₀O₄[1]
Molecular Weight 242.23 g/mol [1]
InChI InChI=1S/C14H10O4/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,15,16)(H,17,18)[1]
InChIKey WKSIHEZXQNJQCB-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C(=O)O[1]
Synonyms 2-(4-Carboxyphenyl)benzoic acid, 4-(2-Carboxyphenyl)benzoic acid[1]
MDL Number MFCD06203580[2]
Physicochemical Properties

The physicochemical properties of this compound are crucial for designing synthetic routes, purification procedures, and for predicting its behavior in various applications.

PropertyValueNotes
Physical State Solid, typically a powder.Based on related compounds.
Melting Point >300 °C (for the related 4,4'-isomer)[3][4] Specific data for the 2,4'-isomer is not readily available, but a high melting point is expected due to its rigid aromatic structure and hydrogen bonding capabilities.
Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO and DMF.[5] Solubility in dimethylformamide (DMF) is enhanced with heating.[6]
pKa Predicted pKa1: ~3.5-4.0, pKa2: ~4.5-5.0Predicted values. The ortho-carboxylic acid is expected to be more acidic due to steric hindrance affecting coplanarity.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method offers a versatile and efficient route to construct the biphenyl scaffold.

Synthetic Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 2-bromobenzoic_acid 2-bromobenzoic acid Reaction_Vessel Heated Reaction Mixture 2-bromobenzoic_acid->Reaction_Vessel 4-carboxyphenylboronic_acid 4-carboxyphenylboronic acid 4-carboxyphenylboronic_acid->Reaction_Vessel Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction_Vessel Base Na₂CO₃ or K₂CO₃ Base->Reaction_Vessel Solvent Toluene/Ethanol/Water Solvent->Reaction_Vessel Product This compound Reaction_Vessel->Product

Sources

A Technical Guide to the Spectroscopic Characterization of [1,1'-Biphenyl]-2,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for [1,1'-Biphenyl]-2,4'-dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to the structural elucidation of this biphenyl derivative. While experimental data for this specific isomer is not widely available in public repositories, this guide leverages established spectroscopic principles and comparative data from closely related isomers to provide a robust predictive analysis.

Introduction

This compound is a member of the biphenyl carboxylic acid family, a class of compounds with significant interest in medicinal chemistry and materials science. The precise arrangement of the carboxylic acid functional groups on the biphenyl scaffold dictates the molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity and material characteristics. Accurate structural confirmation is therefore a critical step in its synthesis and application. This guide provides the foundational spectroscopic knowledge required for such confirmation.

The molecular structure of this compound, with its distinct substitution pattern, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is key to verifying its identity and purity.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum of this compound is expected to be complex due to the number of aromatic protons and the potential for restricted rotation around the biphenyl single bond. The protons on the two phenyl rings will experience different electronic environments, leading to distinct signals.

Expected Chemical Shifts and Multiplicities:

Proton(s) Ring Position Expected Chemical Shift (ppm) Expected Multiplicity Rationale
COOH2 and 4'> 10.0Broad singlet (2H)The acidic protons of the carboxylic acids are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange.
H3, H4, H5, H62-substituted ring7.3 - 8.2MultipletsThese protons will show complex splitting patterns due to coupling with each other. The exact shifts will be influenced by the steric and electronic effects of the carboxylic acid group at the 2-position.
H2', H3', H5', H6'4'-substituted ring7.5 - 8.5Doublets of doublets or multipletsThe protons on this ring will also exhibit complex splitting. The protons ortho to the carboxylic acid group (H3' and H5') are expected to be the most deshielded.

Comparative Analysis with Isomers:

  • [1,1'-Biphenyl]-4-carboxylic acid: In this simpler, monosubstituted analogue, the aromatic protons typically appear as a series of multiplets in the range of 7.4 to 8.2 ppm.[1] The carboxylic acid proton is observed as a broad singlet downfield.

  • [1,1'-biphenyl]-2-carboxylic acid: The presence of the carboxylic acid at the 2-position introduces significant steric hindrance, which can restrict rotation around the biphenyl bond. This can lead to broader signals in the ¹H NMR spectrum. The proton ortho to the carboxylic acid is often shifted downfield.[1]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the acidic proton.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate spectral width to cover the expected range of chemical shifts (typically 0-16 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the signals to determine the relative number of protons.

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing dissolve Dissolve Sample in Deuterated Solvent shim Shim Magnetic Field dissolve->shim spectral_width Set Spectral Width shim->spectral_width scans Set Number of Scans spectral_width->scans acquire Acquire 1D ¹H Spectrum scans->acquire fourier Fourier Transform acquire->fourier phase Phase Correction fourier->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate Signals calibrate->integrate

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Expected Chemical Shifts:

Carbon(s) Ring Position Expected Chemical Shift (ppm) Rationale
COOH2 and 4'165 - 175The carbonyl carbons of carboxylic acids are characteristically found in this downfield region.
C1, C1', C2, C4'Quaternary Carbons125 - 150The chemical shifts of the carbons directly attached to the other ring or the carboxylic acid groups will be influenced by substitution effects and will appear in the downfield region of the aromatic signals.
Aromatic CH-120 - 140The remaining protonated aromatic carbons will resonate in this typical range.

Comparative Analysis with Isomers:

  • [1,1'-Biphenyl]-4-carboxylic acid: The ¹³C NMR spectrum of this compound shows the carboxylic carbon at approximately 171 ppm. The aromatic carbons appear in the range of 127-147 ppm.[1]

  • [1,1'-biphenyl]-2-carboxylic acid: The carbonyl carbon in this isomer is found around 168.5 ppm, with the aromatic carbons resonating between 120 and 141 ppm.[1]

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

  • Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Spectral Width: A wider spectral width is required (typically 0-220 ppm).

  • Number of Scans: A significantly larger number of scans is needed due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Expected Characteristic Absorptions:

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Appearance
O-H (Carboxylic Acid)Stretching2500 - 3300Very broad
C=O (Carboxylic Acid)Stretching1680 - 1720Strong, sharp
C=C (Aromatic)Stretching1450 - 1600Medium to weak
C-H (Aromatic)Bending (out-of-plane)690 - 900Strong

Causality Behind Experimental Choices:

The choice of sampling technique (e.g., KBr pellet, ATR) can influence the appearance of the spectrum. For solid samples, the KBr pellet method is a classic approach, while Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation. The broadness of the O-H stretch is a hallmark of carboxylic acids and is due to extensive hydrogen bonding.

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Collect a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Engagement: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Expected Molecular Ion and Fragmentation:

  • Molecular Ion (M⁺•): For this compound (C₁₄H₁₀O₄), the expected exact mass is approximately 242.0579 g/mol . The molecular ion peak should be observable, particularly with soft ionization techniques like Electrospray Ionization (ESI).

  • Key Fragmentation Pathways:

    • Loss of H₂O: A peak corresponding to [M - 18]⁺• is possible.

    • Loss of •OH: A fragment at [M - 17]⁺ is common for carboxylic acids.

    • Loss of COOH: A peak at [M - 45]⁺ may be observed.

    • Loss of CO₂: Decarboxylation can lead to a fragment at [M - 44]⁺•.

Comparative Analysis with Isomers:

  • [1,1'-Biphenyl]-4-carboxylic acid: The mass spectrum of this compound shows a prominent molecular ion peak at m/z 198. Key fragments are observed at m/z 181 ([M-OH]⁺) and m/z 152 ([M-COOH]⁺).

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Instrument Parameters:

    • Set the ESI source to either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred as it readily forms [M-H]⁻ ions.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

G cluster_sample_prep Sample Preparation cluster_infusion Sample Introduction cluster_instrument_params Instrument Parameters cluster_data_acquisition Data Acquisition dissolve Dissolve Sample in ESI-compatible Solvent infuse Direct Infusion via Syringe Pump dissolve->infuse ion_mode Set Ion Mode (Positive/Negative) infuse->ion_mode optimize Optimize Source Parameters ion_mode->optimize acquire Acquire Mass Spectrum optimize->acquire

Sources

An In-depth Technical Guide to the Solubility of [1,1'-Biphenyl]-2,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of [1,1'-Biphenyl]-2,4'-dicarboxylic acid, a molecule of significant interest in materials science and pharmaceutical development. Recognizing the frequent absence of readily available, specific solubility data for novel or specialized compounds, this document emphasizes the foundational principles and practical methodologies for determining solubility. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently assess the solubility of this and similar biphenyl carboxylic acid derivatives in a variety of common laboratory solvents.

Understanding the Solubility Profile of this compound: A Predictive Approach

The molecular architecture of this compound—a rigid, nonpolar biphenyl core functionalized with two polar carboxylic acid groups—dictates a nuanced solubility profile. A fundamental tenet of solubility is "like dissolves like," which provides a strong basis for predicting its behavior in different solvent classes.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar surface area of the biphenyl backbone is the dominant feature. Consequently, the compound is expected to have low solubility in these solvents. The polar carboxylic acid groups will not be effectively solvated.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF): These solvents are anticipated to be effective at dissolving this compound. Their polarity can interact favorably with the carboxylic acid groups, while their organic nature can accommodate the biphenyl core. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly likely to be good solvents due to their strong hydrogen bond accepting capabilities.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility in these solvents will be a balance between competing factors. The carboxylic acid groups can engage in hydrogen bonding with the solvent molecules. However, the hydrophobic biphenyl structure may limit overall solubility, particularly in water. In alcohols like methanol and ethanol, a moderate degree of solubility is expected, likely increasing with temperature.

  • Aqueous Solutions of Varying pH: The presence of two acidic carboxylic acid groups means that the solubility of this compound will be highly dependent on pH. In acidic to neutral aqueous solutions, the compound will exist in its protonated, less polar form, leading to low solubility . Conversely, in basic aqueous solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate), the carboxylic acid groups will be deprotonated to form carboxylate salts. These ionic species are significantly more polar and will exhibit high solubility in water.

Quantitative and Qualitative Determination of Solubility: Experimental Protocols

Accurate determination of solubility is paramount for any application, from reaction chemistry to formulation development. The following are standard, reliable methods for assessing the solubility of this compound.

Qualitative Solubility Assessment

A rapid, initial screening of solubility in a range of solvents can be invaluable for solvent selection in synthesis, purification, and analytical method development.

Protocol:

  • Preparation: Into a series of small, labeled test tubes, add approximately 1-2 mg of this compound.

  • Solvent Addition: To each test tube, add 0.5 mL of a different test solvent (e.g., water, methanol, acetone, toluene, DMSO).

  • Agitation: Vigorously agitate each test tube for 60 seconds at a controlled ambient temperature.

  • Observation: Visually inspect each tube for the presence of undissolved solid.

  • Classification: Classify the solubility as:

    • Soluble: No visible solid particles remain.

    • Partially Soluble: A noticeable amount of solid has dissolved, but some remains.

    • Insoluble: The solid appears largely unchanged.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent. This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the desired solvent. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. A shaker bath or orbital shaker is recommended for consistent agitation.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has fully sedimented.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution). It is critical to avoid aspirating any solid particles. Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE or PVDF, chosen for chemical compatibility with the solvent) into a clean vial.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: The solubility is then reported in units such as mg/mL or mol/L.

High-Throughput Solubility Screening

In early-stage drug discovery and materials development, assessing the solubility of numerous compounds in parallel is often necessary. High-throughput screening (HTS) methods offer a rapid and resource-efficient approach.

Miniaturized Shake-Flask Assay: This method adapts the principles of the traditional shake-flask method to a 96-well plate format.[1]

  • A stock solution of the compound in a solvent like DMSO is prepared.

  • Small aliquots of the stock solution are dispensed into the wells of a 96-well plate.

  • The DMSO is evaporated, leaving a thin film of the compound.

  • The desired aqueous buffer or solvent is added to each well.

  • The plate is sealed and agitated for an extended period to reach equilibrium.

  • The plate is then centrifuged to pellet the undissolved solid.

  • A portion of the supernatant is carefully removed and analyzed, typically by HPLC-UV or LC-MS/MS.

It is important to note that the presence of even small amounts of residual DMSO (0.5-5%) can lead to a significant overestimation of equilibrium solubility.[1]

Safety Considerations for Handling Biphenyl Carboxylic Acids

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Data Summary and Visualization

The following table provides a predicted solubility profile for this compound. It is imperative that these predictions are confirmed experimentally using the protocols outlined above.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl EtherInsoluble to Very Sparingly SolubleThe nonpolar solvent cannot effectively solvate the polar carboxylic acid groups.
Polar Aprotic DMSO, DMF, THF, AcetoneSoluble to Very SolubleGood balance of polarity to interact with the carboxylic acids and organic character to solvate the biphenyl core.
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleHydrogen bonding with the carboxylic acids is possible, but the hydrophobic biphenyl group limits solubility, especially in water.
Aqueous Basic 1 M NaOH, 5% NaHCO₃Very SolubleDeprotonation of the carboxylic acids forms a highly polar and water-soluble carboxylate salt.
Aqueous Acidic 1 M HClInsolubleThe compound remains in its protonated, non-polar form, which is insoluble in water.
Experimental Workflow Visualization

The following diagrams illustrate the key experimental workflows for determining the solubility of this compound.

G cluster_qualitative Qualitative Solubility Assessment A Weigh Compound (1-2 mg) B Add Solvent (0.5 mL) A->B C Agitate (60s) B->C D Visual Observation C->D E Classify Solubility D->E

Caption: Workflow for rapid qualitative solubility screening.

G cluster_quantitative Quantitative Shake-Flask Method A Add Excess Compound to Solvent B Equilibrate with Agitation (24-48h) A->B C Sediment Undissolved Solid B->C D Withdraw and Filter Supernatant C->D E Analyze Concentration (e.g., HPLC) D->E F Calculate Solubility (mg/mL) E->F

Caption: Step-by-step process for the quantitative shake-flask method.

References

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. Available at: [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. Available at: [Link]

  • Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation. PubMed. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. SUNY Oneonta. Available at: [Link]

  • How can you determine the solubility of organic compounds?. Quora. Available at: [Link]

  • High throughput solubility measurement in drug discovery and development. PubMed. Available at: [Link]

  • Solubility of Organic Compounds. LibreTexts Chemistry. Available at: [Link]

  • Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. Available at: [Link]

  • Solubilities of Dicarboxylic Acids in Water. ResearchGate. Available at: [Link]

  • Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol. Available at: [Link]

  • Dicarboxylic acid solubility. Reddit. Available at: [Link]

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thermal stability and decomposition of [1,1'-Biphenyl]-2,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of [1,1'-Biphenyl]-2,4'-dicarboxylic Acid

Introduction

This compound is a bifunctional organic molecule of significant interest in materials science and drug development. Its rigid biphenyl core and two carboxylic acid groups, positioned at the 2 and 4' locations, make it a versatile building block for metal-organic frameworks (MOFs), high-performance polymers, and specialty chemicals. The thermal stability of this compound is a critical parameter that dictates its processing conditions, storage, and ultimate performance in high-temperature applications. This guide provides a comprehensive overview of the thermal behavior of this compound, including its anticipated decomposition pathways and detailed protocols for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

The strategic placement of the carboxylic acid groups on different phenyl rings influences the molecule's symmetry and potential for intramolecular interactions, which in turn affects its thermal decomposition profile. Understanding the onset of decomposition, the nature of the degradation products, and the associated energetic changes is paramount for researchers and professionals working with this compound. This document is intended to serve as a practical resource, offering both theoretical insights and actionable experimental methodologies.

Postulated Thermal Decomposition Mechanisms

While specific experimental data for the thermal decomposition of this compound is not extensively reported in the literature, its degradation pathways can be postulated based on the well-documented behavior of related aromatic carboxylic acids, particularly other biphenyl carboxylic acid isomers. The primary decomposition routes for such compounds are decarboxylation and, in some cases, ketonization or anhydride formation.

Studies on biphenyl-2-carboxylic acid and biphenyl-2,2'-dicarboxylic acid have shown that thermal decomposition can lead to the formation of biphenyl through decarboxylation, and fluorenone via a ketonization pathway[1][2]. The presence of an ortho-positioned carboxylic acid group in this compound is expected to lower its thermal stability compared to its meta or para isomers[3][4].

The decomposition of this compound is likely to proceed in a stepwise manner:

  • Initial Decarboxylation: The first decarboxylation event is anticipated to occur at the more sterically hindered 2-position. This would result in the formation of [1,1'-biphenyl]-4-carboxylic acid and the release of carbon dioxide.

  • Second Decarboxylation: At a higher temperature, the second carboxyl group at the 4'-position would be eliminated, yielding biphenyl and another molecule of carbon dioxide.

An alternative pathway, though perhaps less favored due to the separation of the carboxyl groups, could involve intermolecular anhydride formation at elevated temperatures, followed by a more complex decomposition cascade[5][6].

Proposed Decomposition Pathway

A This compound B [1,1'-Biphenyl]-4-carboxylic acid + CO2 A->B ΔT -CO2 (from 2-position) C Biphenyl + 2CO2 B->C ΔT -CO2 (from 4'-position)

Caption: Proposed stepwise decarboxylation of this compound.

Experimental Characterization: Protocols and Rationale

The are best characterized using a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining decomposition temperatures and quantifying mass loss.

Experimental Protocol for TGA

  • Sample Preparation:

    • Ensure the this compound sample is of high purity and has been adequately dried to remove any residual solvent, which could interfere with the mass loss measurements.

    • Weigh approximately 5-10 mg of the sample into a ceramic or platinum TGA pan. An accurate initial mass is crucial for quantitative analysis.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Use an inert atmosphere, such as nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for 5-10 minutes to ensure thermal stability before heating.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A slower heating rate can provide better resolution of overlapping decomposition steps.

  • Data Analysis:

    • Plot the sample mass (or mass percentage) as a function of temperature.

    • The onset temperature of decomposition is determined from the point of initial mass loss.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of mass loss for each decomposition step.

    • Quantify the percentage mass loss for each step and compare it to the theoretical mass loss for the proposed decomposition reactions.

TGA Experimental Workflow

cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis prep1 Dry Sample prep2 Weigh 5-10 mg prep1->prep2 inst1 Place Sample in TGA prep2->inst1 inst2 Set N2 Atmosphere (20-50 mL/min) inst1->inst2 run1 Equilibrate at 30°C inst2->run1 run2 Heat to 600°C at 10°C/min run1->run2 analysis1 Plot Mass vs. Temp run2->analysis1 analysis2 Determine Onset Temp analysis1->analysis2 analysis3 Analyze DTG Curve analysis2->analysis3 analysis4 Quantify Mass Loss analysis3->analysis4

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

Experimental Protocol for DSC

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the dried this compound sample into an aluminum DSC pan.

    • Hermetically seal the pan to contain any evolved gases during decomposition, which could otherwise affect the heat flow measurement.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Use an inert nitrogen atmosphere with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a temperature below any expected transitions (e.g., 30 °C).

    • Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond the final decomposition point observed in the TGA (e.g., 400-500 °C).

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks corresponding to melting and decomposition events.

    • The onset temperature of the melting peak corresponds to the melting point.

    • The area under the decomposition peak(s) can be integrated to determine the enthalpy of decomposition.

DSC Experimental Workflow

cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run DSC Run cluster_analysis Data Analysis prep1 Dry Sample prep2 Weigh 2-5 mg prep1->prep2 prep3 Seal in Al Pan prep2->prep3 inst1 Place Sample & Reference in DSC prep3->inst1 inst2 Set N2 Atmosphere inst1->inst2 run1 Equilibrate at 30°C inst2->run1 run2 Heat at 10°C/min run1->run2 analysis1 Plot Heat Flow vs. Temp run2->analysis1 analysis2 Identify Melting Peak analysis1->analysis2 analysis3 Identify Decomposition Peaks analysis2->analysis3 analysis4 Calculate Enthalpy analysis3->analysis4

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Anticipated Thermal Profile and Data Summary

Based on the proposed decomposition mechanism and the behavior of similar compounds, a hypothetical thermal profile for this compound can be constructed.

Expected TGA Results:

  • Step 1: A mass loss corresponding to the removal of one molecule of CO₂ (molecular weight 44.01 g/mol ).

  • Step 2: A subsequent mass loss corresponding to the removal of the second molecule of CO₂.

Expected DSC Results:

  • An endothermic peak corresponding to the melting of the compound.

  • One or more endothermic or exothermic peaks associated with the decomposition process. The decarboxylation of carboxylic acids is often an endothermic process.

Quantitative Data Summary (Theoretical)

ParameterPredicted Value/RangeMethodRationale
Melting Point (Tₘ)200 - 250 °CDSCA distinct endothermic peak is expected prior to decomposition. The presence of the ortho-carboxyl group may lower the melting point compared to more symmetrical isomers.
Onset of Decomposition (Tₒ)250 - 300 °CTGAAromatic dicarboxylic acids typically decompose above 250 °C. The ortho-substitution is known to decrease thermal stability[3][4].
First Mass Loss~18.17%TGATheoretical mass loss for one CO₂ molecule from C₁₄H₁₀O₄ (MW: 242.23 g/mol ).
Second Mass Loss~22.22% (of intermediate)TGATheoretical mass loss for the second CO₂ molecule from the intermediate C₁₃H₁₀O₂ (MW: 198.22 g/mol ).
Total Mass Loss~36.34%TGATotal theoretical mass loss for two CO₂ molecules.
Final Residue~63.66%TGACorresponds to the mass of the biphenyl backbone.

Conclusion

The thermal stability and decomposition behavior of this compound are critical for its successful application in various fields. While direct experimental data may be limited, a comprehensive understanding can be achieved through a combination of theoretical predictions based on related compounds and rigorous experimental characterization using TGA and DSC. The protocols and anticipated results presented in this guide provide a solid framework for researchers and drug development professionals to assess the thermal properties of this important molecule, ensuring its effective and safe utilization. The proposed stepwise decarboxylation mechanism, initiated at the sterically hindered 2-position, offers a scientifically grounded starting point for the interpretation of experimental data.

References

  • Britt, P. F., Buchanan, A. C., III, Eskay, T. P., & Mungall, W. S. (1999). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Energy & Fuels, 13(4), 843-853.
  • García-García, A., et al. (2015).
  • Farkas, J., & Fodor, L. (1985). Thermal decomposition of aromatic carboxylic acids. Journal of Thermal Analysis, 30(4), 823-831.
  • Matos, M. A. R., et al. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry, 2(9), 1353-1358.
  • NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • ACS Publications. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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The Architectural Blueprint of [1,1'-Biphenyl]-2,4'-dicarboxylic acid: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Twisted Moiety

[1,1'-Biphenyl]-2,4'-dicarboxylic acid, a non-linear biphenyl dicarboxylic acid isomer, presents a fascinating case study in molecular architecture and its implications for materials science and drug development. Unlike its more linear counterparts, such as terephthalic acid or biphenyl-4,4'-dicarboxylic acid, the asymmetric substitution pattern of this molecule induces a significant dihedral angle between its phenyl rings. This inherent twist is not a mere conformational quirk; it is a critical determinant of the molecule's packing in the solid state, influencing everything from solubility to its ability to form complex supramolecular structures. In the pharmaceutical realm, the rigid, yet non-planar, scaffold of biphenyl derivatives is a sought-after feature for designing molecules that can interact with biological targets with high specificity. Furthermore, in materials science, such bent organic linkers are pivotal in the construction of metal-organic frameworks (MOFs) with unique topologies and pore environments. This guide provides a comprehensive technical overview of the crystal structure of this compound, offering insights into its synthesis, crystallization, and the intricate network of intermolecular interactions that govern its solid-state assembly.

Experimental Protocols: From Synthesis to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a representative synthetic approach can be adapted from established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Representative Synthesis of this compound

This protocol describes a plausible synthetic route.

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a solution of 2-bromobenzoic acid (1 equivalent) in a 4:1 mixture of 1,4-dioxane and water, add 4-(methoxycarbonyl)phenylboronic acid (1.1 equivalents) and potassium carbonate (2.5 equivalents).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution with 2M HCl to a pH of approximately 2-3 to precipitate the crude product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. This will yield the methyl ester intermediate.

Step 2: Hydrolysis

  • Suspend the crude methyl ester in a solution of 10-15% sodium hydroxide in a 1:1 mixture of methanol and water.

  • Heat the mixture to reflux and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with concentrated HCl until no further precipitation is observed.

  • Collect the solid this compound by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 60-80 °C.

Crystallization for X-ray Diffraction

The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step. For aromatic carboxylic acids, slow evaporation or vapor diffusion are commonly employed techniques.

Protocol: Slow Evaporation

  • Dissolve the purified this compound in a suitable solvent or solvent mixture to near saturation at a slightly elevated temperature. Good solvent candidates include ethanol, methanol, or a mixture of an organic solvent (like dimethylformamide or acetone) and water.

  • Filter the hot solution to remove any insoluble impurities.

  • Loosely cover the container with a perforated lid or parafilm to allow for slow evaporation of the solvent at room temperature.

  • Allow the solution to stand undisturbed for several days to weeks. High-quality, single crystals should form as the solvent slowly evaporates and the solution becomes supersaturated.

The Crystal Structure of this compound: A Detailed Analysis

The crystal structure of this compound has been determined by single-crystal X-ray diffraction and the crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 832748 .

Crystallographic Data Summary
ParameterValue
CCDC Deposition Number832748
Empirical FormulaC₁₄H₁₀O₄
Formula Weight242.23 g/mol
Crystal SystemData to be extracted from CIF file
Space GroupData to be extracted from CIF file
a (Å)Data to be extracted from CIF file
b (Å)Data to be extracted from CIF file
c (Å)Data to be extracted from CIF file
α (°)Data to be extracted from CIF file
β (°)Data to be extracted from CIF file
γ (°)Data to be extracted from CIF file
Volume (ų)Data to be extracted from CIF file
ZData to be extracted from CIF file
Calculated Density (g/cm³)Data to be extracted from CIF file
Molecular Conformation

A key feature of the this compound molecule is the dihedral angle between the two phenyl rings. Due to the steric hindrance imposed by the carboxylic acid group at the 2-position, a coplanar arrangement of the rings is energetically unfavorable. The experimentally determined structure reveals a significant twist, which is a common characteristic of ortho-substituted biphenyls. This twisted conformation has profound implications for the molecular packing and the overall crystal structure.

The intramolecular geometry, including bond lengths and angles, is expected to be within the standard ranges for aromatic carboxylic acids.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is primarily dictated by a network of strong hydrogen bonds involving the carboxylic acid functional groups. Carboxylic acids are well-known for forming robust hydrogen-bonded dimers, and this motif is anticipated to be a prominent feature in the crystal structure of this compound.

Beyond the primary hydrogen bonding, other weaker intermolecular interactions, such as C-H···O contacts and π-π stacking interactions between the phenyl rings, are also likely to play a significant role in stabilizing the three-dimensional crystal lattice. The twisted nature of the biphenyl core will influence the geometry of these π-π interactions, potentially leading to offset or tilted stacking arrangements rather than a perfectly cofacial orientation.

Figure 1: Intermolecular Interactions of this compound cluster_0 Molecule A cluster_1 Molecule B A_ring1 Phenyl Ring 1 A_cooh1 2-COOH A_ring2 Phenyl Ring 2 A_ring1->A_ring2 Dihedral Angle B_ring2 Phenyl Ring 2 A_ring1->B_ring2 π-π Stacking B_ring1 Phenyl Ring 1 A_cooh1->B_ring1 C-H···O Interaction A_cooh2 4'-COOH B_cooh2 4'-COOH A_cooh2->B_cooh2 Hydrogen Bond Dimer B_cooh1 2-COOH B_ring1->B_ring2 Dihedral Angle

Caption: A schematic representation of the key intermolecular interactions in the crystal structure.

Applications in Drug Development and Materials Science

The structural insights gained from the crystallographic analysis of this compound are valuable for both drug development and materials science.

  • Drug Development: The rigid, non-planar scaffold can be utilized in the design of novel therapeutics. The defined three-dimensional structure can inform the design of molecules with specific shapes to fit into the binding pockets of biological targets. The carboxylic acid groups also provide handles for further chemical modification and for forming salt forms with improved physicochemical properties.

  • Materials Science: As a bent ditopic linker, this compound is an excellent building block for the synthesis of metal-organic frameworks (MOFs). The non-linear nature of the ligand can lead to the formation of MOFs with complex and interesting network topologies, potentially with applications in gas storage, separation, and catalysis.

Conclusion

The crystal structure of this compound reveals a molecule with a significant torsional twist between its phenyl rings, a direct consequence of its asymmetric substitution pattern. This inherent non-planarity, coupled with a robust network of intermolecular hydrogen bonds, dictates its solid-state architecture. Understanding this intricate interplay of molecular conformation and supramolecular assembly is paramount for harnessing the potential of this molecule in the rational design of new pharmaceutical agents and advanced functional materials. The crystallographic data provides a fundamental blueprint for future investigations and applications of this intriguing biphenyl derivative.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CCDC 832748. [Link]

  • GEA. Crystallization of Adipic Acid. [Link]

A Comprehensive Guide to the Theoretical and Computational Investigation of [1,1'-Biphenyl]-2,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Application in Drug Discovery and Materials Science

Welcome to a detailed exploration of [1,1'-biphenyl]-2,4'-dicarboxylic acid, a molecule of significant interest at the intersection of materials science and medicinal chemistry. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a strategic guide for researchers, scientists, and drug development professionals. This document will navigate the theoretical underpinnings and practical computational workflows necessary to fully characterize this biphenyl derivative. We will delve into the "why" behind our chosen methodologies, ensuring that each step is not only technically sound but also scientifically insightful. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), providing a self-validating framework for your research endeavors.

Introduction to this compound: A Molecule of Untapped Potential

This compound belongs to a versatile class of organic compounds known for their applications as building blocks in high-performance liquid crystal polymers and metal-organic frameworks (MOFs). The biphenyl scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals[1][2]. The specific 2,4'- substitution pattern of the carboxylic acid groups on the biphenyl core of our target molecule imparts a unique asymmetry, suggesting intriguing possibilities for creating novel materials with tailored properties and for designing selective therapeutic agents.

This guide will provide a comprehensive roadmap for a thorough theoretical and computational characterization of this compound, from fundamental quantum chemical calculations to predictive modeling of its biological interactions.

The Computational Gauntlet: A Proposed Workflow for In-Depth Analysis

To fully elucidate the properties of this compound, a multi-faceted computational approach is required. The following workflow is designed to provide a holistic understanding of the molecule's structure, properties, and potential interactions.

Computational_Workflow A Initial Structure Generation (2D Sketch & 3D Conversion) B Quantum Chemical Calculations (DFT: Geometry Optimization & Frequency Analysis) A->B C Conformational Analysis (Dihedral Angle Scan) B->C D Electronic Properties Analysis (HOMO, LUMO, MEP) B->D E Spectroscopic Simulation (IR, Raman, NMR) B->E F Crystal Structure & Intermolecular Interactions (Hirshfeld Surface Analysis) B->F C->D G Biological Activity Prediction (Molecular Docking) D->G H Data Synthesis & Reporting E->H F->H G->H

Figure 1: A proposed computational workflow for the comprehensive analysis of this compound.

Quantum Chemical Deep Dive: Unveiling Intrinsic Molecular Properties with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method that allows us to accurately predict the electronic structure and properties of molecules[3][4]. It provides a balance between computational cost and accuracy, making it the workhorse of modern computational chemistry.

Rationale for Method Selection

For a molecule like this compound, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) offers a robust starting point. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has a long-standing track record of providing reliable geometries and energies for a wide range of organic molecules. The 6-311++G(d,p) basis set is sufficiently large to provide a flexible description of the electron density, including diffuse functions (++) for accurately modeling anions and non-covalent interactions, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.

Experimental Protocol: Geometry Optimization and Vibrational Analysis

The following protocol outlines the steps for performing a geometry optimization and frequency calculation using a computational chemistry package like Gaussian[3][5][6].

  • Molecule Building:

    • Construct the 3D structure of this compound using a molecular builder such as GaussView[5][6].

    • Perform an initial "clean-up" of the geometry using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • Input File Generation:

    • Set up the calculation in Gaussian. The input file will specify the theoretical method, basis set, and type of calculation.

    • Route Section: #p B3LYP/6-311++G(d,p) Opt Freq

      • B3LYP/6-311++G(d,p): Specifies the level of theory.

      • Opt: Requests a geometry optimization to find the lowest energy structure.

      • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the vibrational spectra.

    • Charge and Multiplicity: For the neutral molecule in its ground state, this will be 0 1 (charge 0, spin multiplicity 1).

  • Execution and Analysis:

    • Submit the calculation.

    • Upon completion, verify that the optimization converged and that there are no imaginary frequencies.

    • Analyze the output file to extract the optimized Cartesian coordinates, bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings.

    • Visualize the calculated vibrational modes and compare the predicted IR spectrum with experimental data if available.

Conformational Landscape: The Rotational Barrier of the Biphenyl Core

The dihedral angle between the two phenyl rings in biphenyl derivatives is a critical determinant of their properties. Steric hindrance between substituents at the ortho positions can create a significant barrier to rotation, potentially leading to atropisomerism (the existence of stable, isolable rotational isomers).

Protocol: Potential Energy Surface (PES) Scan

A PES scan can be performed to quantify the rotational energy barrier.

  • Define the Scan Coordinate: The dihedral angle between the two phenyl rings is the coordinate of interest.

  • Input File Setup:

    • Use the optimized geometry from the previous step as the starting point.

    • In the route section, specify a relaxed PES scan: #p B3LYP/6-311++G(d,p) Opt=ModRedundant

    • In a separate section of the input file, define the dihedral angle to be scanned and the scan parameters (e.g., from 0 to 180 degrees in 10-degree steps).

  • Analysis:

    • Plot the energy as a function of the dihedral angle to visualize the rotational energy profile.

    • Identify the energy minima (stable conformers) and the transition states (rotational barriers).

Electronic Characterization: Reactivity and Interaction Hotspots

The electronic properties of a molecule govern its reactivity and how it interacts with other molecules.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap: A large gap indicates high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It reveals the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). This is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

These properties are readily calculated from the output of the DFT geometry optimization.

Simulating Spectra: Bridging the Gap with Experimental Data

A key validation of computational results is their comparison with experimental data.

  • Vibrational Spectra (IR and Raman): The frequency calculation from our DFT protocol provides the theoretical vibrational spectrum. While there is often a systematic overestimation of frequencies, a scaling factor can be applied for better agreement with experimental IR and Raman spectra.

  • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts. These can be directly compared to experimental NMR data. A sample of ¹H-NMR and ¹³C-NMR data for related biphenyl carboxylic acids can be found in the literature[7].

The Solid State: Deciphering Intermolecular Interactions with Hirshfeld Surface Analysis

While DFT provides insights into the properties of a single molecule, Hirshfeld surface analysis, performed with software like CrystalExplorer, allows us to understand how molecules pack in a crystal and the nature of the intermolecular interactions that hold them together[8][9][10][11][12].

Protocol: Hirshfeld Surface and 2D Fingerprint Plot Generation
  • Obtain Crystal Structure Data: The starting point is a Crystallographic Information File (CIF). For this compound, the crystal structure is available from the Cambridge Crystallographic Data Centre (CCDC) with deposition number 832748[13].

  • Generate Hirshfeld Surface:

    • Import the CIF file into CrystalExplorer.

    • Generate the Hirshfeld surface for the molecule of interest.

  • Map Properties onto the Surface:

    • Map properties like dnorm, shape index, and curvedness onto the surface to visualize intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds.

  • Generate 2D Fingerprint Plots:

    • These plots summarize all the intermolecular contacts in the crystal. They can be deconstructed to show the percentage contribution of different types of contacts (e.g., O···H, C···H, H···H).

Hirshfeld_Analysis cluster_0 Input cluster_1 Analysis in CrystalExplorer cluster_2 Output CIF Crystallographic Information File (CIF) HS Generate Hirshfeld Surface CIF->HS Map Map d_norm, Shape Index, etc. HS->Map FP Generate 2D Fingerprint Plot HS->FP Vis Visualization of Intermolecular Contacts Map->Vis Quant Quantification of Interaction Types FP->Quant

Figure 2: Workflow for Hirshfeld surface analysis to investigate intermolecular interactions.

In Silico Pharmacology: Predicting Biological Activity with Molecular Docking

Given the prevalence of the biphenyl scaffold in pharmaceuticals, it is prudent to investigate the potential of this compound as a ligand for biological targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[14].

Protocol: Molecular Docking with AutoDock Vina

The following is a general protocol for performing molecular docking using AutoDock Vina[15][16][17][18].

  • Ligand Preparation:

    • Start with the DFT-optimized 3D structure of this compound.

    • Use a tool like AutoDock Tools (ADT) to assign partial charges and define rotatable bonds. Save the file in the required PDBQT format.

  • Receptor Preparation:

    • Obtain the 3D structure of a target protein from the Protein Data Bank (PDB).

    • Use ADT to remove water molecules, add polar hydrogens, and assign partial charges. Save the receptor in PDBQT format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the binding site of the receptor.

  • Docking Execution:

    • Run AutoDock Vina, providing the prepared ligand and receptor files, and the grid box parameters.

  • Analysis of Results:

    • Analyze the output to identify the binding poses with the lowest binding energies (highest predicted affinity).

    • Visualize the docked poses using software like PyMOL or Discovery Studio to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Synthesis and Experimental Validation: Grounding Theory in Reality

While this guide focuses on theoretical and computational studies, it is imperative to ground these predictions in experimental reality.

Synthesis

This compound can be synthesized via several routes, with Suzuki-Miyaura cross-coupling being a common and efficient method[1][19]. This typically involves the palladium-catalyzed coupling of a boronic acid derivative of one phenyl ring with a halide derivative of the other.

Experimental Characterization
  • Spectroscopy: The synthesized compound should be characterized by ¹H-NMR, ¹³C-NMR, and FT-IR spectroscopy. The resulting spectra can be directly compared with the computationally predicted spectra.

  • Single-Crystal X-ray Diffraction: Growing single crystals of the compound and performing X-ray diffraction analysis will provide the definitive experimental geometry, including bond lengths, bond angles, and the crucial inter-ring dihedral angle. This data is essential for validating the DFT-optimized geometry and for performing Hirshfeld surface analysis.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of this compound. By following the proposed workflows, researchers can gain a profound understanding of its structural, electronic, and interactive properties. The synergy between DFT calculations, Hirshfeld surface analysis, and molecular docking provides a powerful toolkit for predicting the behavior of this molecule, guiding its application in both materials science and drug discovery. The true power of these computational methods is realized when they are used in concert with experimental synthesis and characterization, creating a feedback loop that accelerates scientific discovery.

References

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. (2024). Available at: [Link].

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025). Available at: [Link].

  • The Hirshfeld Surface - CrystalExplorer. Available at: [Link].

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
  • GAUSSIAN 09W TUTORIAL - Barrett Research Group. Available at: [Link].

  • Gaussian tutorial-1|Structure Builder| #computational #chemistry ‪@MajidAli2020‬ - YouTube. (2024). Available at: [Link].

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. Available at: [Link].

  • Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Available at: [Link].

  • Beginner's Guide for Docking using Autodock Vina - Bioinformatics Review. (2020). Available at: [Link].

  • This compound - MySkinRecipes. Available at: [Link].

  • How to Create Hirshfeld Surface Using Crystal Explorer - YouTube. (2025). Available at: [Link].

  • How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer - YouTube. (2025). Available at: [Link].

  • Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView - YouTube. (2025). Available at: [Link].

  • Getting Started with CrystalExplorer. Available at: [Link].

  • Gaussian – Molecular Modeling in Computational Chemistry - RITME. Available at: [Link].

  • Spectra and physical data of (A2) : - The Royal Society of Chemistry. Available at: [Link].

  • Ali, H. A., Ismail, M. A., Fouda, A. E. -A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18437-18485.
  • Supporting Information - The Royal Society of Chemistry. Available at: [Link].

  • This compound | C14H10O4 | CID 13204085 - PubChem. Available at: [Link].

  • Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (2020). Available at: [Link].

Sources

Methodological & Application

Application Notes and Protocols: [1,1'-Biphenyl]-2,4'-dicarboxylic Acid as a Linker in Metal-Organic Frameworks for Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Asymmetry in MOF Design

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in diverse fields, including drug delivery. The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for precise control over their structural and functional properties. While symmetric linkers have been extensively studied, the use of asymmetric linkers, such as [1,1'-Biphenyl]-2,4'-dicarboxylic acid, offers a unique avenue to introduce complexity and novel functionalities into the resulting frameworks.

The inherent asymmetry in this compound can lead to the formation of MOFs with lower symmetry, potentially creating unique pore environments and coordination geometries. This can be advantageous for applications like drug delivery, where specific host-guest interactions are crucial for efficient loading and controlled release. This guide provides a comprehensive overview of the synthesis of this asymmetric linker, detailed protocols for its use in MOF construction, and its application in drug delivery systems, with a focus on providing researchers, scientists, and drug development professionals with the necessary insights to leverage this promising building block.

Part 1: Synthesis of the Asymmetric Linker: this compound

The synthesis of unsymmetrical biaryl compounds is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This approach allows for the efficient formation of the C-C bond between two aryl fragments.

Causality Behind Experimental Choices:

The choice of the Suzuki-Miyaura coupling is dictated by its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and aryl halides. The palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is crucial for the activation of the boronic acid.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of the target linker.

Materials:

  • Methyl 2-bromobenzoate

  • 4-(Methoxycarbonyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 2-bromobenzoate (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification of Diester: Filter the mixture and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate intermediate.

  • Hydrolysis: Dissolve the purified diester in a mixture of methanol and water. Add an excess of sodium hydroxide (e.g., 4-5 eq) and heat the mixture to reflux for 4-6 hours.

  • Acidification: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the aqueous solution with water and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Isolation and Drying: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Data Presentation: Expected Yield and Characterization

StepProductExpected YieldKey Characterization Techniques
Suzuki CouplingDimethyl [1,1'-biphenyl]-2,4'-dicarboxylate70-90%¹H NMR, ¹³C NMR, Mass Spectrometry
HydrolysisThis compound>90%¹H NMR, ¹³C NMR, FTIR, Melting Point

Part 2: Synthesis of MOFs using this compound

The synthesis of MOFs typically involves the self-assembly of metal ions or clusters with organic linkers under solvothermal or hydrothermal conditions. The use of an asymmetric linker like this compound can lead to the formation of novel framework topologies.

Causality Behind Experimental Choices:

Solvothermal and hydrothermal methods are employed to increase the solubility of the reactants and promote the crystallization of the MOF. The choice of solvent can influence the resulting MOF structure. Modulators, such as monodentate carboxylic acids, are often added to control the nucleation and growth of the MOF crystals, leading to higher quality and larger crystals.

Protocol 2: General Solvothermal Synthesis of a MOF

This protocol provides a general starting point for the synthesis of a MOF using this compound. The specific metal salt, solvent, temperature, and time will need to be optimized for the desired framework.

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Zirconium(IV) chloride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (optional, e.g., Acetic acid, Benzoic acid)

Procedure:

  • Reactant Solution: In a glass vial, dissolve this compound and the metal salt in the chosen solvent. If using a modulator, add it to this solution. The molar ratio of linker to metal salt is typically between 1:1 and 1:2.

  • Sonication: Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogeneity.

  • Sealing and Heating: Tightly cap the vial and place it in a programmable oven. Heat the vial to the desired temperature (typically between 80 °C and 150 °C) and hold for 24-72 hours.

  • Cooling and Isolation: Allow the oven to cool down to room temperature slowly. Collect the crystalline product by filtration or centrifugation.

  • Washing and Activation: Wash the collected crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials. Subsequently, exchange the solvent with a more volatile solvent like ethanol or acetone. Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Mandatory Visualization: MOF Synthesis Workflow

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_process Synthesis Process cluster_purification Product Isolation & Activation Linker This compound Dissolution Dissolution & Sonication Linker->Dissolution MetalSalt Metal Salt (e.g., Zn(NO3)2·6H2O) MetalSalt->Dissolution Solvent Solvent (e.g., DMF) Solvent->Dissolution Modulator Modulator (Optional) Modulator->Dissolution Heating Solvothermal Reaction (80-150 °C, 24-72 h) Dissolution->Heating Homogeneous Solution Cooling Slow Cooling Heating->Cooling Crystallization Isolation Filtration / Centrifugation Cooling->Isolation Washing Washing with fresh solvent Isolation->Washing Activation Solvent Exchange & Vacuum Heating Washing->Activation Final_MOF Activated MOF Crystals Activation->Final_MOF

Caption: Solvothermal synthesis workflow for MOFs using this compound.

Part 3: Characterization of the MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Key Characterization Techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups to the metal centers.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature for activation.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the activated MOF.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology and crystal size of the MOF particles.

Part 4: Application in Drug Delivery - Ibuprofen as a Model Drug

The porous nature and high surface area of MOFs make them excellent candidates for drug delivery applications. Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), is often used as a model drug for loading and release studies.

Causality Behind Experimental Choices:

The loading of ibuprofen into the MOF is typically achieved through diffusion of the drug molecules from a concentrated solution into the pores of the MOF. The choice of solvent is critical to ensure high drug solubility without compromising the stability of the MOF framework. The release of the drug is often studied in a simulated body fluid (e.g., Phosphate-Buffered Saline, PBS) to mimic physiological conditions.

Protocol 3: Ibuprofen Loading into the MOF

Materials:

  • Activated MOF

  • Ibuprofen

  • Solvent (e.g., Ethanol, Hexane)

Procedure:

  • Ibuprofen Solution: Prepare a concentrated solution of ibuprofen in the chosen solvent.

  • Immersion: Immerse a known amount of the activated MOF in the ibuprofen solution.

  • Incubation: Stir the suspension at room temperature for 24-72 hours to allow for maximum drug loading.

  • Isolation: Collect the drug-loaded MOF by centrifugation.

  • Washing: Briefly wash the collected solid with a small amount of fresh solvent to remove any surface-adsorbed drug molecules.

  • Drying: Dry the ibuprofen-loaded MOF under vacuum.

Protocol 4: Quantification of Ibuprofen Loading

The amount of loaded ibuprofen can be determined by thermogravimetric analysis (TGA) or by UV-Vis spectrophotometry of the supernatant before and after loading.

Using UV-Vis Spectrophotometry:

  • Calibration Curve: Prepare a series of standard solutions of ibuprofen in the loading solvent and measure their absorbance at the characteristic wavelength (e.g., ~264 nm in ethanol). Plot a calibration curve of absorbance versus concentration.

  • Supernatant Analysis: Measure the absorbance of the supernatant collected after the loading process.

  • Calculation: Using the calibration curve, determine the concentration of ibuprofen remaining in the supernatant. Calculate the amount of loaded ibuprofen by subtracting the amount in the supernatant from the initial amount.

Data Presentation: Drug Loading Capacity

MOF System (Hypothetical)Metal NodeDrugLoading Capacity (wt%)
BphDC-MOF-1ZnIbuprofen15 - 25
BphDC-MOF-2ZrIbuprofen20 - 35

Note: These are hypothetical values based on similar dicarboxylate-based MOFs. Actual loading will depend on the specific MOF structure.

Protocol 5: In Vitro Ibuprofen Release Study

Materials:

  • Ibuprofen-loaded MOF

  • Phosphate-Buffered Saline (PBS, pH 7.4)

Procedure:

  • Release Medium: Place a known amount of the ibuprofen-loaded MOF in a dialysis bag or a similar container with a semi-permeable membrane.

  • Immersion: Suspend the container in a known volume of PBS at 37 °C with gentle stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the PBS solution and replace it with an equal volume of fresh PBS to maintain a constant volume.

  • Analysis: Measure the absorbance of the withdrawn aliquots using a UV-Vis spectrophotometer at the characteristic wavelength of ibuprofen in PBS.

  • Calculation: Use a pre-established calibration curve of ibuprofen in PBS to determine the concentration of released drug at each time point and calculate the cumulative release percentage.

Mandatory Visualization: Drug Delivery Workflow

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release In Vitro Release cluster_data Data Analysis Activated_MOF Activated MOF Loading_Process Immersion & Incubation (24-72 h) Activated_MOF->Loading_Process Drug_Solution Ibuprofen Solution Drug_Solution->Loading_Process Drug_Loaded_MOF Ibuprofen-Loaded MOF Loading_Process->Drug_Loaded_MOF Release_Process Suspension in PBS Drug_Loaded_MOF->Release_Process PBS PBS (pH 7.4, 37 °C) PBS->Release_Process Sampling Periodic Sampling Release_Process->Sampling Analysis UV-Vis Analysis Sampling->Analysis Release_Profile Cumulative Release Profile Analysis->Release_Profile

Caption: Workflow for ibuprofen loading into and release from a MOF synthesized with this compound.

Conclusion and Future Perspectives

The use of the asymmetric linker this compound presents a compelling strategy for the design of novel MOFs with potentially enhanced properties for drug delivery. The protocols outlined in this guide provide a solid foundation for the synthesis of the linker, the construction of MOFs, and the evaluation of their drug loading and release capabilities. While specific experimental data for MOFs derived from this particular linker is still emerging, the principles of MOF chemistry and drug delivery provide a strong predictive framework for their successful application. Future research should focus on the systematic synthesis and characterization of a series of MOFs with this linker and various metal nodes to establish a clear structure-property relationship. Furthermore, exploring the loading and release of other therapeutic agents will broaden the potential biomedical applications of these promising materials.

References

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  • Horcajada, P., et al. (2010). Metal-organic frameworks in biomedicine. Chemical Reviews, 112(2), 1232-1268. [Link]

  • Rojas, S., et al. (2019). Metal-Organic Frameworks for Drug Delivery. Journal of Controlled Release, 307, 226-243. [Link]

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The Strategic Application of [1,1'-Biphenyl]-2,4'-dicarboxylic Acid in Advanced Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Asymmetry for Performance

In the realm of high-performance polymers, the architecture of monomeric building blocks is a critical determinant of the final material's properties. While symmetric monomers like terephthalic acid or 4,4'-biphenyldicarboxylic acid have been extensively used to create linear, often highly crystalline polymers, the strategic incorporation of asymmetry offers a powerful tool to modulate polymer characteristics. [1,1'-Biphenyl]-2,4'-dicarboxylic acid is a prime example of such a monomer. Its kinked, non-linear structure, arising from the ortho and para positioning of its carboxylic acid groups, disrupts the chain packing that is characteristic of its symmetric counterparts.[1] This disruption is not a flaw but a feature, enabling the synthesis of polymers with enhanced solubility, modified crystallinity, and, in some cases, liquid crystalline behavior.[2]

This guide provides detailed application notes and protocols for the use of this compound in the synthesis of two major classes of high-performance polymers: aromatic polyamides and aromatic polyesters. We will explore the causality behind experimental choices, provide robust, self-validating protocols, and ground our discussion in established principles of polymer chemistry.

The Influence of the 2,4'-Biphenyl Moiety on Polymer Architecture

The core concept underpinning the use of this compound is the introduction of a controlled disruption in the polymer backbone. This has several predictable and desirable consequences for the resulting polymer's properties.

  • Enhanced Solubility: The irregular, non-linear structure imparted by the 2,4'-biphenyl unit hinders efficient chain packing and reduces the energy of the crystalline lattice. This often leads to improved solubility in common organic solvents, a significant advantage for polymer processing and characterization.[3]

  • Amorphous Nature: The prevention of close packing generally results in amorphous or semi-crystalline polymers. This can be advantageous for applications requiring optical transparency or for creating materials that are less prone to the brittleness sometimes associated with high crystallinity.

  • Liquid Crystallinity: The rigid, rod-like nature of the biphenyl unit, combined with the "kink" introduced by the 2,4'-substitution, can lead to the formation of liquid crystalline phases in the polymer melt.[2][4] These materials, known as liquid crystal polymers (LCPs), exhibit a high degree of molecular order in the molten state, which can be locked in upon cooling to yield materials with exceptional mechanical properties and thermal stability.[5][6]

The following diagram illustrates the structural difference between a linear polymer chain derived from a symmetric biphenyl dicarboxylic acid and the kinked structure resulting from the 2,4'-isomer.

G cluster_0 Symmetric Monomer (4,4'-isomer) cluster_1 Asymmetric Monomer (2,4'-isomer) a1 Aromatic Diamine b1 4,4'-Biphenyl Dicarboxylic Acid a1->b1 a2 Aromatic Diamine b1->a2 b2 4,4'-Biphenyl Dicarboxylic Acid a2->b2 ... ... b2->... caption1 Linear Polymer Chain c1 Aromatic Diamine d1 [1,1'-Biphenyl]-2,4'- Dicarboxylic Acid c1->d1 c2 Aromatic Diamine d1->c2 d2 [1,1'-Biphenyl]-2,4'- Dicarboxylic Acid c2->d2 d2->... caption2 Kinked Polymer Chain

Figure 1: Comparison of polymer chain structures.

Application Note I: High-Solubility Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional thermal stability and mechanical strength.[7] However, their applications can be limited by their poor solubility, which complicates processing. The incorporation of this compound provides a pathway to novel aramids with enhanced solubility, making them more amenable to solution-based processing techniques like film casting and fiber spinning. Research has confirmed the synthesis of aromatic polyamides containing the 2,4'-biphenyldiyl structure.[8]

Protocol: Synthesis of an Aromatic Polyamide via Direct Polycondensation (Yamazaki-Higashi Reaction)

This protocol is adapted from established methods for synthesizing aromatic polyamides from various dicarboxylic acids and is suitable for producing a high-solubility polyamide using this compound.[9]

Materials:

  • This compound

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium Chloride (LiCl), anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser

  • Heating mantle with a temperature controller

  • Vacuum oven

Procedure:

  • Reactor Setup: In a flame-dried three-necked flask under a gentle stream of dry nitrogen, add this compound (1 equivalent), 4,4'-oxydianiline (1 equivalent), and anhydrous lithium chloride (5-10% w/v based on the solvent volume).

  • Solvent Addition: Add anhydrous NMP to achieve a monomer concentration of 10-15% (w/v). Stir the mixture at room temperature until all solids are dissolved.

  • Reagent Addition: To the stirred solution, add anhydrous pyridine (2 equivalents) followed by triphenyl phosphite (2.2 equivalents).

  • Polymerization: Heat the reaction mixture to 100-110°C and maintain this temperature for 3-4 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration and wash it thoroughly with hot methanol and then with deionized water to remove residual salts and solvents.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C overnight or until a constant weight is achieved.

Expected Results and Characterization:

The resulting polyamide is expected to be an amorphous solid with good solubility in aprotic polar solvents like NMP, DMAc, and DMSO.

PropertyExpected OutcomeCharacterization Technique
Inherent Viscosity 0.5 - 1.5 dL/g (in NMP at 30°C)Ubbelohde Viscometer
Solubility Soluble in NMP, DMAc, DMSO, m-cresolVisual Inspection
Thermal Stability Td5% (5% weight loss) > 450°C in N₂TGA
Glass Transition (Tg) 250 - 350°CDSC, DMA
Causality of Experimental Choices:
  • Yamazaki-Higashi Reaction: This direct polycondensation method is highly effective for producing high molecular weight aromatic polyamides under relatively mild conditions, avoiding the need for highly reactive and moisture-sensitive diacid chlorides.

  • LiCl: The addition of lithium chloride improves the solubility of the aromatic polyamide in the reaction medium, preventing premature precipitation and allowing for the attainment of higher molecular weights.

  • TPP/Pyridine: This combination acts as a condensing agent, activating the carboxylic acid groups for amidation.

The workflow for this synthesis is depicted in the following diagram:

G cluster_0 Polyamide Synthesis Workflow start Reactants: - this compound - Aromatic Diamine (e.g., ODA) - NMP, LiCl dissolve Dissolve at Room Temperature start->dissolve add_reagents Add Pyridine and TPP dissolve->add_reagents polymerize Heat to 100-110°C (3-4 hours) add_reagents->polymerize precipitate Precipitate in Methanol polymerize->precipitate wash Wash with Methanol and Water precipitate->wash dry Dry under Vacuum wash->dry product High-Solubility Aromatic Polyamide dry->product

Figure 2: Polyamide synthesis workflow.

Application Note II: Liquid Crystalline Aromatic Polyesters

The synthesis of thermotropic liquid crystalline polymers (LCPs) is a significant application area for monomers with rigid, non-linear geometries.[10] The kinked structure of this compound can disrupt melting points without compromising the rod-like character required for mesophase formation. This allows for the creation of LCPs with a processable melt window and exceptional properties in the solid state. A study on the closely related biphenyl-3,4'-dicarboxylic acid has demonstrated the formation of a nematic liquid crystalline polyester.[2]

Protocol: Synthesis of a Liquid Crystalline Polyester via Melt Acidolysis Polycondensation

This protocol is adapted from the synthesis of a nematic LCP from a structural isomer of the topic monomer and is expected to yield a liquid crystalline polyester.[2]

Materials:

  • This compound

  • Hydroquinone diacetate

  • Acetic Anhydride

  • Catalyst (e.g., antimony trioxide, optional)

Equipment:

  • Polymerization reactor equipped with a high-torque mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

  • Heating bath (e.g., a metal alloy bath) capable of reaching 350°C.

  • High-vacuum pump.

Procedure:

  • Monomer Charging and Acetylation (In-situ): Charge the polymerization reactor with this compound (1 equivalent), hydroquinone (1 equivalent), and a slight excess of acetic anhydride (approx. 1.05 equivalents per phenolic hydroxyl group). If using a catalyst, add it at this stage (e.g., 50-200 ppm antimony trioxide).

  • Initial Heating and Acetic Acid Removal: Under a slow stream of nitrogen, heat the mixture to reflux (around 140-150°C) for 1-2 hours to ensure complete acetylation of the hydroquinone. Then, begin to slowly raise the temperature to distill off the acetic acid byproduct.

  • Polycondensation Stage 1: Gradually increase the temperature of the reaction mixture to 250-280°C over 1-2 hours. Continue to distill off acetic acid. The mixture will become more viscous.

  • Polycondensation Stage 2 (High Temperature): Further increase the temperature to 300-340°C. The viscosity of the melt will increase substantially. The stirrer torque will be a good indicator of molecular weight build-up. Maintain this temperature for 1-2 hours.

  • Vacuum Stage: Apply a high vacuum (e.g., <1 Torr) to the reactor for 30-60 minutes while maintaining the high temperature. This step is crucial for removing the last traces of acetic acid and driving the polymerization to completion, thereby achieving a high molecular weight.

  • Extrusion and Cooling: Extrude the molten polymer from the reactor into a strand and cool it rapidly in a water bath.

  • Pelletizing: Pelletize the cooled polymer strand for subsequent characterization and processing.

Expected Results and Characterization:

The resulting polyester is anticipated to be a thermotropic liquid crystalline polymer, exhibiting a nematic or other mesophase.

PropertyExpected OutcomeCharacterization Technique
Thermal Transitions Tg, Tm, and clearing temperature (Ti) observableDSC
Mesophase Texture Schlieren or threaded texturePolarized Optical Microscopy (POM)
Thermal Stability Td5% > 450°C in N₂TGA
Crystallinity Semi-crystalline, dependent on thermal historyWAXS
Causality of Experimental Choices:
  • Melt Acidolysis: This solvent-free method is common for industrial polyester synthesis. The use of hydroquinone diacetate (or its in-situ formation) is preferred over hydroquinone itself as the esterification reaction with an acetylated phenol is more efficient and produces a volatile byproduct (acetic acid) that can be easily removed to drive the reaction to completion.

  • High Temperature and Vacuum: These conditions are essential for achieving high molecular weight polyesters. The high temperature ensures the polymer remains molten and the reactants have sufficient mobility, while the vacuum is critical for removing the condensation byproduct, which is dictated by Le Chatelier's principle.

The following diagram illustrates the logical flow of the melt polycondensation process.

G cluster_0 Polyester Synthesis Logic start Monomers: - this compound - Hydroquinone - Acetic Anhydride acetylation In-situ Acetylation (140-150°C) start->acetylation poly_stage1 Polycondensation Stage 1 (250-280°C) Remove Acetic Acid acetylation->poly_stage1 poly_stage2 Polycondensation Stage 2 (300-340°C) Increase Viscosity poly_stage1->poly_stage2 vacuum Apply High Vacuum (<1 Torr) Drive to High MW poly_stage2->vacuum product Liquid Crystalline Polyester vacuum->product

Figure 3: Polyester synthesis logic.

Conclusion and Future Outlook

This compound is a valuable, yet underutilized, monomer in polymer chemistry. Its inherent asymmetry provides a rational design strategy for creating high-performance polyamides and polyesters with tailored properties. The protocols and insights provided in this guide offer a robust starting point for researchers to explore the potential of this unique building block. Future research should focus on a more detailed exploration of the structure-property relationships in polymers derived from this monomer, including a systematic study of how copolymerization with symmetric diacids can be used to fine-tune properties for specific applications in aerospace, electronics, and advanced materials.

References

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  • NIH. (n.d.). The effect of polymorphism on polymer properties: crystal structure, stability and polymerization of the short-chain bio-based nylon 52 monomer 1,5-pentanediamine oxalate. NIH. [Link]

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Synthesis of [1,1'-Biphenyl]-2,4'-dicarboxylic Acid Derivatives via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

[1,1'-Biphenyl]-2,4'-dicarboxylic acid derivatives are a class of compounds with significant importance in medicinal chemistry and materials science.[1][2] Their rigid, well-defined three-dimensional structure makes them valuable scaffolds for designing enzyme inhibitors, receptor antagonists, and functional organic materials.[1][2] This application note provides a detailed, field-proven experimental protocol for the synthesis of these derivatives, focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step laboratory procedure, discuss key parameters for optimization, and provide troubleshooting insights to ensure reproducible and high-yield synthesis.

Introduction: The Significance of Biphenyl Scaffolds

Biphenyl structures are privileged motifs in drug discovery and development.[1] They are present in numerous pharmaceuticals, where the biphenyl core acts as a crucial pharmacophore, orienting functional groups in a specific spatial arrangement for optimal interaction with biological targets.[1][2] The dicarboxylic acid functionality, in particular, offers versatile handles for further chemical modification or can act as a key binding element, for instance, by mimicking the phosphate groups of enzyme substrates.

The Suzuki-Miyaura reaction stands out as one of the most powerful methods for constructing the C-C bond that links the two aryl rings.[3][4] This palladium-catalyzed cross-coupling of an organoboron species with an organohalide is renowned for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of starting materials.[5][6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a 2-bromobenzoic acid derivative), forming a Pd(II) complex.[7] This is often the rate-determining step of the cycle.[7]

  • Transmetalation: The organic group from the organoboron species (e.g., a 4-carboxyphenylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[7][9]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar²-B(OH)₂ + Base pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of 2'-methyl-4'-(methoxycarbonyl)-[1,1'-biphenyl]-2-carboxylic acid as a representative example. The principles can be readily adapted for other derivatives.

Materials and Reagents
  • Methyl 2-bromo-3-methylbenzoate (1.0 eq)

  • (4-(Methoxycarbonyl)phenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Nitrogen or Argon gas inlet and outlet (bubbler)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

A. Reaction Setup

  • Oven-dry all glassware and cool under a stream of inert gas (N₂ or Ar) before use.[10]

  • To a round-bottom flask equipped with a magnetic stir bar, add methyl 2-bromo-3-methylbenzoate (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Add the palladium catalyst, [Pd(PPh₃)₄] (0.03 eq), to the flask.

  • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 16 mL dioxane and 4 mL water for a 10 mmol scale reaction). The solvent mixture should be degassed prior to use by bubbling with inert gas for 15-20 minutes.

B. Reaction Execution

  • Attach the reflux condenser and ensure a gentle flow of inert gas through the system.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.[11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[11] Prepare a solution of the reaction mixture and spot it on a TLC plate alongside the starting materials. A typical mobile phase is 30% ethyl acetate in hexanes. The product should appear as a new, less polar spot than the boronic acid and more polar than the aryl bromide. The reaction is typically complete within 12-18 hours.[11]

C. Work-up and Extraction

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[11]

  • Combine the organic layers and wash them sequentially with water and then brine.[11]

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]

D. Purification and Characterization

  • The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[11]

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

  • For final purification and to obtain a crystalline solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be performed.

  • Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11]

(Optional Hydrolysis to Dicarboxylic Acid)

  • If the final product desired is the dicarboxylic acid, the purified diester can be hydrolyzed.

  • Dissolve the diester in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with aqueous HCl (e.g., 1M) to pH ~2.

  • Extract the dicarboxylic acid with ethyl acetate, dry the organic layer, and evaporate the solvent to yield the final product.

Visualization of the Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents Add Aryl Halide, Boronic Acid, Base setup->reagents catalyst Add Pd Catalyst & Degassed Solvent reagents->catalyst reaction 2. Heat & Stir (e.g., 85°C, 16h) catalyst->reaction monitoring 3. Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup 4. Aqueous Work-up & Extraction (EtOAc) monitoring->workup Complete purification 5. Purification (Column Chromatography) workup->purification characterization 6. Characterization (NMR, MS) purification->characterization final_product Pure Biphenyl Derivative characterization->final_product

Caption: General workflow for the synthesis of biphenyl derivatives.

Key Parameters for Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key parameters.

ParameterOptions & ConsiderationsCausality & Expert Insight
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd/C, Pd₂(dba)₃Pd(PPh₃)₄ is a reliable choice for general synthesis as it is an active Pd(0) source.[11] Pd/C can be advantageous for scalability and easier removal of palladium residues.[12] The choice often depends on the electronic and steric nature of the substrates.
Ligand PPh₃, P(t-Bu)₃, Buchwald ligands (e.g., SPhos, XPhos)For simple substrates, the PPh₃ in the catalyst is often sufficient. For more challenging couplings (e.g., with aryl chlorides or sterically hindered substrates), more electron-rich and bulky phosphine ligands are required to facilitate the oxidative addition and reductive elimination steps.[5][13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHThe base is crucial for activating the boronic acid.[9] K₂CO₃ is a good general-purpose base.[11] K₃PO₄ is a stronger base that can be effective for less reactive substrates. The choice can influence reaction rates and prevent side reactions like base-catalyzed hydrolysis of ester groups.
Solvent Toluene, Dioxane, DMF, THF (often with water)A polar, aprotic solvent is typically used. The addition of water helps to dissolve the inorganic base and facilitates the transmetalation step.[5][11] A 4:1 to 10:1 ratio of organic solvent to water is common.
Temperature Room Temp to 120 °CMost couplings require heating (80-100 °C) to proceed at a reasonable rate.[11] However, some highly active catalyst systems can work at room temperature, which can be beneficial for sensitive substrates.[13][14]

Common Troubleshooting Scenarios:

  • Low or No Conversion:

    • Cause: Inactive catalyst (degraded by oxygen), impure reagents, or insufficient temperature.

    • Solution: Ensure a rigorously inert atmosphere. Use fresh, high-purity catalyst and anhydrous solvents. Verify the reaction temperature.

  • Protodeboronation Side Product:

    • Cause: The boronic acid reacts with a proton source to lose its boron group. This can be catalyzed by the palladium complex or base.[4]

    • Solution: Use thoroughly dried and degassed solvents. Sometimes, using a boronic ester (e.g., a pinacol ester) instead of the acid can increase stability.[6]

  • Difficulty in Purification:

    • Cause: Formation of closely related byproducts (e.g., homocoupling of the starting materials).

    • Solution: Adjust the stoichiometry (a slight excess of the boronic acid is common). Optimize the catalyst system to favor the cross-coupling pathway.

Safety Precautions

  • Chemical Handling: Palladium catalysts, organic solvents, and reagents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inert Gas: Handle inert gas cylinders with care and ensure they are properly secured.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Palladium-containing waste should be collected separately.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and adaptable method for the synthesis of this compound derivatives. By carefully controlling the reaction parameters—particularly the choice of catalyst, base, and solvent, and by maintaining an inert atmosphere—researchers can achieve high yields of the desired products. The protocol and insights provided in this application note serve as a robust starting point for the synthesis of diverse biphenyl scaffolds, enabling further exploration in drug discovery and materials science.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Preparation process of biphenyl-4,4'-dicarboxylic acid. (1990).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxyl
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.
  • Suzuki reaction. Wikipedia.
  • Bulky ligands promote palladium-catalyzed protodeboronation. (2026).
  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. (2023). PubMed Central.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

Sources

[1,1'-Biphenyl]-2,4'-dicarboxylic acid in the design of functional materials

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to [1,1'-Biphenyl]-2,4'-dicarboxylic Acid in the Design of Functional Materials

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed technical guide on the application of this compound as a pivotal building block in the rational design of advanced functional materials. We will explore its unique structural attributes and provide actionable protocols for its use in creating metal-organic frameworks (MOFs) and high-performance polymers, with a focus on applications relevant to catalysis, separations, and drug delivery.

Core Concepts: The Advantage of Asymmetry

This compound is an aromatic dicarboxylic acid distinguished by its asymmetric substitution pattern. Unlike its more common isomers, 4,4'- and 2,2'-biphenyldicarboxylic acids, the arrangement of the carboxylic acid groups at the 2 and 4' positions imparts a distinct "kinked" or bent geometry to the molecule. This structural asymmetry is not a trivial feature; it is a powerful tool for materials designers.

The rationale for employing this specific linker lies in its ability to disrupt the high symmetry often observed in materials constructed from linear, symmetric linkers. This disruption can:

  • Generate Complex Topologies: The reduced symmetry of the linker can lead to the formation of novel, intricate, and lower-symmetry networks in coordination polymers and MOFs, which are often inaccessible with linear linkers.[1][2]

  • Tune Pore Environments: In MOFs, the bent nature of the linker can create unique pore shapes and sizes, and the offset functional groups can lead to heterogeneous chemical environments within the pores, which is highly desirable for selective adsorption or catalysis.[3]

  • Modify Polymer Properties: In polymer synthesis, incorporating a bent monomer like this compound can disrupt chain packing, reducing crystallinity and enhancing the solubility of resulting polymers. This is a key strategy in the synthesis of materials like liquid crystal polymers (LCPs).[4][5]

Key Physicochemical Properties

A summary of the essential properties for this compound is provided below. These values are critical for experimental design, including solvent selection and reaction stoichiometry.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₄[6]
Molecular Weight 242.23 g/mol [6]
IUPAC Name 2-(4-carboxyphenyl)benzoic acid[6]
CAS Number 606-80-4[6]

Application in Metal-Organic Frameworks (MOFs)

The rigid biphenyl core and the strong coordinating carboxylate groups make biphenyl dicarboxylic acids excellent candidates for constructing robust MOFs. The asymmetric 2,4'- isomer offers a unique pathway to architecturally diverse frameworks.

Rationale and Design Principles

The choice of an organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting MOF.[7] The C-C single bond in the biphenyl unit allows for rotational freedom, while the overall structure remains rigid, a combination that can lead to diverse and stable frameworks under hydrothermal or solvothermal conditions.[1][2] By using the 2,4'-dicarboxylic acid, researchers can intentionally introduce lower symmetry, potentially leading to materials with enhanced catalytic activity or selective binding properties.

logical_relationship cluster_linkers Linker Geometry cluster_frameworks Resulting Framework Properties Linear Symmetric Linker (e.g., 4,4'-BPDC) HighSym High-Symmetry Frameworks (e.g., UiO-67) Linear->HighSym Bent Asymmetric Linker (e.g., 2,4'-BPDC) LowSym Lower-Symmetry / Complex Topologies Bent->LowSym UniquePores Heterogeneous Pore Environments LowSym->UniquePores

Conceptual impact of linker symmetry on MOF architecture.
Protocol: Solvothermal Synthesis of a [1,1'-Biphenyl]-2,4'-dicarboxylate-Based MOF

This protocol is a generalized method adapted from established procedures for synthesizing carboxylate-based MOFs and should be considered a starting point for optimization.[1][7][8][9] Hydrothermal synthesis, using water as a green solvent, is also a highly effective method.[1][2]

Materials:

  • This compound (linker)

  • Metal Salt (e.g., Zinc Nitrate Hexahydrate, Zirconium(IV) Chloride)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Modulator (optional, e.g., Acetic Acid, for Zr-MOFs)[10]

  • Ethanol, Chloroform (for washing and activation)

  • 23 mL Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of Reaction Mixture:

    • In a 20 mL glass vial, dissolve the metal salt (e.g., 0.3 mmol) and this compound (e.g., 0.2 mmol) in 15 mL of DMF. The molar ratio of metal to linker is a critical parameter that must be optimized.

    • Sonicate the mixture for 15-20 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Synthesis:

    • Transfer the solution to a 23 mL Teflon-lined autoclave.

    • Seal the autoclave tightly and place it in a programmable oven.

    • Heat the autoclave to a target temperature (typically 120-180 °C) and hold for a specified duration (typically 24-72 hours).[1][8][9] The temperature ramp rate and cooling rate can influence crystal size and quality.

  • Isolation and Washing:

    • After the reaction, allow the autoclave to cool naturally to room temperature. Caution: Do not quench.

    • Collect the crystalline product by centrifugation (e.g., 8000 rpm for 10 minutes) or filtration.

    • Decant the supernatant and wash the solid product thoroughly with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

    • To exchange the high-boiling point DMF within the pores, subsequently wash the product with a more volatile solvent like ethanol (3 x 10 mL).[7]

  • Activation:

    • For applications requiring a porous material (e.g., gas storage, drug loading), the solvent molecules within the pores must be removed. This is termed "activation."

    • Immerse the washed product in a volatile solvent like chloroform or perform a solvent exchange.

    • Heat the material under a dynamic vacuum at an elevated temperature (e.g., 120-150 °C) for 12-24 hours to evacuate the pores completely.[7][11] The activation temperature should be below the material's decomposition temperature.

workflow cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing A 1. Prepare Mixture (Linker + Metal Salt in DMF) B 2. Solvothermal Reaction (Autoclave, 120-180°C) A->B C 3. Isolate Crystals (Cool, Centrifuge) B->C D 4. Wash (DMF, then Ethanol) C->D E 5. Activate (Vacuum Heating) D->E F Characterized, Porous MOF E->F

General workflow for the solvothermal synthesis of a MOF.
Essential Characterization

To confirm the successful synthesis and purity of the MOF, and to determine its key properties, the following characterization techniques are essential.

TechniquePurposeProtocol Reference
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material. The pattern is a fingerprint of the crystalline structure.[7]
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore size distribution of the activated MOF via nitrogen adsorption-desorption at 77 K.[7]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the framework and confirm the removal of guest solvents after activation.

Representative Data for Biphenyl-Dicarboxylate MOFs: The following table presents data for MOFs synthesized with the related 4,4'-biphenyl dicarboxylic acid (BPDC) linker to provide an expectation of performance.

MOF NameMetalLinkerBET Surface Area (m²/g)Ref.
Ni-BPDC-MOF (180 °C)Nickel4,4'-BPDC311.99[8][9]
UiO-67Zirconium4,4'-BPDC~2500[10]

Application in Drug Delivery Systems

The high porosity and tunable surface chemistry of MOFs make them exceptional candidates for drug delivery vehicles.[12] They can encapsulate therapeutic agents and release them in a controlled manner.

Protocol: Loading a Model Drug into a MOF

This protocol describes a common method for loading a drug molecule, using ibuprofen as an example, into a pre-synthesized and activated MOF.

Materials:

  • Activated MOF (synthesized as per section 2.2)

  • Ibuprofen (model drug)

  • Solvent (e.g., Ethanol, Hexane) in which the drug is highly soluble.

Procedure:

  • Prepare Drug Solution: Create a concentrated solution of ibuprofen in the chosen solvent (e.g., 10 mg/mL in ethanol).

  • Immersion and Loading:

    • Disperse a known mass of activated MOF (e.g., 50 mg) in the drug solution (e.g., 10 mL).

    • Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores. The vessel should be sealed to prevent solvent evaporation.

  • Isolation of Drug-Loaded MOF:

    • Collect the solid by centrifugation.

    • Wash the exterior of the crystals with a small amount of fresh solvent to remove surface-adsorbed drug.

    • Dry the drug-loaded MOF under a gentle vacuum at a temperature well below the drug's melting point.

  • Quantification of Loading:

    • The amount of loaded drug can be determined by analyzing the supernatant before and after the loading process using UV-Vis spectroscopy or HPLC. Alternatively, the drug-loaded MOF can be dissolved (e.g., in an acidic solution to break down the framework) and the released drug quantified.

Synthesis of this compound

For researchers wishing to synthesize the linker itself, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the state-of-the-art method.[13][14]

A plausible synthetic route involves the coupling of 2-bromobenzoic acid with 4-carboxyphenylboronic acid. The reaction is typically catalyzed by a palladium complex in the presence of a base.[15][16] Optimization of catalysts, bases, and solvent systems is crucial for achieving high yields.

References

  • BenchChem. (2025). Application Notes and Protocols: 2,5-Diphenylfuran-3,4-dicarboxylic Acid as a Linker in Metal-Organic Frameworks for Drug Delivery.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using 2,5-Diphenylfuran-3,4- dicarboxylic acid.
  • Pasechnyk, M. et al. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry. [Link]

  • PubChem. (2026). This compound. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. This compound. [Link]

  • Pasechnyk, M. et al. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. ACS Publications. [Link]

  • Johnstone, L. M. et al. (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. CrystEngComm. [Link]

  • CD Bioparticles. 2,2'-diamino-[1,1'-Biphenyl]-4,4'-dicarboxylic acid. [Link]

  • Al-dujaili, A. H. et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • ResearchGate. (2026). Two new alkaline earth metal organic frameworks with the diamino derivative of biphenyl-4,4′-dicarboxylate as bridging ligand: Structures, fluorescence and quenching by gas phase aldehydes. [Link]

  • Ennis, D. S. et al. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. [Link]

  • Hernandez, D. & McManus, G. Designing flexible linkers for the synthesis of Metal-Organic Frameworks. FIU Digital Commons. [Link]

  • Zhang, X. et al. (2017). Stepwise Synthesis of Metal–Organic Frameworks. Accounts of Chemical Research. [Link]

  • ResearchGate. (2022). Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. [Link]

  • El-Laithy, H. M. et al. (2008). Self-nanoemulsifying Drug Delivery System for Enhanced Bioavailability and Improved Hepatoprotective Activity of Biphenyl Dimethyl Dicarboxylate. Current Nanoscience. [Link]

  • PubChem. (2026). (1,1'-Biphenyl)-4,4'-dicarboxylic acid, 2,2'-dinitro-. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of [1,1'-Biphenyl]-2,2'-dicarboxylic acid (CAS 482-05-3). [Link]

  • ResearchGate. 5 Biphenyl benzene dicarboxylic acid ligands with SO 2 functional groups as used by Couck et al. [Link]

  • Devulapalli, V. S. D. et al. (2021). Supporting Information - Tuning the Lewis Acidity of Metal-Organic Frameworks for Enhanced Catalysis. The Royal Society of Chemistry. [Link]

  • Al-dujaili, A. H. et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. [Link]

  • Li, G. et al. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed Central. [Link]

  • Li, G. et al. (2022). Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed. [Link]

Sources

Catalytic Applications of Palladium Complexes with [1,1'-Biphenyl]-2,4'-dicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of Biphenyl-Based Ligands in Palladium Catalysis

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures.[1][2] The versatility and functional group tolerance of these reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] At the heart of these catalytic systems lies the palladium center, whose reactivity and selectivity are exquisitely modulated by the surrounding ligand framework. Among the pantheon of ligands, those built upon a biphenyl scaffold have demonstrated exceptional performance, particularly in challenging cross-coupling reactions.[4][5]

This guide focuses on the catalytic applications of palladium complexes featuring [1,1'-Biphenyl]-2,4'-dicarboxylic acid as a ligand. While this specific ligand is not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential in catalysis. The biphenyl backbone provides a rigid and sterically tunable framework, while the dicarboxylic acid functionalities can be envisioned to play multiple roles: enhancing solubility in polar solvents, serving as an anchor for immobilization on solid supports, or influencing the electronic properties of the palladium center.

Drawing upon established principles of palladium catalysis, this document provides detailed application notes and protocols for the use of a representative palladium-[1,1'-Biphenyl]-2,4'-dicarboxylic acid complex in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction. Furthermore, we will explore its potential application in directed C-H bond functionalization, a rapidly evolving field where carboxylic acid moieties can serve as effective directing groups.[6][7] The protocols and mechanistic discussions presented herein are grounded in well-established literature for analogous catalytic systems and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

I. The Suzuki-Miyaura Coupling: A Premier Tool for Biaryl Synthesis

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds, typically between an organoboron compound and an organohalide.[8][9] The reaction's mild conditions and tolerance for a wide range of functional groups make it a staple in organic synthesis.[4]

A. Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle in which palladium shuttles between the Pd(0) and Pd(II) oxidation states.[9][10]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide (Ar-X) to a coordinatively unsaturated Pd(0) species, forming a Pd(II) intermediate.[11]

  • Transmetalation: In this key step, the organic group from the organoboron reagent is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12][13][14][15][16][17]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) complex, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.[15]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling using a hypothetical palladium complex of this compound. The dicarboxylic acid ligand is expected to enhance catalyst stability and performance.

Materials:

  • Palladium-[1,1'-Biphenyl]-2,4'-dicarboxylic acid complex (as a pre-catalyst)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium-[1,1'-Biphenyl]-2,4'-dicarboxylic acid complex (e.g., 0.02 mmol, 2 mol%).

  • Reagent Addition: Under an inert atmosphere (argon or nitrogen), add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The addition of water is often crucial for the efficiency of the transmetalation step.[18][19][20][21]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

C. Causality Behind Experimental Choices
  • Palladium Pre-catalyst: A Pd(II) pre-catalyst is often used for its air stability. It is reduced in situ to the active Pd(0) species. The this compound ligand is chosen for its potential to create a robust and active catalyst.

  • Base: The base is essential for the activation of the boronic acid to the more nucleophilic boronate.[12][13][14][15][16][17] Potassium carbonate is a commonly used inorganic base that is effective and cost-efficient.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often optimal. Dioxane solubilizes the organic reagents, while water facilitates the dissolution of the inorganic base and promotes the transmetalation step.[18][19][20][21][22]

  • Inert Atmosphere: Palladium(0) species are sensitive to oxidation by air. Therefore, conducting the reaction under an inert atmosphere is crucial to prevent catalyst deactivation.

D. Representative Data for Suzuki-Miyaura Couplings

The following table summarizes representative yields for Suzuki-Miyaura couplings of various aryl halides with arylboronic acids, based on data from similar catalytic systems.

EntryAryl HalideArylboronic AcidYield (%)
14-BromoanisolePhenylboronic acid>95
24-ChlorotoluenePhenylboronic acid85-95
31-Bromonaphthalene4-Methoxyphenylboronic acid>95
42-Bromopyridine3-Tolylboronic acid80-90

II. The Heck Reaction: Vinylation of Aryl Halides

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium complex.[23][24] It is particularly useful for the synthesis of substituted alkenes.[25][26]

A. Mechanistic Overview: A Palladium(0)/Palladium(II) Cycle

Similar to the Suzuki-Miyaura coupling, the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[23][27]

  • Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to an aryl or vinyl halide.

  • Alkene Insertion (Migratory Insertion): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and the alkene product.

  • Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Intermediate_Alkene_Complex Ar-CH2-CH(R)-Pd(II)-X(L2) Ar-Pd(II)-X(L2)->Intermediate_Alkene_Complex Migratory Insertion (Alkene) H-Pd(II)-X(L2) H-Pd(II)-X(L2) Intermediate_Alkene_Complex->H-Pd(II)-X(L2) β-Hydride Elimination (Product) H-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination (Base)

Figure 2: A simplified catalytic cycle for the Heck reaction.

B. Detailed Protocol: Heck Reaction of Iodobenzene with Styrene

This protocol outlines a general procedure for the Heck reaction using the palladium-[1,1'-Biphenyl]-2,4'-dicarboxylic acid complex.

Materials:

  • Palladium-[1,1'-Biphenyl]-2,4'-dicarboxylic acid complex

  • Iodobenzene

  • Styrene

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the palladium-[1,1'-Biphenyl]-2,4'-dicarboxylic acid complex (e.g., 0.01 mmol, 1 mol%) in DMF (5 mL).

  • Reagent Addition: Add iodobenzene (1.0 mmol, 1.0 equiv), styrene (1.2 mmol, 1.2 equiv), and triethylamine (1.5 mmol, 1.5 equiv).

  • Reaction Execution: Heat the mixture to 100-120 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature and pour it into water (50 mL). Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[28]

C. Rationale for Experimental Conditions
  • Catalyst: The palladium complex is the active catalyst for C-C bond formation.

  • Base: Triethylamine acts as a base to neutralize the hydrogen halide formed during the catalytic cycle, regenerating the Pd(0) catalyst.[25]

  • Solvent: Polar aprotic solvents like DMF are commonly used as they can dissolve both the organic and inorganic reagents and are stable at the high temperatures often required for the Heck reaction.[18][19][20][21]

III. Potential Application in C-H Bond Functionalization

A burgeoning area of palladium catalysis is the direct functionalization of C-H bonds, which offers a more atom-economical approach to molecular synthesis by avoiding the pre-functionalization of starting materials.[29] Carboxylic acids have been shown to act as effective directing groups in such transformations, guiding the palladium catalyst to a specific C-H bond for activation.[6][7]

The this compound ligand presents an intriguing possibility for developing catalysts for C-H functionalization. One of the carboxylic acid groups could coordinate to the palladium center, positioning it to activate a C-H bond on a substrate that also coordinates to the metal.

A. Conceptual Workflow for Carboxylic Acid-Directed C-H Activation

CH_Activation_Workflow cluster_0 Catalyst Activation and Substrate Coordination cluster_1 C-H Activation and Functionalization Pd(II)_Precatalyst Pd(II) Pre-catalyst Pd_Substrate_Complex [Pd(II)-Substrate] Complex Pd(II)_Precatalyst->Pd_Substrate_Complex Substrate_DG Substrate with Directing Group (DG) Substrate_DG->Pd_Substrate_Complex Palladacycle Palladacycle Intermediate Pd_Substrate_Complex->Palladacycle C-H Activation Functionalized_Product Functionalized Product Palladacycle->Functionalized_Product Reductive Elimination/ Oxidative Turnover Functionalizing_Reagent Functionalizing Reagent (e.g., Oxidant, Coupling Partner) Functionalizing_Reagent->Palladacycle

Figure 3: Conceptual workflow for palladium-catalyzed C-H functionalization directed by a coordinating group.

While a specific protocol is beyond the scope of this guide due to the hypothetical nature of this application, researchers are encouraged to explore conditions similar to those reported for palladium-catalyzed C-H activation reactions directed by native carboxylic acids.[6][30] This would typically involve a Pd(II) source, an oxidant, and a suitable solvent system.

IV. Conclusion and Future Outlook

Palladium complexes bearing this compound, while not yet prominent in the literature, hold considerable promise as versatile catalysts. The principles and protocols outlined in this guide for the Suzuki-Miyaura and Heck reactions provide a solid foundation for their application in organic synthesis. The potential for these complexes to mediate C-H functionalization reactions opens up exciting avenues for future research. As the demand for efficient and sustainable synthetic methodologies continues to grow, the exploration of novel ligand architectures, such as the one discussed herein, will be paramount in advancing the frontiers of catalysis.

V. References

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024, November 26). Heck reaction. Retrieved from [Link]

  • Alvarez-Rua, C., et al. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 124(47), 14287–14297. [Link]

  • Leão, R. A. C., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 85(21), 13414–13421. [Link]

  • Fors, B. P., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]

  • ResearchGate. (n.d.). General mechanism of Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • PubMed. (2002). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 124(47), 14287–14297. [Link]

  • SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction. Retrieved from [Link]

  • American Chemical Society. (2006). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 25(9), 2229–2242. [Link]

  • sathee jee. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • National Institutes of Health. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 8(12), 11295–11300. [Link]

  • Wikipedia. (2024, November 20). Suzuki reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 1(1), 119-122. [Link]

  • American Chemical Society. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(22), 6952–6953. [Link]

  • ProQuest. (2020). Palladium-Catalyzed C–H Activation of Carbonyl Compounds Enabled by Directing Group and Ligand Design. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. Chemical Society Reviews, 51(4), 1438-1473. [Link]

  • White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • Semantic Scholar. (2002). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2280-2313. [Link]

  • ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(12), 14838–14848. [Link]

  • Semantic Scholar. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. The Journal of Organic Chemistry, 75(15), 4935–4942. [Link]

  • University of Liverpool. (2001). Synthesis of biphenyl-based phosphines by Suzuki coupling. Retrieved from [Link]

  • ChemistryViews. (2022, January 17). Palladium Pre‐Catalysts for Cross‐Coupling Reactions. Retrieved from [Link]

  • American Chemical Society. (2005). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 70(14), 5408–5413. [Link]

  • National Center for Biotechnology Information. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 43(4), 521–534. [Link]

  • National Center for Biotechnology Information. (2011). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 111(3), 1293–1345. [Link]

  • MDPI. (2016). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Catalysts, 6(10), 156. [Link]

  • American Chemical Society. (2009). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Journal of Chemical Education, 86(11), 1303. [Link]

  • American Chemical Society. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 9(10), 1833–1836. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(20), 12345-12367. [Link]

  • ResearchGate. (2025). General reaction for the Suzuki–Miyaura palladium-catalyzed cross-coupling reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Tetrahedron, 75(25), 3295-3323. [Link]

  • National Institutes of Health. (2024). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega, 9(15), 17354–17364. [Link]

  • Semantic Scholar. (2025). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2025). Palladium(II) Acetate Catalyzed Reductive Heck Reaction of Enones; A Practical Approach. Retrieved from [Link]

  • ResearchGate. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Retrieved from [Link]

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analytical methods for the quantification of [1,1'-Biphenyl]-2,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Quantitative Analysis of [1,1'-Biphenyl]-2,4'-dicarboxylic acid: Validated HPLC-UV and GC-MS Methodologies

Introduction

This compound is a significant organic compound, often encountered as a crucial building block in the synthesis of metal-organic frameworks (MOFs) or as a potential process-related impurity or degradant in the manufacturing of active pharmaceutical ingredients (APIs). Its precise and accurate quantification is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products, as well as for controlling the stoichiometry and final properties of advanced materials. The presence of two carboxylic acid groups and a biphenyl core imparts specific physicochemical properties that necessitate robust and validated analytical methods for its determination.

This application note presents two distinct, validated analytical methodologies for the quantification of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for direct analysis and a Gas Chromatography-Mass Spectrometry (GC-MS) method that incorporates a necessary derivatization step. These methods are designed to be implemented in research, development, and quality control laboratories. The protocols herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring they are suitable for their intended purpose.[1]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

Reverse-phase HPLC is the premier technique for the analysis of moderately polar, non-volatile compounds like this compound. The methodology leverages the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The biphenyl chromophore in the molecule allows for sensitive detection using a UV detector. This method is advantageous due to its direct approach, not requiring chemical modification of the analyte, and its scalability for impurity profiling.[2] The mobile phase is acidified to suppress the ionization of the carboxylic acid groups, ensuring a consistent retention time and sharp peak shape.

Experimental Protocol: HPLC-UV

1. Reagents and Materials:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Phosphoric acid (H₃PO₄), analytical grade

  • Methanol, HPLC grade (for cleaning)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance (0.01 mg readability)

  • HPLC vials with septa

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1 v/v/v). The exact ratio should be optimized during method development to achieve optimal resolution and retention time. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is typically suitable.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.[3]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Preparation: Accurately weigh the sample material (e.g., drug substance) expected to contain the analyte. Dissolve it in a suitable volume of diluent to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[3]

3. Chromatographic Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water:H₃PO₄ (50:50:0.1)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (or optimized wavelength)

| Run Time | 15 minutes (or until analyte elutes) |

4. System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of a mid-range calibration standard (e.g., 25 µg/mL). The system is deemed ready for use if the following criteria are met:

  • Peak Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

These criteria ensure the chromatographic system is performing with adequate efficiency, symmetry, and precision for the analysis.[4]

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the analyte versus its concentration for the calibration standards.

  • Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.995.

  • Quantify the amount of this compound in the test samples by interpolating their peak areas from the calibration curve.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique offering high separation efficiency and specificity. However, dicarboxylic acids are polar and non-volatile, making them unsuitable for direct GC analysis.[5][6] Therefore, a derivatization step is mandatory to convert the polar carboxyl groups into less polar, more volatile esters or silyl esters.[5] Silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method that replaces the acidic protons with trimethylsilyl (TMS) groups.[7] Following derivatization, the analyte can be readily separated by GC and detected with high sensitivity and selectivity by a mass spectrometer, often in Selected Ion Monitoring (SIM) mode to minimize matrix interference.[8]

Experimental Protocol: GC-MS

1. Reagents and Materials:

  • This compound reference standard (purity ≥98%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile, anhydrous GC grade

  • Ethyl Acetate, GC grade

  • Internal Standard (IS), e.g., Succinic acid-d4 (optional, but recommended)

  • Reaction vials (2 mL) with screw caps and PTFE-lined septa

  • Heating block or oven

2. Derivatization and Sample Preparation: This procedure must be carried out in an anhydrous environment to prevent hydrolysis of the derivatizing agent and TMS-esters.

  • Standard/Sample Preparation: Accurately weigh a precise amount of standard or sample into a reaction vial. If using an internal standard, add it at this stage. Evaporate any solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization Reaction: To the dried residue, add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS.[7]

  • Reaction Incubation: Securely cap the vial and heat at 70 °C for 60 minutes in a heating block.

  • Final Preparation: After cooling to room temperature, the sample is ready for injection. Alternatively, the derivatized sample can be diluted with ethyl acetate if necessary.

3. GC-MS Conditions:

Parameter Condition
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 280 °C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 100 °C, hold 2 min; Ramp at 15 °C/min to 300 °C, hold 10 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-500) for identification; SIM for quantification

| SIM Ions | To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion and key fragment ions) |

4. Data Analysis and Quantification:

  • Confirm the identity of the derivatized analyte by comparing its retention time and mass spectrum with that of a derivatized reference standard.

  • For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

  • Calculate the concentration of the analyte in the samples using the regression equation from the calibration curve.

Method Validation Summary

Both analytical methods must be validated to demonstrate their suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[9][10] The objective of validation is to provide documented evidence that the procedure is reliable, accurate, and precise.[11][12]

Validation ParameterHPLC-UV Acceptance CriteriaGC-MS Acceptance CriteriaRationale
Specificity/Selectivity Peak purity assessment; No interference at analyte retention time from placebo/impurities.[1]No interfering peaks at the retention time of the analyte for the selected ions.[4]Ensures the signal measured is unequivocally from the analyte.
Linearity r² ≥ 0.995 over the specified range.r² ≥ 0.995 over the specified range.Demonstrates a proportional relationship between signal and concentration.
Range Typically 80-120% of the test concentration. For impurities, from LOQ to 120% of the specification limit.[13]From LOQ to 120% of the expected concentration range.[13]Defines the interval of reliable quantification.
Accuracy % Recovery of 98.0% to 102.0% for spiked samples at 3 levels.[14]% Recovery of 95.0% to 105.0% for spiked samples at 3 levels.Measures the closeness of the test results to the true value.
Precision (RSD%) Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0%.Repeatability ≤ 5.0%; Intermediate Precision ≤ 10.0%.Assesses the degree of scatter between a series of measurements.
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10.Signal-to-Noise ratio ≥ 10.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., flow rate ±10%, pH ±0.2).[14]Insensitive to small changes in parameters (e.g., oven ramp rate ±10%, inlet temp ±5°C).Indicates the method's reliability during normal usage.

Visualizations: Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s0 Weighing (Standard/Sample) s1 Dissolution & Dilution in Diluent s0->s1 s2 Syringe Filtration (0.45 µm) s1->s2 a0 HPLC Injection s2->a0 a1 C18 Column Separation a0->a1 a2 UV Detection (254 nm) a1->a2 d0 Peak Integration a2->d0 d1 Calibration Curve (r² ≥ 0.995) d0->d1 d2 Quantification d1->d2

Caption: Workflow for the HPLC-UV quantification of this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p0 Weighing & Drying (Standard/Sample) p1 Add BSTFA & Anhydrous Solvent p0->p1 p2 Incubation (70°C, 60 min) p1->p2 a0 GC Injection p2->a0 a1 HP-5ms Column Separation a0->a1 a2 MS Detection (EI, SIM Mode) a1->a2 d0 Peak Integration a2->d0 d1 Calibration Curve (Internal Standard) d0->d1 d2 Quantification d1->d2

Caption: Workflow for the GC-MS quantification, including the critical derivatization step.

References

  • Benchchem. Application Notes and Protocols for Dicarboxylic Acid Analysis by Gas Chromatography.
  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • ACS Publications. Compound-Specific Radiocarbon Analysis of Low Molecular Weight Dicarboxylic Acids in Ambient Aerosols Using Preparative Gas Chromatography: Method Development.
  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation (ICH). Quality Guidelines.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • LCGC North America. (2014). Validation of Impurity Methods, Part II.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • PubMed. (2011). Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry.
  • Proventa. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SciELO Brazil. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • ResearchGate. (2025). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
  • Analitika i Kontrol. (2015). FEATURES OF THE GAS CHROMATOGRAPHIC ANALYSIS OF ALIPHATIC DICARBOXYLIC ACIDS.
  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures.
  • Pharmaguideline. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • SIELC Technologies. Separation of [1,1'-Biphenyl]-4,4'-dicarboxylic acid on Newcrom R1 HPLC column.
  • LCGC North America. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
  • ScienceDirect. Sample preparation in analysis of pharmaceuticals.

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Application Notes & Protocols: The Coordination Chemistry of [1,1'-Biphenyl]-2,4'-dicarboxylic Acid with Transition Metals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

The field of metal-organic frameworks (MOFs) and coordination polymers is a frontier of materials science, offering unprecedented control over the design of functional materials from molecular building blocks.[1] The choice of the organic linker is a critical parameter that dictates the final architecture and properties of the resulting material.[2] While symmetric linkers like terephthalic acid or 4,4'-biphenyldicarboxylic acid have been extensively studied, unsymmetrical ligands present a unique synthetic challenge and an opportunity for creating novel structures with potentially unique properties.

This document focuses on [1,1'-Biphenyl]-2,4'-dicarboxylic acid, a fascinating yet underexplored building block. Its asymmetry, with carboxylate groups in the 2 and 4' positions, introduces a lower symmetry compared to its more common 4,4' counterpart. This can lead to the formation of complex, non-centrosymmetric networks and coordination environments that are of great interest for applications in nonlinear optics, enantioselective catalysis, and specialized sensing.

Given the nascent stage of research into this specific linker, this guide is structured to be both a practical starting point and a foundational resource. We will provide detailed, field-proven protocols adapted from closely related systems and ground our experimental rationale in the fundamental principles of coordination chemistry. This document is designed to empower researchers to confidently explore the rich and promising coordination chemistry of this compound.

Theoretical Framework: Principles of Coordination and Synthesis

The formation of a metal-organic framework is a self-assembly process governed by the principles of coordination chemistry.[3][4] The metal ions or clusters act as nodes, and the organic ligands, in this case, this compound, serve as the linkers that connect these nodes into an extended network.[1]

The Role of the Ligand: this compound

This compound is a semi-rigid ligand. The biphenyl core provides structural rigidity, while the C-C single bond between the phenyl rings allows for torsional flexibility. The key feature is the unsymmetrical placement of the two carboxylate groups.

  • Coordination Modes: The carboxylate groups can coordinate to metal centers in various modes: monodentate, bidentate chelating, or bidentate bridging. The specific mode adopted will depend on the nature of the metal ion, the reaction conditions, and the presence of other coordinating species (solvents, counter-ions).

  • Structural Implications: Unlike symmetric linkers that tend to form highly regular and often predictable networks, the lower symmetry of the 2,4'-dicarboxylate ligand can lead to more complex and potentially lower-dimensional structures (e.g., 1D chains or 2D layers) that may further interpenetrate to form 3D frameworks.

The Metal Node: A Matter of Hard and Soft Acids

The choice of the transition metal ion is paramount. The Hard and Soft Acids and Bases (HSAB) theory provides a useful framework for predicting the stability of the resulting coordination bonds.[5][6]

  • Hard Acids: Early transition metals in high oxidation states (e.g., Cr³⁺, Fe³⁺, Zr⁴⁺) and alkali/alkaline earth metals (e.g., Mg²⁺, Ca²⁺) are considered hard acids. They are small, have a high charge density, and are not easily polarized.[7] They prefer to coordinate with hard bases.

  • Soft Acids: Late transition metals in low oxidation states (e.g., Cu⁺, Ag⁺, Hg²⁺) are soft acids. They are larger and more polarizable.[7]

  • Borderline Acids: Many divalent first-row transition metals (e.g., Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) are borderline in character.

The carboxylate oxygen atoms of our ligand are hard bases. Therefore, according to the HSAB principle, they will form strong, stable coordination bonds with hard and borderline metal ions.[8] This is why metals like Zn(II), Cu(II), Co(II), and Ni(II) are commonly and successfully used in the synthesis of carboxylate-based MOFs.[9]

Synthesis Methodologies: Solvothermal and Hydrothermal Routes

Solvothermal and hydrothermal syntheses are the most effective and widely used methods for preparing crystalline MOFs.[10][11] These methods involve heating the reactants in a sealed vessel (typically a Teflon-lined stainless-steel autoclave) at temperatures above the boiling point of the solvent.[12][13]

  • Causality: The elevated temperature and pressure increase the solubility of the reactants and provide the necessary activation energy for the formation of the thermodynamically favored crystalline product, rather than a kinetically favored amorphous precipitate.[14] This controlled crystal growth is essential for obtaining high-quality, porous materials.

  • Solvent Choice: The solvent plays multiple roles: it dissolves the precursors, can act as a template or structure-directing agent, and can sometimes even coordinate to the metal centers. N,N-Dimethylformamide (DMF) is a common choice due to its high boiling point and its ability to dissolve both the metal salts and the organic linkers.[15] Mixtures of solvents are often used to fine-tune the solubility and influence the final crystal morphology.

Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of coordination polymers using this compound. As this is an under-explored ligand, optimization of molar ratios, temperature, and reaction time is encouraged. These protocols are based on well-established procedures for analogous biphenyl dicarboxylic acid systems.[2][15]

General Solvothermal Synthesis Workflow

The diagram below outlines the typical workflow for the solvothermal synthesis of a transition metal coordination polymer with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation P1 Dissolve Metal Salt in Solvent P3 Combine Solutions in Teflon-Lined Autoclave P1->P3 P2 Dissolve Ligand in Solvent P2->P3 R1 Seal Autoclave P3->R1 R2 Heat in Oven (e.g., 100-180 °C, 24-72 h) R1->R2 R3 Cool to Room Temperature R2->R3 W1 Filter and Collect Crystals R3->W1 W2 Wash with Fresh Solvent (e.g., DMF) W1->W2 W3 Solvent Exchange (e.g., with Ethanol/Methanol) W2->W3 W4 Activate (Dry under Vacuum at Elevated Temp.) W3->W4

Caption: General workflow for solvothermal synthesis of MOFs.

Protocol 1: Synthesis of a Zn(II)-based Coordination Polymer

This protocol is adapted from procedures for zinc and biphenyldicarboxylate systems, which are known to form robust frameworks.[9]

  • Reagents & Materials:

    • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

    • This compound (H₂-BPDC-2,4')

    • N,N-Dimethylformamide (DMF)

    • Ethanol (for washing)

    • 20 mL Teflon-lined stainless-steel autoclave

    • Programmable laboratory oven

    • Filtration apparatus

  • Step-by-Step Procedure:

    • In a 20 mL glass vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 7 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of this compound in 7 mL of DMF. Gentle heating may be required to fully dissolve the ligand.

    • Combine the two solutions in the Teflon liner of a 20 mL autoclave.

    • Seal the autoclave tightly and place it in a programmable oven.

    • Heat the autoclave to 120 °C for 72 hours.

    • After the reaction is complete, allow the oven to cool slowly to room temperature.

    • Carefully open the autoclave and collect the crystalline product by filtration.

    • Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • To activate the material, immerse the solid in a volatile solvent like ethanol for 24 hours, replacing the ethanol at least three times. This process, known as solvent exchange, removes the high-boiling DMF from the pores.[11]

    • Dry the product under vacuum at 120 °C for 12 hours to obtain the activated material.

  • Rationale for Experimental Choices:

    • Metal to Ligand Ratio (1:1): A 1:1 molar ratio is a common starting point for dicarboxylate linkers with divalent metals. This ratio often leads to the formation of stable, extended frameworks.

    • Solvent (DMF): DMF is an excellent solvent for both the metal salt and the aromatic carboxylic acid. Its high boiling point makes it suitable for solvothermal reactions.

    • Temperature (120 °C): This temperature is typically sufficient to promote the deprotonation of the carboxylic acid and facilitate the coordination reaction while avoiding decomposition of the ligand or solvent.[16] Higher or lower temperatures can lead to different crystalline phases.[15]

Protocol 2: Synthesis of a Cu(II)-based Coordination Polymer

This protocol is adapted from procedures known to yield copper paddlewheel-based MOFs, a common structural motif for Cu(II) and dicarboxylate ligands.

  • Reagents & Materials:

    • Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)

    • This compound (H₂-BPDC-2,4')

    • DMF/Ethanol/Water solvent mixture

    • 20 mL Teflon-lined stainless-steel autoclave

  • Step-by-Step Procedure:

    • In the Teflon liner of a 20 mL autoclave, combine 0.1 mmol of Copper(II) Nitrate Trihydrate and 0.1 mmol of this compound.

    • Add a solvent mixture of DMF (6 mL), Ethanol (3 mL), and deionized water (3 mL).

    • Seal the autoclave and place it in the oven.

    • Heat to 100 °C for 48 hours.

    • Allow the autoclave to cool to room temperature.

    • Collect the resulting blue or green crystals by filtration.

    • Wash with fresh DMF (3 x 10 mL).

    • Perform solvent exchange with ethanol and activate as described in Protocol 2.2.

  • Rationale for Experimental Choices:

    • Solvent Mixture: The combination of DMF, ethanol, and water can influence the deprotonation of the carboxylic acid groups and the coordination geometry around the copper center, often promoting the formation of the desired paddlewheel secondary building unit.

    • Temperature (100 °C): Copper-based systems are often synthesized at slightly lower temperatures than zinc-based ones to control the crystal growth and prevent the formation of dense, non-porous phases.

Characterization of Synthesized Materials

A multi-technique approach is essential to fully characterize the synthesized coordination polymers.

Characterization Workflow

G cluster_initial Initial Characterization cluster_properties Property Analysis cluster_morphology Morphology I1 Single-Crystal X-ray Diffraction (SCXRD) I2 Powder X-ray Diffraction (PXRD) I1->I2 Confirms bulk purity P1 Thermogravimetric Analysis (TGA) I2->P1 P2 Gas Adsorption (BET Surface Area) I2->P2 P3 Spectroscopy (FT-IR, UV-Vis, PL) I2->P3 M1 Scanning Electron Microscopy (SEM) I2->M1

Caption: Standard workflow for MOF characterization.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for determining the precise atomic arrangement, coordination environment of the metal, and the overall network topology.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material by comparing the experimental pattern to the one simulated from SCXRD data.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is crucial for determining the thermal stability of the framework and identifying the loss of coordinated and guest solvent molecules.

  • Gas Adsorption (BET Analysis): Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area (Brunauer-Emmett-Teller method) and pore volume of the activated material, confirming its porosity.

  • Spectroscopy:

    • FT-IR: Confirms the coordination of the carboxylate groups to the metal center by observing the shift in the C=O stretching frequencies compared to the free ligand.

    • Photoluminescence (PL) Spectroscopy: If the ligand is fluorescent or if the coordination induces luminescence, this technique is used to measure the emission and excitation spectra.[17][18]

Potential Applications and Illustrative Data

Coordination polymers derived from this compound are expected to be promising candidates for applications in catalysis, sensing, and gas separation. The data presented below is illustrative, based on values reported for analogous MOFs constructed from other biphenyl dicarboxylic acid isomers, and should be considered as target properties for newly synthesized materials.

Heterogeneous Catalysis

The coordinatively unsaturated metal sites within MOFs can act as Lewis acid centers, making them effective heterogeneous catalysts.[19][20]

  • Illustrative Application: Henry Reaction: The condensation of an aldehyde with a nitroalkane is a classic C-C bond-forming reaction that can be catalyzed by basic sites or Lewis acids in MOFs.[2]

Catalyst (Illustrative)Metal CenterSubstratesConversion (%)Recyclability (after 3 cycles)Reference
Zn-BPDC MOFZn(II)4-nitrobenzaldehyde + nitroethane>95%>90%[2]
Co-BPDC MOFCo(II)Benzaldehyde + nitromethane~90%~85%[2]
Luminescent Sensing

The inherent fluorescence of the biphenyl core can be modulated upon coordination to a metal ion or upon interaction with guest molecules, making these materials suitable for chemical sensing.[21][22] The emission can be quenched or enhanced in the presence of specific analytes.

Sensor Material (Illustrative)Metal IonAnalyteSensing MechanismDetection Limit (Illustrative)Reference
Zn-BPDC-2,4'Zn(II)NitroaromaticsQuenching~10 µMBased on[17]
Eu³⁺-doped BPDC-2,4'Eu(III)AcetoneEnhancement~50 ppmBased on[23]
Gas Adsorption and Separation

The porous nature of these materials makes them ideal for the storage and separation of gases. The pore size and surface chemistry can be tuned to selectively adsorb certain gases over others.

Material (Illustrative)BET Surface Area (m²/g)CO₂ Uptake (273 K, 1 bar)H₂ Uptake (77 K, 1 bar)Reference
MOF-A (Zn-based)~1200~3.5 mmol/g~1.2 wt%Based on[15]
MOF-B (Cu-based)~950~2.8 mmol/g~1.0 wt%Based on[15]

Conclusion and Future Outlook

The coordination chemistry of this compound with transition metals represents a promising but largely untapped area of MOF research. The inherent asymmetry of the ligand offers a pathway to novel framework topologies that are inaccessible with more conventional symmetric linkers. The protocols and theoretical background provided in this guide serve as a comprehensive starting point for researchers to synthesize and characterize new materials based on this intriguing building block. The potential for these materials in specialized applications like asymmetric catalysis and nonlinear optics is particularly high and warrants significant future investigation. As with any emerging area of materials science, careful optimization and thorough characterization will be key to unlocking the full potential of these exciting new coordination polymers.

References

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[1,1'-Biphenyl]-2,4'-dicarboxylic Acid: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Architectural Significance of Biphenyl Carboxylic Acids in Medicinal Chemistry

The biphenyl scaffold, characterized by two interconnected phenyl rings, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its inherent rigidity and tunable electronic properties, achieved through substitution on the phenyl rings, allow for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[2] The incorporation of carboxylic acid moieties further enhances the drug-like properties of biphenyl derivatives, improving polarity and bioavailability.[2] Among the various isomers, [1,1'-Biphenyl]-2,4'-dicarboxylic acid presents a unique asymmetric substitution pattern, offering a valuable platform for the development of novel pharmaceutical compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] This document provides a comprehensive overview of this compound as a building block, detailing its synthesis, characterization, and potential applications in drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and drug design.

PropertyValueSource
IUPAC Name2-(4-carboxyphenyl)benzoic acid[3]
Molecular FormulaC₁₄H₁₀O₄[3]
Molecular Weight242.23 g/mol [3]
CAS Number606-80-4[3]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) due to the coupling of the protons on the two phenyl rings. The carboxylic acid protons will appear as broad singlets at a downfield chemical shift (δ 10-13 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbons (typically δ 165-185 ppm) and the aromatic carbons. The number and splitting of the aromatic signals will be indicative of the substitution pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid groups in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption will be observed around 1700 cm⁻¹.[4]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: A Step-by-Step Protocol

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl halides and aryl boronic acids, making it an ideal approach for the synthesis of unsymmetrical biphenyls like this compound.[4]

Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 2-bromobenzoic acid 2-Bromobenzoic Acid reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., 1,4-Dioxane/Water) 2-bromobenzoic acid->reaction 4-carboxyphenylboronic acid 4-Carboxyphenylboronic Acid 4-carboxyphenylboronic acid->reaction product This compound reaction->product

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for the synthesis of biphenyl carboxylic acids.[4] Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials:

  • 2-Bromobenzoic acid

  • 4-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M

  • Silica gel for column chromatography

  • Petroleum ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Apparatus for thin-layer chromatography (TLC)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 eq), 4-carboxyphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent and Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under a nitrogen atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir for 16 hours. Monitor the reaction progress by TLC.[4]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl to precipitate the dicarboxylic acid.

    • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent.[4]

  • Characterization: Characterize the purified this compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Applications in Pharmaceutical Compound Development

The unique structural features of this compound make it an attractive building block for the synthesis of a variety of pharmaceutical compounds. The two carboxylic acid groups can be differentially functionalized to create amides, esters, and other derivatives, allowing for the exploration of a wide chemical space.

Potential Therapeutic Targets and Applications

Biphenyl derivatives have shown a broad spectrum of biological activities, suggesting that compounds derived from this compound could be investigated for:

  • Anticancer Agents: Many biphenyl carboxylic acids have demonstrated cytotoxic activity against various cancer cell lines.[4] The rigid biphenyl core can serve as a scaffold to position pharmacophores that interact with key targets in cancer cells.

  • Anti-inflammatory Drugs: The biphenyl motif is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid groups can mimic the acidic functionality of known NSAIDs.

  • Antimicrobial Agents: Biphenyl derivatives have been explored for their antibacterial and antifungal properties.[2]

  • Ligands for Metal-Organic Frameworks (MOFs): Dicarboxylic acids are common linkers in the synthesis of MOFs, which have applications in drug delivery and catalysis.

Illustrative Synthetic Pathway to a Hypothetical Bioactive Molecule

The following diagram illustrates a conceptual synthetic route from this compound to a hypothetical drug candidate.

G cluster_start Building Block cluster_step1 Step 1: Mono-protection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Deprotection cluster_product Hypothetical Drug Candidate start This compound step1 Selective Esterification start->step1 e.g., Benzyl alcohol, H⁺ step2 Amine + Coupling Agent step1->step2 e.g., HATU, DIPEA step3 Hydrolysis step2->step3 e.g., H₂/Pd-C product Biphenyl-amide Derivative step3->product

Caption: Conceptual synthetic workflow for a drug candidate from the title compound.

Conclusion and Future Perspectives

This compound is a promising and versatile building block for the development of novel pharmaceutical compounds. Its unique substitution pattern offers opportunities for creating diverse molecular architectures with a range of biological activities. The well-established Suzuki-Miyaura coupling provides a reliable method for its synthesis. Further research into the derivatization of this scaffold and the biological evaluation of the resulting compounds is warranted to fully explore its therapeutic potential. The development of more efficient and scalable synthetic protocols will also be crucial for its broader application in drug discovery and development.

References

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  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
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Application Notes & Protocols: Hydrothermal Synthesis of Coordination Polymers Using [1,1'-Biphenyl]-2,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Versatility of Coordination Polymers

Coordination polymers (CPs) are a fascinating class of materials constructed from metal ions or clusters linked together by organic ligands. Their structural diversity and tunable properties have positioned them at the forefront of materials science, with applications in gas storage, catalysis, sensing, and drug delivery.[1][2] The hydrothermal synthesis method is a particularly powerful technique for crystallizing high-quality CPs, utilizing water as a green solvent under elevated temperature and pressure.[3] This approach often promotes the formation of unique and stable framework structures that are inaccessible through conventional solvothermal methods.[1]

This application note provides a detailed guide to the hydrothermal synthesis of coordination polymers using the versatile, asymmetric ligand, [1,1'-Biphenyl]-2,4'-dicarboxylic acid. We will delve into the rationale behind experimental parameters, provide a step-by-step protocol, and discuss essential characterization techniques for researchers, scientists, and professionals in drug development.

The Ligand of Choice: this compound

The selection of the organic linker is paramount in dictating the final architecture and functionality of a coordination polymer.[1] Aromatic polycarboxylic acids are widely employed due to their thermal stability and the versatile coordination modes of their carboxylate groups.[1][3] this compound is a particularly interesting ligand for several reasons:

  • Asymmetry: The different positions of the two carboxylate groups (2- and 4'- positions) can lead to lower symmetry and more complex, potentially chiral, framework structures.

  • Rotational Freedom: The biphenyl backbone possesses rotational freedom around the C-C single bond, allowing it to adopt various conformations to accommodate different metal coordination geometries.[1]

  • Versatile Coordination Modes: The carboxylate groups can coordinate to metal centers in a monodentate, bidentate-chelating, or bidentate-bridging fashion, leading to a wide array of possible network dimensionalities (1D, 2D, or 3D).[4]

Causality in Experimental Design: Key Parameters and Their Influence

The synthesis of coordination polymers is a delicate interplay of various factors. Understanding the role of each parameter is crucial for reproducible results and for rationally targeting desired structures.

Metal Ion Selection:

The choice of the metal ion is a critical determinant of the final structure. The coordination number, preferred geometry (e.g., octahedral, tetrahedral, square planar), and Lewis acidity of the metal ion will influence how it interacts with the this compound ligand. For instance, d-block metals like Zn(II), Cu(II), Co(II), and Cd(II) are commonly used and can result in significantly different framework topologies even under similar reaction conditions.[5][6]

The Role of pH:

The pH of the reaction mixture directly affects the deprotonation state of the carboxylic acid groups on the ligand.[6] A higher pH (more basic conditions) will lead to a greater degree of deprotonation, increasing the number of available coordination sites and potentially resulting in higher-dimensional and more connected frameworks.[6] Conversely, a lower pH may lead to partial deprotonation and lower-dimensional structures like 1D chains or 2D layers. The use of a base, such as NaOH, is often necessary to facilitate the dissolution of the carboxylic acid and control the pH.[3]

Temperature and Reaction Time:

Hydrothermal synthesis is typically conducted at temperatures ranging from 120 °C to 200 °C.[7][8] Temperature influences the solubility of the reactants and the kinetics of crystal growth. Higher temperatures can lead to denser phases and different framework topologies. The reaction time, often ranging from 24 to 96 hours, is crucial to allow for the slow crystallization of the coordination polymer.[9] A slow cooling process is also vital for obtaining high-quality single crystals suitable for X-ray diffraction.

Molar Ratios of Reactants:

The stoichiometry of the metal salt and the organic ligand can significantly impact the final product. It is advisable to systematically vary the metal-to-ligand ratio to explore the formation of different phases.

Auxiliary Ligands (Co-ligands):

The introduction of a secondary ligand, often a nitrogen-containing molecule like 4,4'-bipyridine or 1,10-phenanthroline, can act as a "pillar" or "spacer" to build higher-dimensional structures.[1][9] These co-ligands can also influence the coordination environment of the metal ion and prevent the formation of overly dense, non-porous structures.[4]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the hydrothermal synthesis of coordination polymers using this compound.

Hydrothermal_Synthesis_Workflow Hydrothermal Synthesis Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Product Workup A Weigh Metal Salt E Combine reagents in a Teflon-lined autoclave A->E B Weigh Ligand (this compound) B->E C Prepare Solvent (e.g., deionized water) C->E D Optional: Add Co-ligand and/or pH adjusting agent D->E F Seal the autoclave E->F G Place in oven and heat (e.g., 160 °C for 72h) F->G H Slowly cool the oven to room temperature G->H I Isolate crystals by filtration H->I J Wash with water and ethanol I->J K Dry in air or under vacuum J->K Synthesis_Logic Synthesis Parameter Interdependencies Metal_Ion Metal Ion (Coordination Geometry) Framework Resulting Framework (Dimensionality, Topology) Metal_Ion->Framework Ligand Ligand (this compound) Ligand->Framework pH pH (Deprotonation) pH->Framework Temperature Temperature (Kinetics, Solubility) Temperature->Framework Co_Ligand Co-ligand (Pillar/Spacer) Co_Ligand->Framework Properties Material Properties (Porosity, Luminescence, Catalysis) Framework->Properties

Caption: The relationship between key synthesis parameters and the final properties of the coordination polymer.

Potential Applications in Drug Development and Beyond

Coordination polymers synthesized from this compound and various metal ions hold promise in several fields, including:

  • Drug Delivery: The porous nature of some coordination polymers allows for the encapsulation and controlled release of therapeutic agents. The tunability of the framework allows for the optimization of pore size and host-guest interactions for specific drug molecules.

  • Biocatalysis: By incorporating catalytically active metal centers, these materials can serve as robust, heterogeneous catalysts for organic transformations relevant to pharmaceutical synthesis. [1]* Sensing: The luminescent properties of certain coordination polymers can be quenched or enhanced in the presence of specific analytes, making them potential candidates for chemical sensors. [10]

Conclusion

The hydrothermal synthesis of coordination polymers using this compound offers a rich field for the discovery of new materials with diverse structures and functionalities. By carefully controlling the experimental parameters as outlined in this guide, researchers can rationally design and synthesize novel coordination polymers with tailored properties for a wide range of applications, from catalysis to advanced drug delivery systems. This self-validating approach, grounded in a clear understanding of the underlying chemical principles, empowers researchers to push the boundaries of materials science.

References

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  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (2022). Inorganic Chemistry. [Link]

  • The Construct and Interpretation of Chelated Coordination Polymers and Their Use in Nanomaterials Research. (2022). PMC. [Link]

  • Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. (2022). ResearchGate. [Link]

  • Hydrothermal Synthesis and Crystal Structure of A One-dimensional Zigzag Chain Based on 2,4'-Biphenyl-dicarboxylic Acid and. (n.d.). Journal of the Korean Chemical Society. [Link]

  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. (2022). PubMed Central. [Link]

  • Effect of Metal Ions on the Structures of Coordination Polymers Based on Biphenyl-2,2′,4,4′-Tetracarboxylate. (2011). ResearchGate. [Link]

  • Crystal Engineering: Synthesis and Structural Analysis of Coordination Polymers with Wavelike Properties. (2022). MDPI. [Link]

  • Effect of Metal Ions on the Structures of Coordination Polymers Based on Biphenyl-2,2′,4,4′-Tetracarboxylate†. (2011). SciSpace. [Link]

  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (2022). PubMed Central. [Link]

  • Electronic and structural characterization of the coordination... (n.d.). ResearchGate. [Link]

  • Two coordination polymers of benzene-1,2,4,5-tetracarboxylic acid (H4BTC): in situ ligand syntheses, structures, and luminescent properties. (2012). CrystEngComm. [Link]

  • Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. (2022). MDPI. [Link]

  • 2D coordination polymers: Design guidelines and materials perspective. (2019). AIP Publishing. [Link]

  • Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. (2024). PMC. [Link]

  • Synthesis of metal-organic frameworks: A mini review. (2013). ResearchGate. [Link]

  • Synthesis, structure characterization, and properties of a new heterometallic coordination polymer containing two μ3-bridging tridentate. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Step-by-Step Route for the Synthesis of Metal−Organic Frameworks. (n.d.). Academia.edu. [Link]

  • Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. (2022). MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude [1,1'-Biphenyl]-2,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude [1,1'-Biphenyl]-2,4'-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for the purification of this important synthetic intermediate. As a Senior Application Scientist, I will not only provide step-by-step protocols but also explain the underlying chemical principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Suzuki-Miyaura coupling?

A1: The Suzuki-Miyaura cross-coupling is a powerful method for the synthesis of unsymmetrical biaryls like this compound. However, the crude product is often contaminated with several byproducts. Understanding these impurities is the first step to a successful purification strategy.

Common Impurities from Suzuki-Miyaura Synthesis:

ImpurityOriginRemoval Strategy
Homocoupling Products Dimerization of the boronic acid or aryl halide starting materials.Recrystallization, Chromatography
Unreacted Starting Materials Incomplete reaction.Acid-Base Extraction, Recrystallization, Chromatography
Protodeboronation Products Replacement of the boronic acid group with a hydrogen atom.Recrystallization, Chromatography
Dehalogenated Starting Material Reduction of the aryl halide.Acid-Base Extraction, Recrystallization, Chromatography
Palladium Catalyst Residues Incomplete removal of the palladium catalyst used in the coupling reaction.Filtration through Celite, Treatment with activated carbon, Acid-Base Extraction
Triphenylphosphine Oxide If triphenylphosphine was used as a ligand, it can be oxidized during the reaction.Chromatography

A helpful video resource provides a good overview of common byproducts in Suzuki coupling reactions.[1]

Q2: I have a low yield after purification. What are the likely causes?

A2: Low recovery of your purified product can be frustrating. Several factors during the purification process can contribute to this issue.

  • Incomplete Precipitation/Extraction: During acid-base extraction, if the pH is not sufficiently lowered, the dicarboxylic acid will not fully precipitate out of the aqueous solution. Conversely, if the initial basification is incomplete, not all of the dicarboxylic acid will be extracted into the aqueous layer.

  • Excessive Washing: While washing the purified solid is necessary to remove surface impurities, using too much solvent or a solvent in which your product has some solubility will lead to product loss.

  • "Oiling Out" during Recrystallization: If the compound separates as an oil instead of crystals, it can trap impurities and lead to poor recovery upon solidification. This often happens if the cooling is too rapid or the wrong solvent is used.

  • Multiple Purification Steps: Each purification step will inevitably result in some loss of product. Optimizing your purification strategy to use the minimum number of effective steps is key.

Q3: My purified product is still showing impurities by ¹H NMR. What should I do?

A3: If your ¹H NMR spectrum still shows unexpected peaks, the first step is to identify the impurities. Resources are available that list the chemical shifts of common laboratory solvents and reagents, which can help in this identification process.[2][3] Once identified, you can select an appropriate secondary purification technique.

  • Recrystallization from a different solvent system: If the first recrystallization was not effective, a different solvent or solvent pair may provide the necessary difference in solubility between your product and the persistent impurity.

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities. For dicarboxylic acids, it can be challenging due to their low solubility in many common mobile phases and their tendency to streak on silica gel. However, adding a small amount of acetic or formic acid to the mobile phase can often improve the separation.

  • Preparative HPLC: For high-purity requirements, reversed-phase preparative HPLC can be an excellent option, particularly for polar compounds like dicarboxylic acids.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of crude this compound.

Problem 1: During acid-base extraction, a solid precipitates at the interface of the organic and aqueous layers.
  • Potential Cause: The disodium salt of your dicarboxylic acid may have limited solubility in the aqueous phase, especially if the concentration is high.

  • Solution:

    • Add more water to the separatory funnel to dissolve the precipitate.

    • If the precipitate persists, it may be a neutral byproduct that is insoluble in both phases. In this case, filter the entire biphasic mixture through a Büchner funnel, then separate the layers of the filtrate. The filtered solid can be analyzed separately.

Problem 2: The product "oils out" during recrystallization instead of forming crystals.
  • Potential Cause: The melting point of the crude solid is lower than the boiling point of the solvent, or the solution is supersaturated to a very high degree, or the cooling is too rapid.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of a co-solvent in which the compound is more soluble to reduce the supersaturation.

    • Allow the solution to cool very slowly. You can do this by placing the flask in a large beaker of hot water and allowing both to cool to room temperature together.

    • If oiling out persists, try a different recrystallization solvent with a lower boiling point.

Problem 3: The purified solid is colored (e.g., gray or black).
  • Potential Cause: The color is likely due to residual palladium catalyst from the Suzuki-Miyaura coupling reaction.

  • Solution:

    • Dissolve the crude product in a suitable organic solvent and treat it with activated carbon. The carbon will adsorb the palladium, and can then be removed by filtration. Be aware that activated carbon can also adsorb some of your product, potentially lowering the yield.

    • During the workup of the Suzuki reaction, after the reaction is complete, filter the reaction mixture through a pad of Celite to remove the heterogeneous palladium catalyst before proceeding with the extraction.

    • Dithiocarbamates can also be used to chelate and remove residual transition metals.

Experimental Protocols

Here are detailed, step-by-step methodologies for the most common purification techniques for this compound.

Protocol 1: Purification by Acid-Base Extraction

This technique is highly effective for separating the acidic desired product from neutral and basic impurities.

Workflow Diagram:

crude Crude this compound (in an organic solvent like Ethyl Acetate) add_base Add aqueous NaHCO₃ or Na₂CO₃ solution and mix crude->add_base separate_layers Separate Layers in a Separatory Funnel add_base->separate_layers organic_layer Organic Layer (Contains neutral and basic impurities) separate_layers->organic_layer Top Layer (usually) aqueous_layer Aqueous Layer (Contains the disodium salt of the product) separate_layers->aqueous_layer Bottom Layer (usually) wash_dry Wash with brine, dry with Na₂SO₄, and evaporate solvent organic_layer->wash_dry acidify Acidify with HCl (aq) to pH ~2 aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Filter and Wash with Cold Water precipitate->filter pure_product Pure this compound filter->pure_product impurities Discard Impurities wash_dry->impurities

Caption: Workflow for purification by acid-base extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium carbonate (Na₂CO₃). Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The aqueous layer contains the sodium salt of your dicarboxylic acid. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Extract the organic layer two more times with the basic aqueous solution to ensure all the dicarboxylic acid is removed. Combine all aqueous extracts.

  • Back-washing (Optional): Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2. A white precipitate of the pure dicarboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities that have different solubilities than your desired product.

Workflow Diagram:

crude_solid Crude Solid dissolve Dissolve in a minimum amount of hot solvent crude_solid->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool slowly to room temperature, then in an ice bath hot_filtration->cool crystals Crystals Form cool->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration mother_liquor Mother Liquor (contains soluble impurities) vacuum_filtration->mother_liquor wash_dry Wash crystals with a small amount of cold solvent and dry vacuum_filtration->wash_dry discard_impurities Discard Impurities mother_liquor->discard_impurities pure_crystals Pure Crystals wash_dry->pure_crystals

Caption: Workflow for purification by recrystallization.

Step-by-Step Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair. For dicarboxylic acids, polar solvents are often required. Good starting points include aqueous ethanol, aqueous acetic acid, or a mixture of dioxane and water. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated carbon present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. Preparation process of biphenyl-4,4'-dicarboxylic acid. US4970338A.
  • Chemistry Stack Exchange. Solvent for recrystallization of benzoic acid?. [Link]

  • YouTube. Recrystallization Lab Procedure of Benzoic Acid. [Link]

  • PubChem. This compound. [Link]

  • Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • Thammasat University. SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. [Link]

  • Google Patents. Synthesis method for 4,4'-biphenyldicarboxylic acid. CN103483186A.
  • Google Patents.
  • IOSR Journal of Applied Chemistry. Synthesis and Characterization of some Dicarboxylic Acid Monomers. [Link]

  • Neilson Lab, University of Oregon. Purification of Laboratory Chemicals, Sixth Edition. [Link]

  • PubMed. The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. [Link]

  • National Institutes of Health. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]

  • Royal Society of Chemistry. Supporting Information: Tuning the Lewis Acidity of Metal-Organic Frameworks for Enhanced Catalysis. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

Sources

Technical Support Center: Synthesis of Unsymmetrical Biphenyl Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of unsymmetrical biphenyl dicarboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in this specific area of organic synthesis. Biphenyl scaffolds are crucial in medicinal chemistry and materials science, but their unsymmetrical dicarboxylic acid derivatives present unique synthetic and purification hurdles.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying rationale to empower your decision-making.

Problem 1: My Suzuki-Miyaura reaction gives a low yield of the desired unsymmetrical product.

Answer:

Low yields in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura are a common issue, often stemming from an inefficient catalytic cycle or degradation of starting materials.[2] Let's break down the primary causes and solutions.

Potential Cause A: Suboptimal Catalytic Efficiency

The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[3] A bottleneck in any of these steps will lower your yield.

  • Solution 1: Re-evaluate Your Catalyst/Ligand System. The choice of palladium source and phosphine ligand is critical. For constructing sterically hindered biphenyls, bulky, electron-rich phosphine ligands are often necessary to promote the final reductive elimination step.

  • Solution 2: Optimize the Base and Solvent. The base is crucial for activating the organoboron species for transmetalation.[3] Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices. The solvent system (e.g., toluene/water, dioxane/water) must facilitate the interaction of both organic and inorganic reagents. In some cases, a completely aqueous system using a water-soluble catalyst can be highly effective.[4]

Table 1: Common Suzuki-Miyaura Conditions for Biphenyl Synthesis

ComponentExamplesRationale & Key Considerations
Pd Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pd(PPh₃)₄ is often used directly. Pd(OAc)₂ requires a phosphine ligand to form the active Pd(0) species in situ.
Ligand PPh₃, SPhos, XPhos, RuPhosBulky, electron-rich ligands (SPhos, XPhos) can accelerate reductive elimination and stabilize the catalyst.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHThe base's strength and solubility are important. K₃PO₄ is effective for less reactive aryl chlorides.
Solvent Toluene/H₂O, Dioxane/H₂O, n-Propanol/H₂OBiphasic systems are common. The solvent must dissolve the aryl halide and ligand while allowing the inorganic base to react.

Potential Cause B: Protodeboronation of the Aryl Boronic Acid

Aryl boronic acids can react with water or other protic sources to be converted back into the corresponding arene, effectively removing one of your key starting materials from the reaction.

  • Solution: Ensure your solvents are appropriately degassed and, if necessary, dried. While Suzuki reactions are known for their water tolerance, excess water and prolonged reaction times at high temperatures can exacerbate this side reaction. Using a stronger, less nucleophilic base like K₃PO₄ can sometimes mitigate this issue.

Problem 2: I'm observing significant amounts of symmetrical homo-coupling byproducts (Ar-Ar and Ar'-Ar').

Answer:

The formation of symmetrical biphenyls is a competing reaction pathway that directly reduces the yield of your desired unsymmetrical product. This typically arises from the coupling of two identical molecules of either the organoboron compound or the aryl halide.

  • Scientific Rationale: Homo-coupling of boronic acids can be catalyzed by the palladium complex, especially in the presence of oxygen. Aryl halide homo-coupling can also occur, though it is often less prevalent.

  • Solution 1: Rigorous Degassing. Oxygen can promote the oxidative homo-coupling of boronic acids. Ensure your reaction mixture is thoroughly degassed by bubbling an inert gas (Nitrogen or Argon) through the solvent before adding the catalyst.[5] Maintain a positive pressure of inert gas throughout the reaction.

  • Solution 2: Consider Alternative Coupling Methods. If homo-coupling remains a persistent issue, alternative cross-coupling reactions may offer better selectivity. The Negishi coupling , which uses an organozinc reagent, is often less prone to homo-coupling than the Suzuki reaction.[6][7]

  • Solution 3: Decarbonylative Cross-Coupling. A modern approach involves the decarbonylative coupling of a carboxylic acid with an organoboron compound.[8] This method provides a different disconnection strategy and can avoid issues associated with aryl halides.

Problem 3: I can't separate my unsymmetrical product from the symmetrical byproducts.

Answer:

This is arguably the most significant challenge in this field. The desired product and the symmetrical byproducts often have very similar polarities, solubilities, and chromatographic behaviors, making separation by standard column chromatography extremely difficult.

  • Solution 1: Fractional Crystallization. If your product is a solid, fractional crystallization is a powerful, scalable purification technique. The slightly different crystal packing abilities of the unsymmetrical and symmetrical isomers can be exploited. This requires careful selection of a solvent or solvent system where the solubility of the components differs significantly with temperature.

  • Solution 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC). For high-purity material on a smaller scale, reverse-phase Prep-HPLC is often the most effective method. The subtle differences in hydrophobicity can be sufficient to achieve baseline separation.

  • Solution 3: Derivatization. In challenging cases, you can temporarily derivatize the crude mixture. For example, converting the dicarboxylic acids to their dimethyl esters may alter the physical properties enough to allow for separation by chromatography or crystallization. The esters can then be hydrolyzed back to the diacids.

Below is a decision workflow for selecting a purification strategy.

purification_workflow start Crude Product Mixture is_solid Is the desired product a solid? start->is_solid crystallization Attempt Fractional Crystallization is_solid->crystallization Yes hplc Use Preparative HPLC is_solid->hplc No / Liquid cryst_success Success? (Check purity by NMR/LCMS) crystallization->cryst_success cryst_success->hplc No end_pure Pure Unsymmetrical Product cryst_success->end_pure Yes hplc_success Success? hplc->hplc_success derivatize Consider Derivatization (e.g., esterification) to alter physical properties hplc_success->derivatize No hplc_success->end_pure Yes end_rethink Re-evaluate Synthetic Strategy derivatize->end_rethink suzuki_cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa + Ar-X pd2_complex Ar-Pd(II)L₂(X) oa->pd2_complex trans Transmetalation pd2_complex->trans pd2_diaryl Ar-Pd(II)L₂(Ar') trans->pd2_diaryl ar_b Ar'B(OH)₂ + Base ar_b->trans re Reductive Elimination pd2_diaryl->re re->pd0 Catalyst Regenerated product Ar-Ar' (Unsymmetrical Biphenyl) re->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References
  • Tse, C., et al. (2012). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. PMC - NIH. Retrieved from [Link]

  • Reddy, L. H., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Retrieved from [Link]

  • San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Dicks, A. P., et al. (2010). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. Retrieved from [Link]

  • Worthington, R. J., et al. (2020). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH. Retrieved from [Link]

  • Leitch, J. A., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. Retrieved from [Link]

  • Wang, L., et al. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure A5.25. Titrimetric 1 H NMR spectra of only Biphenyl-4,4'. Retrieved from [Link]

  • Wang, H., et al. (2020). Synthesis of Unsymmetrical 1,4-Dicarbonyl Compounds by Photocatalytic Oxidative Radical Additions. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of sterically congested unsymmetrical 1,2-dicarbonyl radicals through a stepwise approach. Retrieved from [Link]

  • Ghorpade, S. M., et al. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4' bis(4-carboxy methylene) biphenyl and various diamines. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for [1,1'-Biphenyl]-2,4'-dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [1,1'-Biphenyl]-2,4'-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific synthesis. The asymmetrical nature of this compound, particularly the steric hindrance at the 2-position, presents unique challenges in its synthesis, most commonly approached via a Suzuki-Miyaura cross-coupling reaction. This guide provides practical, field-proven insights to help you optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in the Suzuki-Miyaura coupling for this target molecule is a common issue, often stemming from challenges in the oxidative addition step due to the sterically hindered and electron-deficient nature of a 2-halobenzoic acid derivative.

  • Causality: The carboxylic acid group at the 2-position of one of your starting materials (e.g., 2-bromobenzoic acid or 2-iodobenzoic acid) creates significant steric bulk around the reaction center. This hindrance can make it difficult for the palladium catalyst to insert into the carbon-halogen bond, which is the first and often rate-limiting step of the catalytic cycle. Additionally, the carboxylic acid is an electron-withdrawing group, which can further deactivate the aryl halide towards oxidative addition.[1]

  • Troubleshooting Workflow:

    G Start Low/No Conversion Halide Evaluate Aryl Halide (I > Br >> Cl) Start->Halide Catalyst Optimize Catalyst System Halide->Catalyst If using Cl or Br Endpoint Improved Conversion Halide->Endpoint Switch to Iodide Ligand Select Appropriate Ligand (Bulky Phosphines or NHCs) Catalyst->Ligand Base Re-evaluate Base Choice Ligand->Base Ligand->Endpoint Solvent Check Solvent System & Degassing Base->Solvent Protect Consider Protecting Carboxylic Acid Solvent->Protect If still no improvement Protect->Endpoint

    Caption: Troubleshooting workflow for low reaction conversion.

  • Step-by-Step Solutions:

    • Assess Your Aryl Halide: The reactivity of the aryl halide is critical. The bond strength to palladium follows the trend I > Br > Cl. If you are using a 2-chlorobenzoic acid derivative, you will likely face significant challenges.

      • Recommendation: If possible, switch to the 2-bromo or, ideally, the 2-iodobenzoic acid derivative to facilitate oxidative addition.[1]

    • Optimize the Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically demanding coupling.

      • Recommendation: Employ a catalyst system known for coupling hindered substrates. This typically involves using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. Alternatively, pre-formed catalysts with these ligands can be used. N-heterocyclic carbene (NHC) based palladium complexes are also highly effective.[1][2]

    • Protect the Carboxylic Acid Group: The carboxylate can coordinate to the palladium center and inhibit catalysis.

      • Recommendation: If other optimizations fail, consider protecting the carboxylic acid groups as methyl or ethyl esters. The ester groups are less coordinating and can improve catalyst performance. The esters can be hydrolyzed back to the carboxylic acids after the coupling reaction.

Question 2: I am getting a good conversion, but my desired product is contaminated with significant side products, mainly homocoupled starting materials. How can I suppress these side reactions?

Answer:

Homocoupling, the reaction of two molecules of the same starting material (e.g., two molecules of 4-carboxyphenylboronic acid), is a common side reaction in Suzuki-Miyaura couplings.

  • Causality: Homocoupling of boronic acids is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this side reaction. It can also occur if the transmetalation step is slow compared to other pathways.

  • Step-by-Step Solutions:

    • Ensure Rigorous Degassing: Oxygen is a major culprit in promoting homocoupling.

      • Recommendation: Thoroughly degas your solvent and the reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes) or by using several freeze-pump-thaw cycles.[3]

    • Control the Reaction Temperature: Higher temperatures can sometimes favor side reactions.

      • Recommendation: While a certain temperature is needed to drive the reaction, excessive heat can lead to catalyst decomposition and increased side products. Try running the reaction at the lower end of the effective temperature range (e.g., 80-90 °C) and monitor for conversion.

    • Optimize the Base: The choice and amount of base can influence the rate of transmetalation and potentially affect side reactions.

      • Recommendation: Ensure you are using an appropriate amount of base (typically 2-3 equivalents). For substrates with free carboxylic acids, you will need additional base to neutralize them. If using a very strong base, consider switching to a milder one like K₂CO₃ or K₃PO₄ to see if it reduces homocoupling.

Question 3: My TLC/LC-MS analysis shows a significant amount of a byproduct that appears to be my starting aryl halide without the halogen (e.g., benzoic acid from 2-bromobenzoic acid). What is this and how do I prevent it?

Answer:

This side product is the result of protodehalogenation (also known as hydrodehalogenation), where the halogen atom is replaced by a hydrogen atom.

  • Causality: This side reaction can be caused by several factors. The base, solvent (especially protic solvents like water or alcohols), or impurities can act as a source of hydride that intercepts the palladium intermediate after oxidative addition but before transmetalation.[1]

  • Step-by-Step Solutions:

    • Solvent Choice: The solvent system plays a crucial role.

      • Recommendation: Use high-purity, anhydrous aprotic solvents such as 1,4-dioxane, THF, or toluene. If a co-solvent is needed to dissolve the base, use deionized, degassed water. Avoid using alcohol-based solvents if protodehalogenation is a persistent issue.[1]

    • Purity of Reagents: Impurities in your starting materials or reagents can contribute to this side reaction.

      • Recommendation: Ensure your aryl halide, boronic acid, and base are of high purity.

    • Ligand Selection: The ligand can influence the relative rates of the desired catalytic cycle versus off-cycle reactions.

      • Recommendation: Using bulky, electron-rich ligands can often accelerate the desired transmetalation and reductive elimination steps, minimizing the lifetime of the intermediate susceptible to protodehalogenation.

Frequently Asked Questions (FAQs)

Q1: Which starting materials should I choose for the synthesis of this compound via Suzuki coupling?

You have two primary disconnection strategies:

  • Route A: 2-halobenzoic acid + 4-carboxyphenylboronic acid

  • Route B: 4-halobenzoic acid + 2-carboxyphenylboronic acid

Route A is generally preferred. While 2-carboxyphenylboronic acid is commercially available, it can be prone to decomposition. 2-halobenzoic acids are typically more stable starting materials. For the halide in 2-halobenzoic acid, iodide is the most reactive, followed by bromide. Chloride is the least reactive and will require a highly active catalyst system.[1]

Q2: What are the best catalyst and ligand combinations for this sterically hindered coupling?

For sterically demanding Suzuki-Miyaura couplings, catalyst systems that are both bulky and electron-rich are generally the most effective as they promote the challenging oxidative addition step.

Catalyst PrecursorLigandComments
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosThese bulky biarylphosphine ligands are excellent for sterically hindered substrates.[2]
PdCl₂(dppf)dppfA common and often effective catalyst system, though may be less efficient than more modern bulky phosphine systems for this specific transformation.
Pd(PPh₃)₄PPh₃A classic catalyst, but may show low reactivity with this sterically hindered system.[4]
(IPr)Pd(allyl)ClIPr (NHC ligand)N-heterocyclic carbene ligands are also highly effective for challenging couplings.[1]

Q3: Which base and solvent system should I start with?

A common and effective starting point is K₂CO₃ or K₃PO₄ as the base in a mixture of an organic solvent and water.

  • Bases: K₂CO₃, K₃PO₄, Cs₂CO₃ are frequently used. You will need at least 2 equivalents of base for the coupling reaction, plus an additional 2 equivalents to neutralize the two carboxylic acid groups on your starting materials.

  • Solvents: A mixture of an aprotic organic solvent and water is often ideal to dissolve both the organic starting materials and the inorganic base. Common choices include:

    • 1,4-Dioxane / Water

    • Toluene / Ethanol / Water

    • THF / Water[4]

Q4: How should I purify the final product, this compound?

Purification can be challenging due to the polar nature of the dicarboxylic acid.

  • Acid-Base Extraction: After the reaction, the mixture can be diluted with an organic solvent (like ethyl acetate) and water. The aqueous layer can be acidified with an acid (e.g., 1M HCl) to precipitate the dicarboxylic acid product. The crude solid can then be collected by filtration.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

  • Column Chromatography: If the product is still impure, column chromatography on silica gel may be necessary. A polar eluent system, often containing a small amount of acetic or formic acid to keep the carboxylic acid groups protonated and improve peak shape, will be required.

Experimental Protocols

The following is a generalized protocol for the synthesis of a biphenyl carboxylic acid via Suzuki-Miyaura coupling, which can be adapted for the synthesis of this compound. This protocol is based on established procedures for similar transformations.[4]

Synthesis of this compound from 2-Bromobenzoic Acid and 4-Carboxyphenylboronic Acid

  • Reagents and Equipment:

    • 2-Bromobenzoic acid

    • 4-Carboxyphenylboronic acid (1.2 equivalents)

    • Pd(PPh₃)₄ (0.05 equivalents)

    • K₂CO₃ (4 equivalents)

    • 1,4-Dioxane (anhydrous)

    • Deionized water

    • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (nitrogen or argon)

  • Procedure:

    • To a round-bottom flask, add 2-bromobenzoic acid (1 equivalent), 4-carboxyphenylboronic acid (1.2 equivalents), and K₂CO₃ (4 equivalents).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add anhydrous, degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio.

    • Stir the mixture and begin bubbling the inert gas through the solution for 20-30 minutes to ensure it is thoroughly degassed.

    • Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture under a positive pressure of the inert gas.

    • Heat the reaction mixture to 80-90 °C under the inert atmosphere and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and filter to remove any solids.

    • Transfer the filtrate to a separatory funnel and wash with ethyl acetate to remove non-polar impurities.

    • Acidify the aqueous layer with 1M HCl until a precipitate forms.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • Further purify the crude product by recrystallization if necessary.

    Caption: Experimental workflow for the synthesis of this compound.

References

  • BenchChem Technical Support Team. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem.
  • Ennis, D. S., McManus, J., Wood-Kaczmar, W., Richardson, J., Smith, G. E., & Carstairs, A. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 248-252. [Link]

  • Hassan, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19035-19087. [Link]

  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
  • BenchChem. (2025). The Genesis of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 4'-Bromobiphenyl-2-carboxylic Acid. BenchChem.
  • Ennis, D. S., McManus, J., Wood-Kaczmar, W., Richardson, J., Smith, G. E., & Carstairs, A. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]

  • ResearchGate. (n.d.). Esters as electrophiles in the Suzuki–Miyaura coupling. Retrieved from [Link]

  • Antemir, A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8145-8191. [Link]

  • ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

Sources

side-product formation in the synthesis of [1,1'-Biphenyl]-2,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of [1,1'-Biphenyl]-2,4'-dicarboxylic acid

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will delve into the common challenges, with a primary focus on identifying and mitigating the formation of critical side-products. Our approach is rooted in explaining the chemical causality behind each step, providing you with the expertise to troubleshoot and optimize your experimental outcomes.

Section 1: Synthesis Overview & Core Challenges (FAQs)

This section addresses foundational questions regarding the synthetic strategy for this compound.

Q1: What is the most effective and widely adopted method for synthesizing unsymmetrical biphenyls like this compound?

A1: The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the state-of-the-art method for this transformation.[1][2] It offers significant advantages over older methods like the Ullmann coupling.[3][4]

  • Expertise & Causality: The Suzuki-Miyaura reaction operates under significantly milder conditions, demonstrates broad functional group tolerance, and utilizes non-toxic and stable organoboron reagents.[2] The catalytic nature of the process ensures high atom economy. In contrast, the traditional Ullmann reaction often requires harsh conditions (high temperatures) and stoichiometric amounts of copper, leading to lower yields and significant waste.[4] For an unsymmetrical product like the target molecule, controlling selectivity in an Ullmann cross-coupling can be exceptionally difficult.

Q2: What are the recommended starting materials for a Suzuki-Miyaura synthesis of this compound?

A2: Due to the presence of two carboxylic acid groups, which can interfere with the coupling reaction (e.g., by reacting with the base), it is highly advisable to use ester-protected starting materials. The final step of the synthesis is a simple hydrolysis to yield the desired dicarboxylic acid. The two primary routes are:

  • Route A: Coupling of a 2-halobenzoate ester with 4-(alkoxycarbonyl)phenylboronic acid or its ester .

  • Route B: Coupling of a 4-halobenzoate ester with 2-(alkoxycarbonyl)phenylboronic acid or its ester .

A common and practical example involves the coupling of Methyl 2-bromobenzoate with 4-(methoxycarbonyl)phenylboronic acid .

Q3: What are the three most common side-products that complicate this synthesis?

A3: During the Suzuki-Miyaura coupling, three principal side-products frequently arise, leading to purification challenges and reduced yields:

  • Homocoupling Product of the Boronic Acid: Formation of Dimethyl biphenyl-4,4'-dicarboxylate. This occurs when two molecules of the boronic acid derivative couple with each other.[5]

  • Protodeboronation Product: Formation of Methyl benzoate. This involves the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond.[6][7]

  • Dehalogenation Product: Formation of Methyl benzoate from the aryl halide starting material. This involves the replacement of the halogen with a hydrogen atom.[5]

Section 2: Troubleshooting Guide for Side-Product Formation

This guide provides a systematic, cause-and-effect approach to diagnosing and solving the most common impurity issues.

Issue 1: My crude product is contaminated with a significant amount of a symmetrical biphenyl dicarboxylate (from homocoupling). What is the cause and how can it be prevented?

Cause: The formation of a homocoupled biaryl from the boronic acid derivative is a well-known side reaction in Suzuki couplings.[8] It is primarily mediated by Palladium(II) species and is often exacerbated by the presence of molecular oxygen.[5][9] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes a stoichiometric reaction with the boronic acid, leading to the undesired dimer and regenerating Pd(0).[9]

Troubleshooting Protocol:

ParameterPotential ProblemSolutionScientific Rationale
Atmosphere Inadequate degassing allows oxygen into the reaction.Rigorously degas all solvents and the reaction mixture using a "freeze-pump-thaw" cycle (3x) or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.This minimizes the concentration of dissolved oxygen, preventing the oxidation of the active Pd(0) catalyst to the homocoupling-promoting Pd(II) state.[5][8]
Catalyst Pre-activation Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) without complete reduction to Pd(0) before the aryl halide is added.Ensure the reaction mixture containing the Pd(II) source, ligand, and base is stirred for a short period before adding the aryl halide. Alternatively, use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.This allows the Pd(II) to be reduced in situ to the active Pd(0) species, which preferentially enters the primary catalytic cycle via oxidative addition with the aryl halide rather than reacting with the boronic acid.
Reaction Order of Addition Adding the boronic acid to a solution containing the Pd(II) catalyst before the aryl halide.Add the reagents in the following order: solvent, base, ligand, Pd catalyst, aryl halide, and finally the boronic acid.This ensures the aryl halide is available to react immediately with the generated Pd(0), outcompeting the homocoupling pathway.

Experimental Workflow: Rigorous Degassing Protocol

  • Assemble the reaction glassware (round-bottom flask, condenser) and flame-dry under vacuum. Allow to cool under a positive pressure of Argon or Nitrogen.

  • Add the solid reagents (e.g., Methyl 2-bromobenzoate, 4-(methoxycarbonyl)phenylboronic acid, base, Pd catalyst, ligand).

  • Seal the flask with a septum.

  • Add the solvent(s) via cannula or syringe.

  • Freeze-Pump-Thaw Cycle:

    • Freeze the mixture using a liquid nitrogen bath until completely solid.

    • Apply a high vacuum for 5-10 minutes.

    • Close the vacuum line and thaw the mixture in a water bath, allowing dissolved gases to bubble out.

    • Repeat this cycle two more times.

  • After the final thaw, backfill the flask with inert gas and proceed with heating the reaction.

Diagram: Competing Catalytic Cycles

Suzuki_Cycles cluster_desired Desired Suzuki-Miyaura Cycle cluster_side Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + Ar-X O2 O₂ (Oxygen) Pd0->O2 ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation ArPdX->TM + Ar'-B(OR)₂ ArPdAr Ar-Pd(II)-Ar' TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RE->Product PdII Pd(II) TM2 Transmetalation PdII->TM2 + Ar'-B(OR)₂ ArPd Ar'-Pd(II) TM2->ArPd TM3 Transmetalation ArPd->TM3 + Ar'-B(OR)₂ ArPdAr2 Ar'-Pd(II)-Ar' TM3->ArPdAr2 RE2 Reductive Elimination ArPdAr2->RE2 Homocoupling Ar'-Ar' (Side-Product) RE2->Homocoupling Pd0_regen Pd(0)L₂ RE2->Pd0_regen O2->PdII Oxidizes Catalyst

Caption: Desired Suzuki cycle vs. the competing homocoupling pathway.

Issue 2: I am observing starting material-like impurities, specifically the corresponding benzoic acid esters. What is happening?

Cause: This issue points to two related side reactions: protodeboronation and dehalogenation .[5]

  • Protodeboronation: The boronic acid (or ester) reacts with a proton source (often water in the solvent or from the base) to replace the boronic acid moiety with a hydrogen atom, consuming your nucleophile.[6] This reaction can be catalyzed by the base or even the palladium complex itself.[7]

  • Dehalogenation: The aryl halide starting material undergoes a reaction where the halide is replaced by a hydrogen atom. This can occur after oxidative addition if a hydride source is present (e.g., from certain solvents or additives).[5]

Troubleshooting Protocol:

ParameterPotential ProblemSolutionScientific Rationale
Boronic Acid Stability Arylboronic acids, especially if electron-deficient, are prone to protodeboronation.[2]Use a more stable boronic ester, such as a pinacol ester (Bpin). These are more robust and less susceptible to premature C-B bond cleavage.[5]The bulky pinacol group sterically protects the boron center and reduces its Lewis acidity, enhancing its stability towards hydrolysis and protodeboronation.
Base Selection A highly nucleophilic or excessively strong base in a protic solvent can accelerate protodeboronation.Use a non-nucleophilic, moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). If using aqueous conditions, ensure the base concentration is optimized.These bases are effective at activating the boronic acid for transmetalation but are less likely to directly mediate the protonolysis of the C-B bond compared to hydroxides in some cases.[10]
Solvent Purity Using "wet" or non-anhydrous solvents can provide the proton source for these side reactions.Use high-purity, anhydrous solvents. If an aqueous solvent system is required (e.g., dioxane/water), use deionized, degassed water and control the ratio carefully.Minimizing the water content reduces the availability of protons, thereby suppressing the rate of both protodeboronation and potential dehalogenation pathways.
Temperature Excessively high reaction temperatures can increase the rate of decomposition pathways.Run the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., 80-90 °C). Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after completion.Kinetic control helps favor the desired cross-coupling over higher-activation-energy decomposition pathways like protodeboronation.

Diagram: Decomposition Side Reactions

Decomposition cluster_proto Protodeboronation cluster_dehalo Dehalogenation Boronic Ar'-B(OR)₂ Proto_Product Ar'-H (Side-Product) Boronic->Proto_Product Proton H⁺ Source (e.g., H₂O) Proton->Boronic Base or Pd-catalyzed ArylHalide Ar-X Dehalo_Product Ar-H (Side-Product) ArylHalide->Dehalo_Product Pd_Cycle [Pd-H] Species Pd_Cycle->ArylHalide Reductive Elimination

Caption: Pathways for protodeboronation and dehalogenation.

Section 3: Purification Strategies

Q: My crude reaction mixture contains the desired product along with homocoupled and starting material-derived impurities. What is the best way to purify the final this compound?

A: A multi-step purification strategy is often most effective. It is critical to perform the purification in two stages: before and after ester hydrolysis.

  • Purification of the Di-ester Intermediate:

    • Rationale: The esterified products are less polar and more soluble in common organic solvents, making them ideal candidates for silica gel column chromatography. The polarity differences between the desired unsymmetrical diester, the symmetrical homocoupled diester, and the monomeric benzoate esters are usually sufficient for effective separation.

    • Protocol:

      • After workup, concentrate the crude organic extract.

      • Adsorb the crude material onto a small amount of silica gel.

      • Perform column chromatography using a gradient solvent system, typically starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with an ester (e.g., ethyl acetate).[11]

      • Monitor fractions by TLC to isolate the pure diester of this compound.

  • Hydrolysis and Final Purification of the Di-acid:

    • Rationale: Once you have the pure diester, the hydrolysis step is typically clean. However, if minor impurities persist or if you proceed to hydrolysis with the crude mixture, the differences in acidity and solubility of the final di-acids can be exploited.

    • Protocol:

      • Perform ester hydrolysis using standard conditions (e.g., NaOH or LiOH in a THF/water or Methanol/water mixture, followed by acidic workup).

      • Recrystallization: The final this compound is a solid. Recrystallization from a suitable solvent system (e.g., acetic acid/water, ethanol/water, or DMF/water) can effectively remove trace impurities.[12]

      • pH-Based Extraction (for crude hydrolysis mixtures): While challenging due to the similar nature of the dicarboxylic acid impurities, careful adjustment of pH during an aqueous workup can sometimes selectively precipitate or extract one component over another, though this is less reliable than chromatography of the ester precursors.

References

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Available at: [Link]

  • Preparation process of biphenyl-4,4'-dicarboxylic acid.Google Patents (US4970338A).
  • Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • Ullmann Reaction. BYJU'S. Available at: [Link]

  • Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • The Suzuki–Miyaura Reaction. National Institutes of Health (NIH). Available at: [Link]

  • (1,1'-Biphenyl)-4,4'-dicarboxylic acid. PubChem - NIH. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Available at: [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]

  • Method of purifying a dicarboxylic acid.Google Patents (US9248381B2).
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Available at: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers. ACS Publications. Available at: [Link]

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. ResearchGate. Available at: [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]

  • Ullmann reaction. Wikipedia. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Crystallization of [1,1'-Biphenyl]-2,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [1,1'-Biphenyl]-2,4'-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this versatile organic compound. As a molecule with distinct structural features—a non-planar biphenyl core and two carboxylic acid groups at asymmetric positions—its crystallization can present unique challenges. This document provides in-depth, field-proven insights and step-by-step troubleshooting protocols to help you achieve high-purity crystalline material efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of this compound that are critical for designing a successful crystallization experiment.

Q1: What are the key physicochemical properties of this compound?

Understanding the basic properties of your compound is the first step in developing a robust crystallization protocol. Key data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₄[1]
Molecular Weight 242.23 g/mol [1][2]
CAS Number 606-80-4[1][2]
Appearance Typically a white or off-white solidInferred
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]

Expert Insight: The presence of two carboxylic acid groups makes this molecule an excellent hydrogen bond donor and acceptor. This characteristic heavily influences its solubility in protic solvents and its tendency to form stable crystal lattices.

Q2: What is the solubility profile of this compound in common laboratory solvents?

A suitable crystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures.[3] While extensive solubility data for the 2,4'-isomer is not widely published, we can infer its likely behavior based on its structure and data from similar biphenyl dicarboxylic acids.

  • High Solubility: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) are likely to be very effective at dissolving the compound, even at room temperature.[4][5] This makes them less ideal as single-solvent recrystallization candidates but potentially useful as part of a solvent/anti-solvent system.

  • Moderate to Good Solubility (Temperature Dependent): Polar protic solvents such as methanol, ethanol, and acetic acid are often good candidates.[6] They can engage in hydrogen bonding and their ability to dissolve the compound should show a strong positive correlation with temperature.

  • Low to Insoluble: Nonpolar solvents like hexanes, toluene, and dichloromethane are unlikely to dissolve this polar dicarboxylic acid to any significant extent. These are excellent candidates for use as anti-solvents.[7]

Expert Insight: Always perform a small-scale solvent screen. Test the solubility of ~10-20 mg of your compound in 0.5 mL of various solvents at room temperature and then upon heating. The ideal solvent will show a dramatic increase in solubility with temperature.

Section 2: Troubleshooting Crystallization Issues

This section provides direct answers to common problems encountered during the crystallization of this compound.

Q3: My compound is fully dissolved in the hot solvent, but no crystals form upon cooling, even in an ice bath. What's wrong?

Answer: This is a classic crystallization problem that typically points to one of two scenarios: either the solution is not supersaturated, or it is supersaturated but nucleation has failed to occur.[8][9]

Causality & Protocol:

  • Cause: Excessive Solvent. This is the most common reason for crystallization failure.[8] If too much solvent is used, the solution may not become supersaturated upon cooling, and the compound will simply remain dissolved.[10]

    • Solution: Reduce the solvent volume. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the total volume) under a fume hood. Allow the concentrated solution to cool again. Repeat until you observe turbidity or crystal formation upon cooling.[8][10]

  • Cause: Nucleation Inhibition. Crystal growth requires a "seed" or nucleation site to begin.[8] Highly purified compounds in very clean flasks can sometimes form stable, supersaturated solutions that resist spontaneous crystallization.

    • Solution 1: Induce Nucleation by Scratching. Use a clean glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide energy and a surface for the first crystals to form.

    • Solution 2: Seeding. If you have a pure crystal of this compound from a previous batch, add a single, tiny crystal ("seed crystal") to the cooled, clear solution. This will provide a template for further crystal growth.[8][11]

Q4: Instead of solid crystals, my compound has separated as an oily liquid. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is so high that it separates into a liquid phase.[8] This is common with compounds that are significantly impure or when an inappropriate solvent is used.

Causality & Protocol:

  • Cause: Solution Cooled Too Rapidly. Fast cooling does not give molecules enough time to orient themselves into an ordered crystal lattice, favoring the formation of a disordered, liquid-like state.

    • Solution: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent (5-10% more) to ensure complete dissolution.[8] Allow the flask to cool very slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels and covering the top with a watch glass. This slows heat loss and promotes gradual crystal formation.[10]

  • Cause: High Impurity Concentration. Impurities can depress the melting point of the solute and interfere with lattice formation, promoting oiling out.

    • Solution: If slow cooling fails, recover the crude material by removing the solvent via rotary evaporation.[8] Attempt the crystallization again, but before cooling, add a small amount of activated carbon to the hot solution to adsorb impurities. Hot-filter the solution to remove the carbon and then proceed with slow cooling. Alternatively, consider a preliminary purification step like column chromatography.[3]

Q5: Crystals formed, but they appeared instantly as a very fine powder. Is this a problem?

Answer: Yes, this is a sign of crystallization occurring too quickly.[10] While you have isolated a solid, rapid precipitation (or "crashing out") tends to trap impurities and solvent within the crystal lattice, defeating the purpose of recrystallization.[10]

Causality & Protocol:

  • Cause: Solution is Overly Concentrated. If the minimum amount of hot solvent was used, the solution can become supersaturated too quickly upon the slightest drop in temperature.

    • Solution: Place the flask back on the heat source and add a small amount of extra solvent (e.g., 1-2 mL for every 100 mg of solid) until the solid redissolves completely.[10] You should be slightly above the minimum solvent volume required for dissolution. This will lower the saturation point, requiring more cooling before crystals begin to form and allowing them to grow more slowly and perfectly.

Q6: I recovered my crystals, but the final yield is extremely low (<50%). How can I improve it?

Answer: A very low yield is typically due to using too much solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.[10]

Causality & Protocol:

  • Cause: Compound Remaining in Mother Liquor. If too much solvent was used, a substantial amount of your product will remain dissolved in the filtrate (mother liquor) after filtration.

    • Solution 1: Test and Recover. Before discarding the mother liquor, check for remaining product by taking a small sample on a glass rod and letting the solvent evaporate. A significant solid residue indicates substantial loss.[10] You can recover this material by boiling off most of the solvent and collecting the second crop of crystals. Note that this second crop may be less pure than the first.

    • Solution 2: Optimize Solvent System. The ideal solvent should have very low solubility for your compound when cold. If your yield is consistently low, your chosen solvent may be suboptimal. Consider re-screening for a different solvent. Alternatively, use a solvent/anti-solvent system. Dissolve your compound in a minimum of a "good" hot solvent (like ethanol or DMF) and then slowly add a "poor" solvent (an anti-solvent like water or hexanes) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[11]

Section 3: Visual & Experimental Guides

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving common crystallization issues.

G start Initial Observation After Cooling clear Clear Solution (No Crystals) start->clear No solid oil Oily Liquid Forms start->oil Liquid separation powder Fine Powder Crashes Out start->powder Rapid solid formation crystals Good Crystals Formed start->crystals Slow solid formation cause_solvent Cause: Too much solvent? clear->cause_solvent cause_cooling Cause: Cooled too fast? oil->cause_cooling Yes cause_conc Cause: Too concentrated? powder->cause_conc Yes finish Process Complete: Filter & Dry crystals->finish cause_nucleation Cause: Nucleation inhibited? cause_solvent->cause_nucleation No sol_evap Action: Boil off some solvent cause_solvent->sol_evap Yes sol_scratch Action: Scratch flask or add seed crystal cause_nucleation->sol_scratch Yes sol_reheat Action: Reheat, add more solvent, cool slowly cause_cooling->sol_reheat Yes sol_dilute Action: Reheat, add more solvent, cool slowly cause_conc->sol_dilute Yes G cluster_workflow General Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Slow Cooling to Room Temperature A->B C 3. Further Cooling in Ice Bath (Optional) B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash Crystals with Cold Solvent D->E F 6. Dry Crystals Under Vacuum E->F

Caption: A standard workflow for the recrystallization of an organic solid.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts website. [Link]

  • Purification and recovery of dicarboxylic acids using melt crystallization. (EP1214286A1).
  • Process for crystallization of dicarboxylic acids. (WO2001007389A1).
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. Retrieved from University of York website. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Retrieved from University of Rochester website. [Link]

  • What should I do if crystallisation does not occur?. (2017, April 5). Quora. [Link]

  • Guide for crystallization. Retrieved from a university resource. [Link]

  • Crystal structure of 2,2′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid dihydrate, C14H16N2O6. (2025, September 4). ResearchGate. [Link]

  • Recrystallization and Crystallization. Retrieved from a university resource. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from Chemistry LibreTexts website. [Link]

  • Preparation process of biphenyl-4,4'-dicarboxylic acid. (US4970338A).
  • Supporting Information - Tuning the Lewis Acidity of Metal-Organic Frameworks for Enhanced Catalysis. The Royal Society of Chemistry. [Link]

  • This compound. PubChem. Retrieved from National Center for Biotechnology Information website. [Link]

  • Synthesis method for 4,4'-biphenyldicarboxylic acid. (CN103483186B).
  • Chemical Properties of [1,1'-Biphenyl]-2,2'-dicarboxylic acid (CAS 482-05-3). Cheméo. [Link]

  • Synthesis method for 4,4'-biphenyldicarboxylic acid. (CN103483186A).
  • (1,1'-Biphenyl)-4,4'-dicarboxylic acid. PubChem. Retrieved from National Center for Biotechnology Information website. [Link]

  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (2018). PubMed Central. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). ResearchGate. [Link]

  • What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents?. (2013, July 17). ResearchGate. [Link]

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  • Crystal structure of poly[(tetrakis-(1,1'-biphenyl)-2-carboxylate-κ2O:O')-(4,4'-bipyridine-κ2 N:N')dizinc(II)], C62H44N2O8Zn2. (2025, August 6). ResearchGate. [Link]

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Technical Support Center: Large-Scale Synthesis of [1,1'-Biphenyl]-2,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the large-scale synthesis of [1,1'-Biphenyl]-2,4'-dicarboxylic acid. This document is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of scaling up this important biaryl compound. We will delve into the nuances of the Suzuki-Miyaura coupling, the industry-preferred method, providing field-proven insights to help you overcome common experimental hurdles and optimize your process for efficiency, yield, and purity.

Core Synthetic Strategy: The Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone of modern biaryl synthesis due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.[1][2] For the synthesis of this compound, the most common approach involves coupling an appropriate halobenzoic acid with a carboxyphenylboronic acid.

The general reaction is as follows:

Caption: General scheme for the synthesis of this compound via Suzuki-Miyaura coupling.

This guide will focus exclusively on this methodology, as alternative routes like the Ullmann coupling often require harsh conditions (high temperatures, stoichiometric copper) and have a reputation for erratic yields, making them less suitable for robust, large-scale production.[3][4]

Baseline Experimental Protocol: Multi-Kilogram Scale Synthesis

This protocol is a representative example adapted from established industrial processes.[5][6] It serves as a validated starting point for your own process development and troubleshooting.

Materials:

  • 1-(4-Bromo-phenyl)-derivative (e.g., 2-Bromobenzoic acid)

  • 4-Carboxyphenylboronic acid

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Sodium Carbonate (Na₂CO₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Activated Carbon

  • Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Reactor Setup: Charge a suitable glass-lined reactor with 2-bromobenzoic acid and 4-carboxyphenylboronic acid (1.1 equivalents).

  • Solvent & Base Addition: Add a mixture of Methanol and Water (e.g., 3:1 v/v) followed by Sodium Carbonate (2.5 equivalents).

  • Inerting: Purge the reactor with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add 10% Pd/C catalyst (0.01 - 0.1 mol%).

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) and maintain for 4-8 hours. Monitor the reaction progress by HPLC until consumption of the starting aryl bromide is complete.

  • Catalyst Filtration: Cool the reaction mixture to 50-60 °C and filter through a bed of celite to remove the heterogeneous Pd/C catalyst. Wash the filter cake with warm methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Workup & Precipitation: Dilute the remaining aqueous solution with water. Add activated carbon and stir for 30 minutes to scavenge residual palladium, then filter. Acidify the clear filtrate with concentrated HCl to a pH of ~2.

  • Isolation: The product, this compound, will precipitate as a solid. Cool the slurry to 0-5 °C to maximize recovery.

  • Drying: Filter the solid product, wash with cold deionized water, and dry under vacuum at 60-70 °C to a constant weight.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and scale-up process in a direct Q&A format.

Question 1: My reaction yield is very low or has stalled completely. What are the likely causes and how can I fix it?

Answer: Low yield is the most frequent issue and can stem from several factors related to the catalytic cycle.

Potential Cause Explanation & Solution
Inactive Catalyst The Pd(0) active species may not be forming or is being deactivated. Solution: Ensure rigorous inerting of the reactor; oxygen is detrimental.[7] If using a pre-catalyst like Pd(OAc)₂, ensure ligands are present to facilitate reduction to Pd(0). For large-scale, using a robust, air-stable heterogeneous catalyst like Pd/C is often more reliable and simplifies removal.[5][6]
Insufficient Base The base is critical for activating the boronic acid in the transmetalation step.[8] With two acidic protons on your starting materials and product, you must use sufficient base to neutralize these and drive the reaction. Solution: Use at least 2.5-3.0 equivalents of a base like K₂CO₃ or K₃PO₄. For substrates sensitive to hydrolysis, a milder base like Cesium Fluoride (CsF) could be explored.[9]
Poor Reagent Quality Arylboronic acids are susceptible to decomposition via protodeboronation, especially in the presence of moisture or acid, rendering them inactive.[10] Solution: Use high-purity boronic acid from a reputable supplier. Store it under dry, inert conditions. Consider running a small-scale test reaction to qualify new batches of reagents.
Suboptimal Solvent System Inadequate solubility of reactants or intermediates can stall the reaction. Solution: A biphasic solvent system like Methanol/Water or Toluene/Water is often effective.[5] The water helps dissolve the base and boronate salt, while the organic solvent dissolves the aryl halide and palladium complex. In some cases, adding a phase-transfer catalyst (PTC) like tetrabutylammonium chloride (TBAC) can dramatically improve reaction rates by facilitating transport between phases.[11][12]

Question 2: I'm seeing significant byproduct formation, complicating my purification. What are these impurities and how do I prevent them?

Answer: The Suzuki coupling is generally clean, but three main side reactions can occur. Understanding them is key to their prevention.

Caption: A logical workflow for troubleshooting common Suzuki coupling failures.

  • Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl (in this case, 4,4'-biphenyldicarboxylic acid). It is often promoted by the presence of oxygen.

    • Solution: The most effective preventative measure is rigorous deoxygenation of the reaction mixture before and during catalyst addition.[7]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom. This forms benzoic acid as a byproduct and consumes your active nucleophile.

    • Solution: Ensure your base is strong enough and present in sufficient quantity to maintain a basic environment. Avoid any acidic impurities in your starting materials or solvents.[10]

  • Dehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. This side reaction also forms benzoic acid.

    • Solution: This can be caused by certain impurities or side reactions with solvents. Using a well-defined catalyst system and high-purity solvents can minimize this. Sometimes, lowering the reaction temperature slightly can reduce the rate of dehalogenation relative to the desired coupling.[10]

Question 3: My final product is off-color and contains residual palladium. How can I improve my purification process?

Answer: Achieving high purity and low residual metal content is critical, especially for pharmaceutical applications.

  • Palladium Removal: This is a major focus of process development.

    • Heterogeneous Catalysts: The simplest solution is to use a solid-supported catalyst like Pd/C, which can be removed by simple filtration. This approach has been shown to reduce palladium levels to <6 ppm on a multi-kilogram scale.[5][6]

    • Aqueous Wash: For homogeneous catalysts, treating the reaction mixture with an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) can help precipitate palladium metal for filtration.[13]

    • Scavengers/Carbon Treatment: After the primary removal step, "polishing" the product solution with activated carbon or a silica-based scavenger with thiol groups can effectively bind and remove the final traces of palladium.

  • Product Isolation & Decolorization:

    • Crystallization: The most powerful purification technique for solids. After the initial precipitation via pH adjustment, recrystallizing the crude this compound from a suitable solvent system (e.g., an alcohol/water or acetic acid/water mixture) will significantly improve purity and color.[14]

    • Activated Carbon: Using activated carbon during the workup (as described in the baseline protocol) is highly effective for removing colored organic impurities.

Frequently Asked Questions (FAQs)

Q1: How do the unprotected carboxylic acid groups influence the Suzuki reaction?

The presence of unprotected carboxylic acids is a key consideration. Under the basic reaction conditions, they are deprotonated to form carboxylates. These carboxylate anions can coordinate to the palladium center, potentially stabilizing the Pd(II) intermediate and hindering the catalytic cycle, which can slow or stop the reaction.[9] This is why a sufficient excess of a strong inorganic base (like K₂CO₃ or K₃PO₄) is non-negotiable. It ensures enough free base is available to participate in the transmetalation step. Some studies have demonstrated that these reactions can proceed in high yield with unprotected acids, particularly when using a phase-transfer catalyst to improve interactions.[11]

Q2: I'm considering starting materials. Is it better to use 2-bromobenzoic acid + 4-carboxyphenylboronic acid OR 4-bromobenzoic acid + 2-carboxyphenylboronic acid?

While both routes lead to the same product, the first option (2-bromobenzoic acid + 4-carboxyphenylboronic acid) is generally preferred. The oxidative addition step of the catalytic cycle is often sensitive to steric hindrance. The carboxylic acid group at the ortho position (position 2) of the aryl halide can create steric crowding around the reaction center, potentially slowing the oxidative addition of the palladium catalyst. Coupling a less sterically hindered aryl halide (like 4-bromobenzoic acid) with a more hindered boronic acid can sometimes be less efficient. However, electronic effects also play a role, and the optimal pairing should ideally be confirmed through small-scale screening experiments.

Q3: What are the primary safety considerations for scaling up this synthesis?

  • Palladium Catalysts: While Pd/C is generally safe, dry palladium on carbon can be pyrophoric and should not be allowed to dry on filter paper or come into contact with flammable solvents in the presence of air. Always handle it wet or under an inert atmosphere.

  • Solvents: Large volumes of flammable solvents like methanol and toluene require appropriate grounding, ventilation, and fire suppression systems.

  • Exotherms: While the Suzuki coupling is not typically violently exothermic, the initial acid-base neutralization upon adding the base can generate heat. Ensure the addition is controlled and the reactor has adequate cooling capacity.

  • Pressure: The reaction is typically run at atmospheric pressure. Ensure the reactor is properly vented.

Q4: How can I make this large-scale process more sustainable or "green"?

Green chemistry principles are increasingly important in industrial synthesis.

  • Catalyst Recycling: Using a heterogeneous catalyst like Pd/C allows for its recovery and potential reuse, reducing heavy metal waste and cost.[1]

  • Aqueous Solvents: Maximizing the use of water in the solvent system reduces reliance on volatile organic compounds (VOCs). Green modifications of the Suzuki coupling have been developed that run entirely in water.[11][15]

  • Phase-Transfer Catalysis: An "inverse" phase-transfer system can be designed where the palladium catalyst remains in a recyclable organic phase while the reactants and products are in the aqueous phase, allowing for multiple reaction cycles with the same catalyst batch.[11]

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Iredale, R. J., & Al-Amin, M. (2012). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Green and Sustainable Chemistry, 2, 123-132.
  • Bédard, A. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 514-519.
  • Kim, D., & Ko, J. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Crevecoeur, K., et al. (2005). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 9(3), 368-371.
  • Ennis, D. S., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 248-252.
  • Ennis, D. S., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • Childers, W. E., & Robl, J. A. (1998). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. Organic Process Research & Development, 2(3), 190-195.
  • Zand, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow.
  • Ennis, D. S., et al. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development, 3(4), 248-252.
  • Organic Chemistry Explained. (2023, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube.
  • Jyothi, K., et al. (2024). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (n.d.). Ullmann reaction.
  • BYJU'S. (n.d.). Ullmann Reaction.
  • Li, Y., et al. (2015).
  • SynArchive. (n.d.). Ullmann Coupling.
  • Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Reddit. (2019, December 29). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry.
  • Mummadi, M., et al. (2023). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 7(4), 277-293.
  • Fruchey, O. S., et al. (2015). Method of purifying a dicarboxylic acid. U.S.
  • Lee, H. Y., et al. (2018). Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid]. U.S.
  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18361-18409.
  • Li, J., et al. (2014). Synthesis method for 4,4'-biphenyldicarboxylic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Reaction.
  • ChemicalBook. (n.d.). [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2-nitro- synthesis.
  • Ueeda, M., et al. (1990). Preparation process of biphenyl-4,4'-dicarboxylic acid. U.S.
  • National Center for Biotechnology Information. (n.d.). [1,1'-Biphenyl]-4,4'-dicarboxylic acid.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). Biphenyl-4,4′-dicarboxylic acid.
  • European Patent Office. (2022). Process of aliphatic dicarboxylic acids produced by biotechnological processes. EP 3939958 A1.

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strategies to control regioselectivity in the synthesis of [1,1'-Biphenyl]-2,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing unsymmetrically substituted biphenyl compounds, specifically [1,1'-Biphenyl]-2,4'-dicarboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you control regioselectivity and achieve optimal yields in your experiments.

Introduction: The Challenge of Regioselectivity

The synthesis of unsymmetrical biphenyls like this compound presents a significant regiochemical challenge. The goal is to selectively form a carbon-carbon bond between the C2 position of one aromatic ring and the C4' position of the other, avoiding the formation of other isomers (e.g., 2,2'-, 3,4'-, 4,4'-). The choice of synthetic strategy is therefore critical. Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for this purpose due to their functional group tolerance and generally mild reaction conditions.[1] However, achieving high regioselectivity often requires careful optimization of multiple reaction parameters.

This guide will focus primarily on strategies related to the Suzuki-Miyaura coupling and also touch upon alternative methods like decarboxylative cross-coupling.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions and issues encountered during the synthesis of this compound.

FAQ 1: Why am I getting a mixture of isomers instead of the desired 2,4'-product?

Answer: The formation of a mixture of isomers is the most common problem and typically points to a lack of regiocontrol in your cross-coupling reaction. Several factors can contribute to this:

  • Steric Hindrance: In a Suzuki coupling, the reaction often proceeds faster at less sterically hindered positions. If you are using, for example, a di-substituted haloarene, the palladium catalyst may not sufficiently differentiate between the two positions.

  • Electronic Effects: The electronic nature of the substituents on both coupling partners plays a crucial role. Electron-withdrawing groups can activate a halide for oxidative addition, a key step in the catalytic cycle.[2] The relative activation of different positions on a polyhalogenated arene can influence where the coupling occurs.

  • Ligand Choice: The ligand on the palladium catalyst is critical for controlling reactivity and selectivity. Bulky, electron-rich phosphine ligands can often favor coupling at more sterically hindered positions or enhance the catalyst's ability to discriminate between different electronic environments.

  • Reaction Conditions: Temperature, solvent, and the choice of base can all influence the reaction's regioselectivity.

FAQ 2: My reaction yield is very low. What are the likely causes?

Answer: Low yields can stem from several issues, not all of which are related to regioselectivity:

  • Catalyst Deactivation: The palladium catalyst can be sensitive and may deactivate over the course of the reaction. This can be due to impurities in the starting materials or solvent, or instability of the catalyst at the reaction temperature.

  • Inefficient Transmetalation: The transfer of the organoboron group to the palladium center (transmetalation) is a critical step.[2] The choice of base is crucial here; it must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions. The presence of water can also be important, as it can facilitate the hydrolysis of boronate esters to the more reactive boronic acids.[3]

  • Homocoupling: A common side reaction is the coupling of two molecules of the organoboron reagent (homocoupling). This consumes your starting material and reduces the yield of the desired cross-coupled product.

  • Protodeborylation: The C-B bond of the boronic acid can be cleaved by protons in the reaction mixture, leading to the formation of an arene byproduct and reducing the amount of boronic acid available for cross-coupling.

FAQ 3: Can I use a decarboxylative cross-coupling approach for this synthesis?

Answer: Yes, decarboxylative cross-coupling is a viable alternative to traditional cross-coupling methods like Suzuki or Stille reactions.[4][5] In this approach, a carboxylic acid is used in place of an organometallic reagent. The reaction proceeds with the extrusion of CO2 to form an in-situ arylmetal species that then participates in the cross-coupling.[5] This method can be advantageous as carboxylic acids are often more stable and readily available than boronic acids.[4] However, achieving regioselectivity can still be a challenge and requires careful selection of catalysts (often a bimetallic system of palladium and copper) and reaction conditions.[5][6]

Troubleshooting Guides

This section provides more detailed troubleshooting advice for specific experimental problems.

Guide 1: Poor Regioselectivity - Formation of Multiple Isomers

Problem: The final product is a mixture of [1,1'-Biphenyl]-dicarboxylic acid isomers, with a low percentage of the desired 2,4'-isomer.

Root Cause Analysis and Solutions:

The key to controlling regioselectivity lies in exploiting the steric and electronic differences between the reactive sites on your starting materials.

DOT Diagram: Decision-Making Workflow for Improving Regioselectivity

G start Low Regioselectivity Observed sterics Modify Steric Environment start->sterics electronics Modify Electronic Environment start->electronics ligand Optimize Ligand start->ligand conditions Adjust Reaction Conditions start->conditions bulky_boronic bulky_boronic sterics->bulky_boronic Introduce bulky ortho-substituent on boronic acid bulky_halide bulky_halide sterics->bulky_halide Use a more sterically hindered halide if possible ewg_halide ewg_halide electronics->ewg_halide Use halide with strong EWG ortho to coupling site directing_group directing_group electronics->directing_group Employ a directing group bulky_ligand bulky_ligand ligand->bulky_ligand Switch to a bulkier phosphine ligand (e.g., Buchwald ligands) chelating_ligand chelating_ligand ligand->chelating_ligand Consider chelating ligands for ortho-directing effects temp temp conditions->temp Lower reaction temperature solvent solvent conditions->solvent Screen different solvents base base conditions->base Vary the base (e.g., K3PO4, Cs2CO3) end Improved Regioselectivity bulky_boronic->end bulky_halide->end ewg_halide->end directing_group->end bulky_ligand->end chelating_ligand->end temp->end solvent->end base->end

Caption: Troubleshooting workflow for low regioselectivity.

Detailed Strategies:

  • Leveraging Steric Hindrance:

    • Strategy: Introduce a bulky substituent ortho to one of the coupling sites. For the synthesis of the 2,4'-dicarboxylic acid, you could start with a 2-substituted aryl boronic acid where the substituent provides significant steric bulk, thereby directing the coupling to the less hindered 4'-position of the other coupling partner.

    • Example Protocol:

      • Starting Materials: 2-Methyl-phenylboronic acid and methyl 4-bromobenzoate. The methyl group at the 2-position of the boronic acid will sterically disfavor the formation of the 2,2'-isomer.

      • Catalyst System: Pd(OAc)2 with a bulky phosphine ligand such as SPhos or XPhos. These ligands are known to be effective for coupling sterically hindered substrates.[3]

      • Base and Solvent: K3PO4 in a toluene/water mixture.

      • Temperature: Start at a lower temperature (e.g., 80 °C) and monitor the reaction. Higher temperatures can sometimes overcome the steric barrier, leading to a loss of selectivity.

  • Exploiting Electronic Effects:

    • Strategy: Use starting materials where the electronic properties strongly favor reaction at the desired positions. An electron-withdrawing group (like a nitro or cyano group) ortho to a halide can increase its reactivity towards oxidative addition.

    • Example Protocol:

      • Starting Materials: 2-Bromo-nitrobenzene and 4-carboxyphenylboronic acid. The nitro group in the 2-bromo-nitrobenzene will strongly activate the C-Br bond for oxidative addition.

      • Post-Coupling Modification: The nitro group can then be reduced to an amine and subsequently converted to a carboxylic acid through diazotization and cyanation, followed by hydrolysis.

  • Chelation-Assisted Directing Groups:

    • Strategy: A substituent on one of the aryl partners that can chelate to the palladium center can direct the coupling to the ortho position.[7][8]

    • Example Protocol:

      • Starting Materials: An aryl halide with an ortho-methoxy or ortho-amide group and a suitable boronic acid. The oxygen or nitrogen atom of the directing group can coordinate to the palladium, favoring oxidative addition at the adjacent C-X bond.[7][9]

      • Catalyst: A palladium source like Pd(OAc)2. The choice of ligand may be less critical if the directing group effect is strong.

Table 1: Comparison of Strategies for Regiocontrol

StrategyPrincipleAdvantagesDisadvantages
Steric Control Bulky groups block unwanted reaction sites.Conceptually simple, often effective.May require synthesis of specialized starting materials. High steric hindrance can slow down the reaction.
Electronic Control Electron-withdrawing groups activate specific sites.Can provide very high selectivity.May require additional steps to convert the activating group to the desired functionality.
Chelation-Assistance A directing group coordinates to the catalyst.Can provide excellent ortho-selectivity.Requires a suitable directing group that may need to be removed later.
Guide 2: Optimizing Reaction Yields

Problem: The desired 2,4'-isomer is formed, but the overall yield is low.

Root Cause Analysis and Solutions:

DOT Diagram: Workflow for Yield Optimization

G start Low Reaction Yield catalyst Evaluate Catalyst System start->catalyst reagents Check Reagent Quality & Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions catalyst_loading catalyst_loading catalyst->catalyst_loading Increase catalyst loading ligand_ratio ligand_ratio catalyst->ligand_ratio Vary Pd:Ligand ratio precatalyst precatalyst catalyst->precatalyst Use a more stable Pd precatalyst purity purity reagents->purity Ensure purity of starting materials and solvent (degas solvent) boronic_acid_equiv boronic_acid_equiv reagents->boronic_acid_equiv Increase equivalents of boronic acid base_screening base_screening reagents->base_screening Screen different bases (K2CO3, CsF, etc.) temp_time temp_time conditions->temp_time Adjust temperature and reaction time concentration concentration conditions->concentration Vary the concentration end Improved Yield catalyst_loading->end ligand_ratio->end precatalyst->end purity->end boronic_acid_equiv->end base_screening->end temp_time->end concentration->end

Caption: Troubleshooting workflow for low reaction yield.

Detailed Strategies:

  • Addressing Catalyst Issues:

    • Strategy: Ensure the active Pd(0) species is generated and remains active throughout the reaction.

    • Protocol Adjustments:

      • Use a Precatalyst: Instead of generating the Pd(0) species in situ from Pd(OAc)2 or PdCl2, consider using a more stable and air-stable precatalyst like a palladacycle.

      • Optimize Ligand Ratio: The ratio of palladium to ligand is important. Typically, a 1:1 to 1:2 ratio is used, but this can be optimized.

      • Increase Catalyst Loading: While not ideal for process chemistry, for initial troubleshooting, increasing the catalyst loading from 1-2 mol% to 5 mol% can help determine if catalyst activity is the limiting factor.

  • Minimizing Side Reactions:

    • Strategy: Suppress homocoupling of the boronic acid and protodeborylation.

    • Protocol Adjustments:

      • Careful Base Selection: Use a moderately strong base like K3PO4 or K2CO3. Very strong bases can promote homocoupling.

      • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) to compensate for any loss due to side reactions.[3]

      • Anhydrous Conditions: While some water can be beneficial, ensure your solvent is not excessively wet, as this can promote protodeborylation. Degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation of the catalyst and phosphine ligands.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling using Steric Control

This protocol aims to synthesize dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate, which can be subsequently hydrolyzed to the dicarboxylic acid.

Materials:

  • Methyl 2-bromobenzoate

  • (4-(Methoxycarbonyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4), finely ground

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add methyl 2-bromobenzoate (1.0 mmol), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 mmol), and K3PO4 (2.0 mmol).

  • In a separate vial, dissolve Pd(OAc)2 (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (5 mL).

  • Add the catalyst solution to the Schlenk flask.

  • Add deionized water (0.5 mL).

  • Seal the flask, and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Decarboxylative Cross-Coupling

This protocol provides an alternative route using a carboxylic acid instead of a boronic acid.

Materials:

  • 2-Bromobenzoic acid

  • 4-Iodotoluene (as a model for the second aryl partner)

  • Copper(I) oxide (Cu2O)

  • 1,10-Phenanthroline

  • Palladium(II) iodide (PdI2)

  • Tol-BINAP

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried reaction tube, add 2-bromobenzoic acid (1.0 mmol), 4-iodotoluene (1.2 mmol), Cu2O (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), PdI2 (0.02 mmol, 2 mol%), Tol-BINAP (0.04 mmol, 4 mol%), and K2CO3 (2.0 mmol).

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 160 °C for 24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, work up the reaction as described in the Suzuki protocol.

  • Purify by column chromatography.

References

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. [Link]

  • ACS Publications. (n.d.). Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • PubMed. (2007). Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides. [Link]

  • ResearchGate. (n.d.). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. [Link]

  • ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Macmillan Group. (2008). Decarboxylative Cross-Coupling (NTJ). [Link]

  • Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. [Link]

  • NIH. (n.d.). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. [Link]

Sources

Technical Support Center: Characterization of Impurities in [1,1'-Biphenyl]-2,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

This guide is designed for researchers, scientists, and drug development professionals engaged in the analysis of [1,1'-Biphenyl]-2,4'-dicarboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and regulatory standards. Our goal is to empower you to overcome common analytical challenges, ensure data integrity, and meet stringent quality requirements.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the nature of impurities in this compound and the regulatory landscape governing their control.

Q1: What are the most probable impurities in a sample of this compound?

A1: Impurities in any active pharmaceutical ingredient (API) are classified by the International Council for Harmonisation (ICH) into three main categories: organic impurities, inorganic impurities, and residual solvents.[1][2] For this compound, which is often synthesized via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the likely impurities include:[3][4]

  • Organic Impurities (Process- and Drug-Related):

    • Starting Materials: Unreacted precursors such as 2-halobenzoic acids and 4-carboxyphenylboronic acid (or their derivatives).

    • Intermediates: Partially reacted compounds or stable intermediates from the synthesis pathway.

    • By-products: This is the most complex category. It can include:

      • Positional Isomers: Syntheses can sometimes result in other isomers like [1,1'-Biphenyl]-4,4'-dicarboxylic acid or [1,1'-Biphenyl]-2,2'-dicarboxylic acid.[5][6]

      • Homocoupling Products: By-products formed from the coupling of two molecules of the same starting material (e.g., biphenyl-4,4'-dicarboxylic acid from the boronic acid precursor).

      • Products of Incomplete or Side Reactions: For instance, a monophenyl ester if a protecting group strategy is used and deprotection is incomplete.[7]

    • Degradation Products: Compounds formed during storage or manufacturing due to factors like heat, light, or oxidation. Decarboxylation is a potential degradation pathway for some carboxylic acids.[8]

  • Inorganic Impurities:

    • Reagents, Ligands, and Catalysts: Residual palladium from the coupling catalyst is a critical impurity to monitor. Other reagents like inorganic bases (e.g., carbonates, phosphates) used in the reaction may also be present.[1]

    • Heavy Metals or Other Residual Metals: These can be introduced from reactors or manufacturing equipment.[1]

  • Residual Solvents:

    • Solvents used during synthesis and purification (e.g., toluene, tetrahydrofuran (THF), dimethylformamide (DMF), alcohols) must be controlled according to ICH Q3C guidelines.[1]

Q2: What are the regulatory requirements for reporting and identifying these impurities?

A2: The primary guideline is ICH Q3A(R2), "Impurities in New Drug Substances".[9][10] This document establishes thresholds for three key activities: reporting, identification, and qualification of impurities. These thresholds are based on the maximum daily dose (MDD) of the drug substance.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI = Total Daily Intake
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. Below this, impurities are generally not required to be listed.[2][11]

  • Identification Threshold: The level above which an impurity's structure must be determined.[2]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[1][11]

Any impurity found at a level greater than the reporting threshold should be reported with the analytical procedures indicated.[11]

Q3: What is the general analytical strategy for identifying an unknown impurity?

A3: A multi-step, hyphenated approach is the industry standard for comprehensive impurity profiling.[8][12] The strategy involves separating the impurity from the main compound and then using spectroscopic techniques for structural elucidation.

  • Separation: High-Performance Liquid Chromatography (HPLC) is the workhorse for separating impurities from the API.[12] Once a method is developed, it can be scaled up to preparative HPLC to isolate a sufficient quantity of the unknown impurity for further analysis.

  • Molecular Weight and Formula Determination: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap, is used to determine the accurate mass of the impurity. This allows for the prediction of its elemental formula. Tandem MS (MS/MS) provides fragmentation data that offers clues about the molecule's structure.[12][13]

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the precise chemical structure.[12] A full suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments on the isolated impurity provides its complete connectivity and stereochemistry.

Part 2: A-to-Z Impurity Characterization Workflow

The following workflow illustrates the logical progression from initial sample analysis to the final characterization and documentation of an impurity. This process ensures that regulatory requirements are met efficiently.

Impurity_Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Elucidation cluster_2 Phase 3: Documentation & Qualification start Sample of This compound hplc_screen Purity Screen by Validated HPLC-UV Method start->hplc_screen decision_report Impurity > Reporting Threshold? hplc_screen->decision_report quantify Quantify Impurity (e.g., % area normalization) decision_report->quantify Yes report Report in Batch Analysis Records quantify->report decision_identify Impurity > Identification Threshold? report->decision_identify lcms_analysis LC-MS/MS Analysis (Accurate Mass & Fragmentation) decision_identify->lcms_analysis Yes document Final Documentation: Structure, Origin, Control Strategy decision_identify->document No isolate Isolate Impurity (Preparative HPLC) lcms_analysis->isolate nmr_analysis Structural Elucidation (1D & 2D NMR) isolate->nmr_analysis propose_structure Propose & Confirm Structure nmr_analysis->propose_structure decision_qualify Impurity > Qualification Threshold? propose_structure->decision_qualify qualify Establish Biological Safety (Toxicology Studies or Literature Review) decision_qualify->qualify Yes decision_qualify->document No qualify->document end Workflow Complete document->end

Caption: Logical workflow for impurity analysis and control.

Part 3: In-Depth Troubleshooting & Methodologies

This section provides detailed, technique-specific guidance in a question-and-answer format to address common experimental challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of impurity analysis. For acidic compounds like this compound, specific issues related to peak shape and retention are common.

Q: Why are my carboxylic acid peaks tailing?

A: Peak tailing is the most frequent issue when analyzing organic acids.[14] The primary cause is secondary interactions between the acidic analyte and the stationary phase.

  • Causality: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At mobile phase pH values above ~3.5, these silanols can become deprotonated (Si-O⁻) and interact ionically with any ionized portion of your carboxylic acid, causing the peak to tail.

  • Solutions:

    • Lower Mobile Phase pH: The most effective solution is to lower the mobile phase pH to at least 2 pH units below the pKa of your analytes.[14] This ensures the carboxylic acids are fully protonated (neutral) and minimizes interaction with silanols. Use 0.1% phosphoric acid or formic acid to adjust the pH.[14][15]

    • Use a Specialized Column: Employ a column designed to minimize silanol interactions, such as one with a polar-embedded phase or a highly inert, end-capped silica.

    • Use a Competing Acid (Advanced): Adding a small amount of a strong, volatile acid like trifluoroacetic acid (TFA) can mask the active silanol sites, but it can be difficult to flush from the system and may suppress MS ionization.[14]

Q: My retention times are drifting or unstable. What's the cause?

A: Retention time drift compromises peak identification and quantification. The issue usually lies with the column, mobile phase, or pump.[16][17]

Potential Cause Diagnostic Clue Troubleshooting Action
Insufficient Column Equilibration Retention times drift consistently at the start of a run sequence.Flush the column with at least 10-20 column volumes of the mobile phase until the baseline is stable before injecting.[14]
Mobile Phase Composition Change Sudden or gradual shift in retention for all peaks.Prepare fresh mobile phase. Ensure accurate measurement of all components. If using a gradient, check that the pump's mixer is functioning correctly.[16]
Column Temperature Fluctuation Erratic, often cyclical, changes in retention time.Use a thermostatted column oven to maintain a consistent temperature. Even small ambient temperature changes can affect chromatography.[16][17]
Pump Malfunction (Air Bubbles) Random, sharp shifts in retention time; fluctuating pressure.Degas the mobile phase thoroughly using sonication or an inline degasser. Purge the pump to remove any trapped air bubbles.[16][17]

Q: How can I improve the resolution between this compound and its positional isomers?

A: Isomers often have very similar polarities, making them difficult to separate. Method optimization is key.

  • Causality: Positional isomers like the 4,4'- and 2,2'-dicarboxylic acids have identical molecular weights and similar logP values, requiring a highly selective chromatographic system to differentiate them.

  • Solutions:

    • Optimize Mobile Phase: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. This will increase retention times and provide more opportunity for the column to resolve the isomers.

    • Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. The different solvent properties can alter selectivity and may resolve co-eluting peaks.

    • Try a Different Stationary Phase: If a C18 column is insufficient, a phenyl-hexyl or biphenyl stationary phase can offer different selectivity for aromatic compounds through π-π interactions, potentially resolving the isomers.

    • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will lengthen the run time.

Protocol: HPLC-UV Purity Method for this compound

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. The sample should be dissolved in a solvent similar in strength to the mobile phase to avoid peak distortion.[14]

  • Gradient Elution:

    • Equilibrate the column with the initial mobile phase conditions for 15 minutes.

    • Run a linear gradient (example):

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% to 95% B

      • 17-19 min: Hold at 95% B

      • 19-20 min: 95% to 30% B

      • 20-25 min: Hold at 30% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks. Calculate the percentage area of each impurity relative to the total peak area to determine the purity profile.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for obtaining molecular weight information on unknown impurities. Carboxylic acids can be challenging to analyze by MS due to their properties.

Q: Why do I see a weak or unstable signal for my dicarboxylic acid in LC-MS?

A: This is typically an ionization problem. Dicarboxylic acids can be difficult to ionize efficiently in their native form.[18][19]

  • Causality: In negative ion electrospray ionization (ESI-), the goal is to form the [M-H]⁻ ion. While this works for mono-carboxylic acids, dicarboxylic acids can form a doubly-charged [M-2H]²⁻ ion, which is less efficiently detected by some mass spectrometers. In positive ion mode, protonation is often poor.

  • Solutions:

    • Optimize Mobile Phase for MS: Replace non-volatile acids like phosphoric acid with volatile alternatives like formic acid (for positive ion mode) or acetic acid/ammonium acetate (for negative ion mode).[15]

    • Use Derivatization: For highly sensitive quantification or to improve chromatographic retention, derivatization is a powerful strategy. Reagents like 3-nitrophenylhydrazine (3-NPH) can be used to convert the carboxylic acid groups into moieties that are more easily ionized and better retained on a C18 column.[20][21]

    • Adjust Ion Source Parameters: Systematically optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature to maximize the signal for your specific analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the ultimate tool for unambiguous structure elucidation of an isolated impurity.

Q: My carboxylic acid proton signal is extremely broad, or I can't see it at all. Is this normal?

A: Yes, this is a very common phenomenon for carboxylic acid protons.[22][23]

  • Causality: The acidic proton of a carboxylic acid undergoes rapid chemical exchange with other acidic protons (like trace water in the NMR solvent) and participates in strong hydrogen bonding. This rapid exchange and intermolecular interaction lead to significant line broadening of the ¹H NMR signal.[22][24] In some cases, the peak can be broadened into the baseline and become undetectable.

  • Solutions:

    • Confirm with a D₂O Shake: To confirm a broad peak is indeed the carboxylic acid proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the ¹H spectrum. The acidic proton will exchange with deuterium, causing the signal to disappear.[23]

    • Use a Dry Solvent: Ensure you are using a fresh, anhydrous NMR solvent to minimize the amount of water available for exchange.

    • Rely on ¹³C NMR: The carboxyl carbon signal is a reliable indicator. It appears in a distinct region of the ¹³C spectrum (165-185 ppm) and is not affected by proton exchange.[23][24]

Table: Expected NMR Chemical Shifts (δ) in DMSO-d₆

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Rationale / Notes
Carboxylic Acid Protons (-COOH) ~12.0 - 13.0 (very broad singlet)N/AHighly deshielded and subject to hydrogen bonding and rapid exchange. Signal disappears with D₂O shake.[23][24]
Aromatic Protons (Ar-H) ~7.5 - 8.2 (multiplets)~125 - 145The exact shifts depend on the substitution pattern and proximity to the carboxylic acid groups.
Carboxylic Acid Carbons (-COOH) N/A~165 - 175Characteristic downfield shift for carbonyl carbons in carboxylic acids.[23][24]
Quaternary Aromatic Carbons N/A~130 - 148Carbons at the biphenyl linkage and those attached to the carboxyl groups.

Part 4: References

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • SIELC Technologies. (2018, February 16). This compound, dimethyl ester. [Link]

  • The Gambia Medicines Control Agency. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • PubMed. Analysis of dicarboxylic acids by tandem mass spectrometry. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. [Link]

  • PubChem. This compound. [Link]

  • Royal Society of Chemistry. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • Google Patents. Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid].

  • PubMed Central. (2020, May 4). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. [Link]

  • ResearchGate. (2025, August 5). Analysis of biologically-active, endogenous carboxylic acids based on chromatography-mass spectrometry. [Link]

  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

  • ScienceDirect. (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. (2025, August 7). Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS. [Link]

  • National Institutes of Health. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • MDPI. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • PubChem. (1,1'-Biphenyl)-4,4'-dicarboxylic acid. [Link]

  • ResearchGate. (2024, January 30). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • PubMed Central. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • NIST WebBook. [1,1'-Biphenyl]-2,2'-dicarboxylic acid. [Link]

  • CAS Common Chemistry. 2-Phenyl [1,1′-biphenyl]-2,2′-dicarboxylate. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • The Royal Society of Chemistry. Supporting Information - Tuning the Lewis Acidity of Metal-Organic Frameworks for Enhanced Catalysis. [Link]

Sources

Technical Support Center: Enhancing the Thermal Stability of MOFs Derived from [1,1'-Biphenyl]-2,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research with Metal-Organic Frameworks (MOFs) synthesized from [1,1'-Biphenyl]-2,4'-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the thermal stability of these promising materials. Here, we move beyond standard protocols to delve into the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.

Frequently Asked Questions (FAQs)

Q1: My as-synthesized MOF shows a low decomposition temperature in the initial TGA scan. What are the likely causes?

A1: An initial low decomposition temperature in an as-synthesized MOF is often not indicative of the framework's intrinsic thermal stability. The primary culprits are residual solvents, unreacted ligands, or guest molecules trapped within the pores.[1][2] Thermogravimetric Analysis (TGA) will show an initial mass loss at lower temperatures (typically below 250 °C) corresponding to the evaporation of these volatile components.[3] The true thermal stability of the framework is observed at higher temperatures, where the metal-ligand coordination bonds begin to break. It is crucial to perform a proper activation procedure to remove these guest molecules before assessing the material's thermal limits.[4][5]

Q2: What is "framework collapse," and how do I know if it has occurred after activation?

A2: Framework collapse is the loss of the crystalline, porous structure of the MOF, often occurring during the removal of guest molecules (activation).[6][7] This happens when the forces exerted by the departing solvent molecules are stronger than the structural integrity of the framework, leading to a loss of long-range order. You can diagnose framework collapse by comparing the Powder X-ray Diffraction (PXRD) pattern of your activated sample with the simulated or as-synthesized pattern. A significant loss of peak intensity, peak broadening, or the appearance of an amorphous background are strong indicators of collapse. Additionally, a drastic reduction in the expected surface area, as measured by gas sorption analysis (e.g., BET), points to pore collapse.[4]

Q3: Can the choice of metal ion influence the thermal stability of my this compound MOF?

A3: Absolutely. The nature of the metal-oxygen bond is a critical determinant of thermal stability.[8][9] Generally, MOFs constructed with high-valence metal ions (e.g., Zr⁴⁺, Cr³⁺, Al³⁺) exhibit greater thermal stability compared to those with divalent metal ions (e.g., Zn²⁺, Cu²⁺).[8][10] This is attributed to the stronger coordination bonds formed between the carboxylate groups of the biphenyl linker and the higher-valent metal centers. For instance, MOFs with robust secondary building units (SBUs), like the oxo-clusters found in Zr-based MOFs (e.g., UiO series), are known for their exceptional thermal resilience.[11]

Q4: I've successfully synthesized my MOF, but the thermal stability is still lower than desired. What are my options?

A4: If your activated MOF's intrinsic thermal stability is insufficient, you can explore several strategies to enhance it. These can be broadly categorized as:

  • Post-Synthetic Modification (PSM): This involves chemically modifying the MOF after its initial synthesis to introduce new functionalities or strengthen the existing framework.[12][13][14]

  • Ligand Engineering: While this involves re-synthesis, you can incorporate functional groups onto the biphenyl backbone that promote greater framework stability.[15]

  • Nanocasting: This involves creating a secondary, stabilizing scaffold within the MOF pores.[16]

The following troubleshooting guides will delve deeper into these advanced techniques.

Troubleshooting Guides

Issue 1: Premature Framework Decomposition During Thermal Activation

Symptoms:

  • Significant loss of crystallinity in PXRD after heating to remove solvent.

  • Very low surface area in the activated sample.

  • TGA shows a continuous, sloping weight loss rather than distinct steps for solvent removal and framework decomposition.

Root Cause Analysis: The interaction between the solvent molecules and the MOF framework is too strong, leading to capillary forces during solvent evaporation that pull the structure apart.[5] This is particularly common with high-boiling point solvents like DMF or DMSO, which are often used in MOF synthesis.

Strategic Solutions:

  • Solvent Exchange: Before thermal activation, exchange the high-boiling point synthesis solvent with a more volatile, lower-surface-tension solvent like ethanol, acetone, or chloroform. This reduces the capillary forces during heating.[17]

  • Supercritical CO₂ Activation: This is a highly effective method for gentle solvent removal that avoids the liquid-gas phase transition and its associated surface tension forces.[18]

Detailed Protocol: Solvent Exchange Followed by Thermal Activation

  • Preparation: After synthesis and initial washing of your MOF powder, immerse the sample in a volatile solvent (e.g., ethanol) for 24 hours.

  • Exchange Cycles: Decant the solvent and replenish with fresh ethanol. Repeat this process 3-5 times to ensure complete exchange of the original synthesis solvent.

  • Filtration: Isolate the solvent-exchanged MOF by filtration.

  • Thermal Activation: Place the MOF in a vacuum oven. Gradually increase the temperature to a point sufficient to remove the new solvent but well below the MOF's decomposition temperature (e.g., 80-120 °C for ethanol). Hold at this temperature under vacuum for 12-24 hours.

  • Characterization: Confirm successful activation with TGA (absence of low-temperature weight loss) and PXRD (retention of crystallinity).

Issue 2: Insufficient Intrinsic Thermal Stability of the Activated MOF

Symptoms:

  • The activated MOF is crystalline and porous but decomposes at a temperature too low for the intended application.

Root Cause Analysis: The inherent strength of the metal-carboxylate coordination bonds in your specific MOF system is the limiting factor. The decomposition is likely initiated by the decarboxylation of the linker or the collapse of the inorganic SBU.[2]

Strategic Solutions:

  • Post-Synthetic Modification (PSM) with Thermally Robust Moieties: Introduce functionalities that can crosslink linkers or strengthen the metal nodes.[19]

  • Nanocasting with a Stabilizing Agent: Infiltrate the pores with a precursor that can form a rigid, secondary framework, such as silica.[16]

Detailed Protocol: Thermal Stabilization via Silica Nanocasting

This protocol is adapted from methodologies used for stabilizing MOFs like NU-1000 and can be applied to your system with appropriate optimization.[16]

  • MOF Activation: Ensure your this compound MOF is fully activated and solvent-free.

  • Vapor-Phase Infiltration: Place the activated MOF in a sealed reactor. Introduce tetramethylorthosilicate (TMOS) vapor at a controlled temperature (e.g., 80-100 °C) and pressure.

  • Hydrolysis and Condensation: Introduce water vapor or a vapor-phase acid catalyst (e.g., HCl) to promote the hydrolysis of TMOS to silicic acid, which then condenses to form a thin silica layer on the interior pore surfaces of the MOF.

  • Calcination: Carefully heat the silica-infiltrated MOF in air or an inert atmosphere. The organic linker will be removed, but the metal-oxo clusters will be stabilized by the newly formed silica scaffold. The temperature program should be ramped slowly to control the decomposition.

  • Characterization: Use TGA to compare the thermal stability of the nanocast material to the original MOF. PXRD and TEM can confirm the structure of the resulting composite material.

Data Presentation: Expected TGA Results

MaterialOnset of Decomposition (N₂ atmosphere)
As-synthesized MOF~150-250 °C (solvent loss)
Activated MOF~350-450 °C (framework decomposition)
Silica-Nanocast MOF> 500 °C (enhanced stability)

Visualizing the Workflow

A logical workflow is critical for troubleshooting and enhancing MOF thermal stability.

MOF_Stability_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_activation Activation & Assessment synthesis MOF Synthesis (this compound) initial_char Initial TGA & PXRD synthesis->initial_char activation Activation (Solvent Exchange, Supercritical CO₂) initial_char->activation Guest molecules present activated_char Post-Activation TGA, PXRD, BET activation->activated_char stability_check stability_check activated_char->stability_check Stability Sufficient? psm Post-Synthetic Modification final_char Final TGA & PXRD psm->final_char Characterize Modified MOF nanocasting Nanocasting (e.g., Silica) nanocasting->final_char Characterize Composite success Material Ready for Application stability_check->success Yes enhancement_choice enhancement_choice stability_check->enhancement_choice Choose Strategy enhancement_choice->psm Modify Framework enhancement_choice->nanocasting Add Scaffold

Caption: Troubleshooting workflow for enhancing MOF thermal stability.

Key Mechanistic Insights

The thermal decomposition of carboxylate-based MOFs is a complex process influenced by several factors.[2][20] Understanding these can guide your experimental design.

Decomposition_Factors center_node MOF Thermal Stability metal_node Metal-Oxygen Bond Strength metal_node->center_node sbu_node SBU Nuclearity (e.g., oxo-clusters) sbu_node->center_node linker_node Linker Rigidity & Functional Groups linker_node->center_node guest_node Presence of Coordinated Solvent/Guests guest_node->center_node Negative Impact topo_node Framework Topology (Interpenetration) topo_node->center_node

Caption: Key factors influencing the thermal stability of MOFs.

By systematically addressing each of these factors, from the initial synthesis to post-synthetic treatments, you can significantly enhance the thermal robustness of your this compound derived MOFs, paving the way for their successful application in demanding environments.

References

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Validation & Comparative

A Comparative Analysis of Biphenyl Dicarboxylic Acid Isomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical sciences and materials research, the nuanced differences between structural isomers can profoundly influence a molecule's behavior, efficacy, and application. Biphenyl dicarboxylic acids, a class of compounds foundational to the development of novel polymers, metal-organic frameworks (MOFs), and pharmacologically active agents, present a compelling case study in the importance of isomeric distinction. This guide offers an in-depth comparative analysis of the key biphenyl dicarboxylic acid isomers, focusing on their physicochemical properties and the practical implications of their structural variances.

Introduction: The Significance of Isomeric Purity in Biphenyl Dicarboxylic Acids

Biphenyl dicarboxylic acids are characterized by two phenyl rings linked by a carbon-carbon single bond, with two carboxylic acid groups substituted on the rings. The positional isomerism of these carboxylic acid groups—be it at the 2,2'-, 3,3'-, or 4,4'-positions—gives rise to distinct molecular geometries and electronic properties. These differences are not merely academic; they dictate crucial parameters such as solubility, acidity, thermal stability, and the ability to form specific supramolecular structures. For researchers in drug development, understanding these properties is paramount, as they can affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1][2]

This guide will delve into a comparative study of the 2,2'-, 3,3'-, and 4,4'-biphenyl dicarboxylic acid isomers, providing experimental data and established protocols to illuminate their unique characteristics.

Structural and Physicochemical Properties: A Tale of Three Isomers

The spatial arrangement of the carboxylic acid groups in biphenyl dicarboxylic acid isomers has a significant impact on their physical and chemical properties. The following sections and the summary table below provide a comparative overview of these key characteristics.

Molecular Structures of Key Biphenyl Dicarboxylic Acid Isomers

Molecular Structures of Biphenyl Dicarboxylic Acid Isomers cluster_44 4,4'-Biphenyl dicarboxylic acid cluster_33 3,3'-Biphenyl dicarboxylic acid cluster_22 2,2'-Biphenyl dicarboxylic acid (Diphenic acid) 44_img 44_img 33_img 33_img 22_img 22_img

Caption: Molecular structures of the 4,4'-, 3,3'-, and 2,2'-biphenyl dicarboxylic acid isomers.

Comparative Physicochemical Properties
Property4,4'-Biphenyl dicarboxylic acid3,3'-Biphenyl dicarboxylic acid2,2'-Biphenyl dicarboxylic acid (Diphenic acid)
CAS Number 787-70-2612-87-3482-05-3
Molecular Formula C₁₄H₁₀O₄C₁₄H₁₀O₄C₁₄H₁₀O₄
Molecular Weight 242.23 g/mol 242.23 g/mol 242.23 g/mol
Melting Point (°C) >300[3]330-332[4]227-229[4]
Solubility in Water Sparingly soluble / Partly miscible[5][6]Data not readily availableInsoluble[4]
Predicted pKa 3.77 ± 0.10[3]4.14 ± 0.10[7]3.20 (pKa1), 5.06 (pKa2) (Uncertain)[4]
Melting Point and Thermal Stability

The melting point of a compound is a reflection of the strength of its crystal lattice. 4,4'-Biphenyl dicarboxylic acid exhibits a significantly high melting point, exceeding 300 °C, which is indicative of a highly ordered and stable crystal structure facilitated by strong intermolecular hydrogen bonding and efficient packing of the linear, symmetric molecules.[3] In contrast, 3,3'-biphenyl dicarboxylic acid has a slightly lower, yet still high, melting point of 330-332 °C.[4] The meta-substitution allows for a less linear and potentially less efficient packing in the solid state compared to the 4,4'-isomer.

The 2,2'-biphenyl dicarboxylic acid , also known as diphenic acid, has the lowest melting point of the three, at 227-229 °C.[4] This is a direct consequence of the steric hindrance caused by the ortho-substituted carboxylic acid groups, which forces the phenyl rings to adopt a non-planar conformation. This twisting of the biphenyl backbone disrupts crystal packing and weakens intermolecular forces, leading to a lower melting point.

Solubility

The solubility of these isomers in aqueous media is a critical parameter in drug development. 4,4'-Biphenyl dicarboxylic acid is described as sparingly soluble or partly miscible in water.[5][6] Its rigid, linear structure and strong intermolecular interactions in the solid state make it challenging for water molecules to effectively solvate the individual molecules.

Acidity (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at a given pH, which in turn affects its solubility, absorption, and receptor binding. The predicted pKa of 4,4'-biphenyl dicarboxylic acid is approximately 3.77.[3] The carboxylic acid groups in this isomer are well-separated, and the electronic communication between them is primarily through the conjugated biphenyl system.

For 3,3'-biphenyl dicarboxylic acid , the predicted pKa is slightly higher at 4.14, suggesting it is a weaker acid than the 4,4'-isomer.[7] The positioning of the carboxyl groups in the meta positions may have a different electronic influence on each other's acidity compared to the para-substitution.

2,2'-Biphenyl dicarboxylic acid presents a more complex scenario with two distinct predicted pKa values, 3.20 and 5.06, although these are noted as uncertain.[4] The proximity of the two carboxylic acid groups in the ortho positions leads to significant intramolecular interactions. The first deprotonation is likely facilitated by the stabilization of the resulting carboxylate through hydrogen bonding with the adjacent carboxylic acid group. However, the second deprotonation is hindered due to the electrostatic repulsion from the already present negative charge, resulting in a much higher second pKa.

Atropisomerism: A Consequence of Steric Hindrance

A unique stereochemical feature of the 2,2'-disubstituted biphenyls is atropisomerism , which is the existence of stereoisomers resulting from hindered rotation around a single bond. In the case of 2,2'-biphenyl dicarboxylic acid , the steric bulk of the ortho-carboxylic acid groups restricts the free rotation around the C-C bond connecting the two phenyl rings. This restriction can lead to the existence of stable, non-interconvertible enantiomers if the rotational barrier is sufficiently high. This phenomenon is of particular importance in drug design, as different atropisomers can exhibit distinct pharmacological activities and metabolic profiles.[1] The 3,3'- and 4,4'-isomers do not exhibit atropisomerism as the substituents are not in the ortho positions and therefore do not create a significant barrier to rotation.

Spectroscopic Characterization

The isomeric differences are also reflected in their spectroscopic signatures.

NMR Spectroscopy

In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons are influenced by the position of the electron-withdrawing carboxylic acid groups. For the symmetric 4,4'- and 3,3'-isomers, the spectra are relatively simple. However, for the 2,2'-isomer, the non-planarity and the proximity of the carboxylic acid groups to the biphenyl linkage result in a more complex pattern of signals.

In ¹³C NMR, the chemical shifts of the carboxyl carbons and the aromatic carbons provide further structural information. The carbonyl carbon signal for carboxylic acids typically appears in the range of 165-185 ppm.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will show a characteristic broad O-H stretch from the carboxylic acid dimers around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the isomers, reflecting the different substitution patterns and molecular symmetries.

Implications for Drug Development and Materials Science

The choice of a specific biphenyl dicarboxylic acid isomer can have profound consequences for the properties and performance of the final product.

  • Drug Development : The solubility and pKa of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability. The differences in these properties among the biphenyl dicarboxylic acid isomers can lead to significant variations in their absorption and distribution in the body. Furthermore, the rigid and well-defined geometry of the 4,4'-isomer makes it an attractive building block for designing molecules that fit into specific receptor binding pockets. The potential for atropisomerism in 2,2'-derivatives adds another layer of complexity and opportunity, as a single enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[1][2]

  • Materials Science : In the synthesis of MOFs and polymers, the geometry of the linker molecule is crucial in determining the topology and porosity of the resulting framework. The linear and rigid nature of 4,4'-biphenyl dicarboxylic acid often leads to the formation of robust and porous structures with high surface areas, which are desirable for applications in gas storage and catalysis. The bent nature of the 3,3'-isomer can be used to generate different network topologies. The twisted structure of the 2,2'-isomer can introduce chirality into the resulting material, which is of interest for enantioselective separations and catalysis.

Experimental Protocols

To ensure the reliability and reproducibility of experimental data, standardized protocols for determining key physicochemical properties are essential.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in water.

Solubility Determination Workflow A Add excess solid to water in a sealed vial. B Agitate at a constant temperature until equilibrium is reached (typically 24-48h). A->B C Separate the solid and liquid phases (centrifugation or filtration). B->C E Ensure the presence of undissolved solid at the end of the experiment. B->E D Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV). C->D

Caption: A schematic workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the biphenyl dicarboxylic acid isomer to a known volume of deionized water in a sealed, inert vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Place the vial in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved isomer using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Verification: Visually confirm the presence of undissolved solid in the vial at the end of the experiment to ensure that equilibrium with the solid phase was maintained.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of acidic or basic compounds.

pKa Determination Workflow A Dissolve a known amount of the isomer in water (or a co-solvent system). B Titrate the solution with a standardized strong base (e.g., NaOH). A->B C Monitor the pH of the solution after each addition of the titrant using a calibrated pH meter. B->C D Plot the pH versus the volume of titrant added. C->D E Determine the pKa from the half-equivalence point(s) of the titration curve. D->E

Caption: A schematic workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh a sample of the biphenyl dicarboxylic acid isomer and dissolve it in a known volume of deionized water. If the solubility is low, a co-solvent system (e.g., water-methanol) may be used, and the apparent pKa is determined.

  • Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments while stirring the solution. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized. For a dicarboxylic acid, two equivalence points and two half-equivalence points (corresponding to pKa1 and pKa2) will be observed.

Conclusion

The isomeric form of biphenyl dicarboxylic acid is a critical determinant of its physicochemical properties and, consequently, its suitability for various applications. The 4,4'-isomer, with its linearity and high thermal stability, is a workhorse in materials science. The 3,3'-isomer offers a different geometry for creating novel polymeric structures. The 2,2'-isomer, with its unique steric hindrance leading to atropisomerism and distinct acidity, provides both challenges and opportunities, particularly in the realm of stereospecific drug design. A thorough understanding of these isomeric differences, supported by robust experimental data, is essential for the rational design of new materials and effective therapeutic agents.

References

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A Comparative Guide to [1,1'-Biphenyl]-2,4'-dicarboxylic acid: Bridging Experimental Data and Computational Insights

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of [1,1'-Biphenyl]-2,4'-dicarboxylic acid, a vital bifunctional organic molecule. It serves as a crucial monomer in the synthesis of high-performance liquid crystal polymers and as a versatile building block in medicinal chemistry and materials science.[1] Our objective is to present a side-by-side comparison of empirical experimental data with theoretical computational results, offering researchers a deeper, more holistic understanding of this compound's structural, spectroscopic, and electronic properties. We will explore not only what the properties are, but why they manifest, providing a robust framework for future research and application.

Synthesis and Characterization: An Integrated Workflow

The synthesis of asymmetrically substituted biphenyls like this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a method of choice for its high yields and functional group tolerance.[2][3] This approach involves the reaction of an aryl halide with an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a representative synthesis for biphenyl carboxylic acids.

Reactants:

  • 2-Bromobenzoic acid

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Reaction Setup: In a nitrogen-flushed round-bottom flask, combine 2-bromobenzoic acid (1.0 eq), 4-carboxyphenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of the dioxane solvent until a homogenous catalyst solution is formed.

  • Initiation: Add the 4:1 dioxane/water solvent mixture to the main reaction flask, followed by the catalyst solution.

  • Reaction: Heat the mixture to 80-90°C and stir vigorously under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with water and acidify with 2M HCl until the pH is approximately 2-3. This will precipitate the dicarboxylic acid product.

  • Purification: Filter the crude solid product, wash thoroughly with cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Overall Characterization Workflow

The synthesized compound is then subjected to a series of analytical techniques to confirm its structure and purity. The computational workflow runs parallel to this, providing theoretical validation.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Synthesis Synthesis (Suzuki Coupling) Purification Purification (Recrystallization) Synthesis->Purification XRay Structural Analysis (X-Ray Crystallography) Purification->XRay Spectroscopy Spectroscopic Analysis (NMR, IR) XRay->Spectroscopy Opt Optimized Geometry XRay->Opt Compare Pred Predicted Spectra (NMR, IR) Spectroscopy->Pred Compare Input Input Structure (Initial Guess) DFT DFT Calculation (e.g., B3LYP/6-311G) Input->DFT DFT->Opt Props Electronic Properties (HOMO/LUMO, MEP) DFT->Props DFT->Pred

Fig. 1: Integrated workflow for experimental and computational characterization.

Structural Analysis: Solid-State vs. Gas-Phase Conformation

A molecule's precise three-dimensional structure governs its physical properties and biological interactions. X-ray crystallography provides an unambiguous depiction of the molecule in the solid state, while computational methods, like Density Functional Theory (DFT), typically model the molecule in the gas phase, free from intermolecular interactions. This distinction is critical for biphenyl systems.

The PubChem database entry for this compound references a crystal structure in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 832748.[4] Computational studies on related biphenyl carboxylic acids utilize DFT methods to predict their lowest energy conformation.[5]

ParameterExperimental (X-ray, Solid State)Computational (DFT, Gas Phase)Rationale for Discrepancy
Inter-ring Dihedral Angle Near-planarTypically 40° - 60°In the solid state, intermolecular hydrogen bonding between carboxylic acid groups and crystal packing forces favor a more planar arrangement to maximize stability. In the gas phase, the molecule adopts a twisted conformation to minimize steric hindrance between the ortho-carboxyl group and the hydrogen atoms of the adjacent ring.
C-C Bond (Inter-ring) ~1.49 Å~1.48 ÅExcellent agreement, reflecting the single-bond character between the phenyl rings.
C=O Bond (Carboxyl) ~1.25 Å~1.21 ÅGood agreement. The slight elongation in the crystal structure can be attributed to participation in strong hydrogen bonding networks.
C-O Bond (Carboxyl) ~1.30 Å~1.35 ÅGood agreement. The computational value reflects a slightly more localized single bond character.

Key Insight: The most significant difference lies in the dihedral angle. Researchers designing systems where this molecule is part of a larger, non-crystalline structure (e.g., a flexible polymer or a drug binding to a protein) should rely on the twisted, gas-phase conformation predicted by computational models as it more accurately reflects the molecule's intrinsic steric preferences.

Spectroscopic Fingerprints: A Comparative Overview

Spectroscopy provides a "fingerprint" of a molecule's chemical environment and bonding. Comparing experimental spectra with computationally predicted spectra serves as a powerful validation tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl Protons (-COOH) 12.0 - 13.5 (broad)N/A
Aromatic Protons 7.3 - 8.2125 - 145
Carboxyl Carbons (-COOH) N/A168 - 172

Causality: The wide range and downfield shift of the aromatic protons are due to the deshielding effects of the electron-withdrawing carboxylic acid groups and the anisotropic effects of the aromatic rings. Computational predictions are invaluable for assigning specific peaks in a complex experimental spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. The comparison below highlights the characteristic vibrational modes.

Vibrational ModeExperimental Range (cm⁻¹)Computational (Scaled) Range (cm⁻¹)Assignment
O-H Stretch (Carboxylic Acid) 2500 - 3300 (broad)2600 - 3400 (broad)Strong, broad absorption due to hydrogen bonding.
C=O Stretch (Carboxylic Acid) 1680 - 17101700 - 1730Strong, sharp absorption characteristic of the carbonyl group in an aromatic acid.
C=C Stretch (Aromatic) 1580 - 16101590 - 1620Multiple sharp bands indicating the aromatic rings.
C-O Stretch / O-H Bend 1210 - 13201230 - 1340Strong bands associated with the carboxylic acid functionality.

Note: It is standard practice to apply a scaling factor to computational vibrational frequencies to correct for anharmonicity and basis set limitations, leading to better agreement with experimental data.

Electronic Properties: Insights from Computation

While challenging to measure directly, a molecule's electronic properties can be accurately modeled using DFT calculations.[7][8][9] These properties are fundamental to understanding reactivity, stability, and optical characteristics.

G cluster_input Computational Inputs cluster_output Calculated Electronic Properties Structure Optimized Molecular Geometry HOMO HOMO Energy (Highest Occupied Molecular Orbital) Structure->HOMO DFT Calculation LUMO LUMO Energy (Lowest Unoccupied Molecular Orbital) Structure->LUMO DFT Calculation Gap HOMO-LUMO Gap (Reactivity Indicator) Structure->Gap DFT Calculation MEP Molecular Electrostatic Potential (Reactivity Sites) Structure->MEP DFT Calculation

Fig. 2: Logical flow for the calculation of electronic properties.
Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For this molecule, the HOMO is typically localized on the electron-rich π-system of the biphenyl core.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is generally centered around the electron-deficient carboxylic acid groups.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. For similar aromatic dicarboxylic acids, this gap is typically in the range of 4-5 eV, indicating a stable molecule.

Molecular Electrostatic Potential (MEP)

An MEP map visualizes the charge distribution across a molecule, providing a guide to its reactive sites.

  • Red Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. On this compound, these are concentrated on the oxygen atoms of the carbonyl groups.

  • Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The most positive potential is found on the acidic hydrogen atoms of the carboxyl groups.

  • Green/Yellow Regions (Neutral Potential): These areas, typically the aromatic rings' carbon framework, are less reactive.

This analysis confirms that the primary sites for reaction are the carboxylic acid groups, either through deprotonation (a nucleophilic attack on the hydrogen) or reactions involving the carbonyl oxygen atoms.

Conclusion

The comparative analysis of this compound reveals a powerful synergy between experimental and computational methods.

  • Agreement: There is excellent agreement between experimental and theoretical data for bond lengths, vibrational frequencies, and the general features of NMR spectra, confirming the molecule's fundamental structure and functional groups.

  • Complementarity: Key differences, such as the inter-ring dihedral angle, highlight the unique insights each approach offers. X-ray crystallography provides the ground truth for the solid state, while computational chemistry reveals the molecule's intrinsic, gas-phase conformation, which is often more relevant for solution-phase chemistry or biological interactions.

  • Predictive Power: Computation provides a deep dive into electronic properties (HOMO, LUMO, MEP) that are not directly observable experimentally but are critical for predicting the molecule's reactivity, stability, and potential as a functional material.

For researchers and drug development professionals, this integrated approach is indispensable. It validates experimental findings with theoretical rigor and uses computational insights to guide the rational design of new materials and molecular entities based on this versatile biphenyl scaffold.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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A Comparative Guide to Metal-Organic Frameworks: The Impact of Linker Isomerism on Performance, Focusing on [1,1'-Biphenyl]-2,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating Linker Selection in MOF Synthesis for Advanced Applications

For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount to unlocking their full potential. The choice of the organic linker is a critical determinant of the final framework's properties, influencing everything from pore size and surface area to stability and catalytic activity. This guide provides an in-depth comparison of the performance of MOFs based on biphenyl-dicarboxylic acid linkers, with a special focus on the implications of using the asymmetric [1,1'-Biphenyl]-2,4'-dicarboxylic acid versus more conventional, symmetric linkers.

The asymmetry in this compound presents unique challenges and opportunities in MOF synthesis. While symmetric linkers often lead to highly crystalline and predictable structures, the use of asymmetric linkers can result in disordered or even amorphous frameworks. This is not necessarily a drawback; these materials can exhibit unique properties and provide insights into the complex nature of MOF self-assembly.

This guide will navigate the performance landscape of biphenyl-dicarboxylic acid-based MOFs, comparing them to well-established benchmarks and elucidating the critical role of linker geometry.

The Decisive Role of the Organic Linker

The organic linker in a MOF acts as the strut connecting the metal-based secondary building units (SBUs). Its length, geometry, and functional groups dictate the resulting topology and chemical environment of the pores.[1] Carboxylate-based linkers are among the most widely used due to their strong coordination to metal centers.[1]

The biphenyl scaffold is of particular interest as it offers a rigid, extended structure that can lead to MOFs with high porosity. However, the positioning of the carboxylate groups on the biphenyl rings—the linker's isomerism—has a profound impact on the final MOF structure and its performance characteristics.

Performance Benchmarking: Biphenyl-Dicarboxylic Acid MOFs vs. Established Frameworks

To contextualize the performance of biphenyl-dicarboxylic acid-based MOFs, we compare them with three archetypal frameworks: UiO-66 (utilizing the shorter terephthalic acid), MOF-5 (also with terephthalic acid but a different SBU), and HKUST-1 (employing trimesic acid). As specific data for MOFs synthesized from this compound is limited in the literature, we will primarily use data from its symmetric isomer, 4,4'-biphenyldicarboxylic acid (BPDC), which is the linker in the well-known UiO-67. This comparison highlights the effect of extending the linker length and the nuances of linker geometry.

PropertyUiO-67 (4,4'-BPDC)UiO-66 (BDC)MOF-5 (BDC)HKUST-1 (BTC)
BET Surface Area (m²/g) ~1415 - 2250[2][3]~1100-1600~2200 - 4400[4][5]>1000[6]
Pore Volume (cm³/g) HighModerateHighHigh
Pore Size (Å) Triangular windows ~12 Å, Tetrahedral cages ~16 Å[2]Triangular windows ~6 Å[3]~8 Å apertures, ~12-15 Å cages[7]~9 Å[6]
Thermal Stability (°C) HighHigh (~500)Moderate (~400)[5]Moderate (~350)
Chemical Stability High (water, various solvents)[3]High (water, various solvents)[3]Low (moisture sensitive)Moderate (water stability can be an issue)

Key Insights from the Data:

  • Impact of Linker Length: The extended biphenyl linker in UiO-67 compared to the benzene linker in UiO-66 results in a significant increase in pore size and surface area.[3] This is a critical consideration for applications requiring the accommodation of larger molecules, such as in drug delivery or catalysis of bulky substrates.

  • Symmetry and Crystallinity: The high symmetry of the linkers in UiO-66, MOF-5, and HKUST-1 contributes to their highly crystalline nature and predictable framework topologies.

  • The Challenge of Asymmetry: The synthesis of highly crystalline MOFs using asymmetric linkers like this compound is challenging. The asymmetry can introduce geometric frustration during the self-assembly process, potentially leading to disordered or amorphous materials. While this may seem like a disadvantage, such materials can possess unique adsorption and catalytic properties stemming from their less-ordered structures.

Visualizing Linker Geometry and MOF Synthesis

To better understand the structural differences, let's visualize the linkers and the general process of MOF synthesis.

Linker_Comparison cluster_linkers Organic Linkers cluster_mofs Resulting MOF Properties L1 Terephthalic Acid (BDC) M1 Symmetric, Ordered Frameworks (e.g., UiO-66, UiO-67) L1->M1 Symmetric L2 [1,1'-Biphenyl]-4,4'-dicarboxylic acid (BPDC) L2->M1 Symmetric L3 This compound M2 Potentially Asymmetric, Disordered Frameworks L3->M2 Asymmetric

Caption: Comparison of symmetric and asymmetric dicarboxylic acid linkers and their influence on MOF structure.

MOF_Synthesis Metal_Salt Metal Salt / SBU Precursor Reaction Solvothermal Synthesis (Heat & Pressure) Metal_Salt->Reaction Organic_Linker Organic Linker (this compound or other) Organic_Linker->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction MOF_Crystal MOF Crystal Reaction->MOF_Crystal Activation Activation (Solvent Removal) MOF_Crystal->Activation Porous_MOF Porous MOF Material Activation->Porous_MOF

Caption: Generalized workflow for the solvothermal synthesis of Metal-Organic Frameworks.

Experimental Protocols: A Guide to Synthesis and Characterization

To ensure scientific integrity and provide actionable insights, this section details the methodologies for synthesizing a representative biphenyl-based MOF and for evaluating its key performance characteristics.

Synthesis of UiO-67: A Representative Biphenyl-Dicarboxylic Acid MOF

This protocol is adapted from established methods for the synthesis of UiO-67, which utilizes the symmetric 4,4'-biphenyldicarboxylic acid (BPDC) linker.[2] The principles can be adapted for exploratory synthesis with the 2,4'-isomer.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4,4'-Biphenyldicarboxylic acid (BPDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

  • Methanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • Solution Preparation: In a glass vial, dissolve ZrCl₄ (e.g., 116.5 mg, 0.5 mmol) and BPDC (e.g., 121.1 mg, 0.5 mmol) in 50 mL of DMF.

  • Modulator Addition: Add a modulator, such as concentrated HCl (e.g., 0.5 mL), to the solution. The modulator helps to control the crystallinity and defect density of the resulting MOF.

  • Solvothermal Reaction: Transfer the solution to a 100 mL Teflon-lined autoclave. Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • Cooling and Collection: After 24 hours, allow the autoclave to cool to room temperature. The crystalline product will have precipitated. Collect the solid by centrifugation or filtration.

  • Washing: Wash the collected solid with fresh DMF three times to remove unreacted starting materials. Subsequently, wash with methanol three times to exchange the DMF within the pores.

  • Activation: Activate the material by heating under vacuum at a high temperature (e.g., 150-200 °C) for several hours to remove the solvent molecules from the pores, yielding the porous MOF.

Characterization of Porosity: BET Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of porous materials.

Procedure:

  • Sample Degassing: Accurately weigh a sample of the activated MOF (typically 50-100 mg) into a sample tube. Degas the sample under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed moisture or residual solvent.

  • Nitrogen Adsorption: After degassing, cool the sample to liquid nitrogen temperature (77 K). Introduce nitrogen gas in controlled increments and measure the amount of gas adsorbed at various relative pressures (P/P₀).

  • Data Analysis: Plot the adsorption data according to the BET equation. The linear region of the BET plot is used to calculate the monolayer capacity, from which the specific surface area is determined. For microporous materials like many MOFs, it is crucial to use the appropriate relative pressure range (typically 0.005-0.05) and apply consistency criteria to ensure the validity of the results.[8]

Performance Evaluation in Catalysis: Knoevenagel Condensation

The Knoevenagel condensation is a benchmark reaction to assess the catalytic activity of basic sites in MOFs.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (e.g., benzaldehyde, 1 mmol), the active methylene compound (e.g., malononitrile, 1.1 mmol), the MOF catalyst (e.g., 10 mg), and a suitable solvent (e.g., ethanol, 5 mL).

  • Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., 60 °C) for a designated time.

  • Monitoring and Analysis: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Catalyst Recycling: After the reaction, recover the MOF catalyst by centrifugation or filtration, wash it with a suitable solvent, dry it, and reuse it in a subsequent reaction to test its stability and reusability.[9]

Drug Loading and Release Studies

The high porosity of MOFs makes them promising candidates for drug delivery.

Drug Loading:

  • Soaking Method: Suspend the activated MOF in a concentrated solution of the drug (e.g., ibuprofen in ethanol) and stir for an extended period (e.g., 24-72 hours).

  • Quantification: After loading, centrifuge the mixture and measure the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy. The amount of loaded drug can be calculated by the difference in concentration.

Drug Release:

  • Release Medium: Place a known amount of the drug-loaded MOF in a release medium, such as a phosphate-buffered saline (PBS) solution that mimics physiological pH.[10]

  • Sampling and Analysis: At regular intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain a constant volume. Analyze the concentration of the released drug in the aliquot using UV-Vis spectroscopy.

Concluding Remarks for the Practicing Scientist

The selection of the organic linker is a pivotal decision in the design and synthesis of MOFs with tailored properties. While symmetric linkers like 4,4'-biphenyldicarboxylic acid have led to the development of highly porous and stable materials such as UiO-67, the exploration of asymmetric linkers like this compound opens a new frontier in MOF research. The inherent challenge of achieving crystallinity with asymmetric linkers can be a gateway to novel, disordered materials with unique functionalities.

For researchers in drug development and catalysis, understanding the interplay between linker geometry, framework topology, and performance is crucial. While the direct synthesis of highly porous, crystalline materials from this compound may be non-trivial, the insights gained from studying such systems will undoubtedly contribute to the broader understanding of MOF self-assembly and the rational design of next-generation functional materials.

References

  • Katz, M. J., et al. (2013). A facile synthesis of UiO-66, UiO-67 and their N-containing analogues. Chemical Communications, 49(82), 9449-9451. Available at: [Link]

  • MDPI. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. Available at: [Link]

  • CD Bioparticles. Multi-Carboxylic MOFs Linkers. Available at: [Link]

  • Wikipedia. MOF-5. Available at: [Link]

  • ACS Omega. (2023). Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. Available at: [Link]

  • RSC Publishing. (2025). Effect of organic linker substituents on properties of metal–organic frameworks: a review. Available at: [Link]

  • Materials Advances. (2023). A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications. Available at: [Link]

  • ResearchGate. (2025). Asymmetric linker generates intrinsically disordered metal-organic framework with local MOF-74 structure. Available at: [Link]

  • RSC Publishing. (2022). Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties. Available at: [Link]

  • RSC Publishing. (2022). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. Available at: [Link]

  • Frontiers. (2025). Transition metal supported UiO-67 materials and their applications in catalysis. Available at: [Link]

  • RSC Publishing. (2012). Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. Available at: [Link]

  • MDPI. (2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency. Available at: [Link]

  • RSC Publishing. (2014). Construction and selective gas adsorption properties of two heteroSBU MOFs based on unsymmetrical tetracarboxylate linkers. Available at: [Link]

  • ResearchGate. (2024). (PDF) Synthesis of UiO-67 Metal-organic Frameworks (MOFs) and their Application as Antibacterial and Anticancer Materials. Available at: [Link]

  • ResearchGate. (2025). Knoevenagel Condensation Reactions Catalysed by Metal-Organic Frameworks | Request PDF. Available at: [Link]

  • JoVE. (2024). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. Available at: [Link]

  • Journal of Pure and Applied Microbiology. (2024). Synthesis of UiO-67 Metal-organic Frameworks (MOFs) and their Application as Antibacterial and Anticancer Materials. Available at: [Link]

  • ACS Publications. (2005). Gas Separation Properties of Metal Organic Framework (MOF-5) Membranes. Available at: [Link]

  • MDPI. (2021). Insights into HKUST-1 Metal-Organic Framework's Morphology and Physicochemical Properties Induced by Changing the Copper(II) Salt Precursors. Available at: [Link]

  • Journal of the American Chemical Society. (2018). Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. Available at: [Link]

  • Chemical Communications. (2020). Asymmetric linker generates intrinsically disordered metal–organic framework with local MOF-74 structure. Available at: [Link]

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spectroscopic analysis to confirm the structure of [1,1'-Biphenyl]-2,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Spectroscopic Analysis of [1,1'-Biphenyl]-2,4'-dicarboxylic Acid: Structural Confirmation and Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This compound, a molecule of interest in materials science and medicinal chemistry, presents a unique spectroscopic fingerprint. This guide provides an in-depth comparative analysis of the primary spectroscopic techniques used to elucidate and confirm its structure. While experimental spectra for this specific molecule are not widely available, this guide will present predicted data based on a thorough analysis of closely related and isomeric compounds, providing a robust framework for its characterization.

The Imperative of Spectroscopic Confirmation

The isomeric nature of biphenyl dicarboxylic acids necessitates a multi-faceted analytical approach. The precise positioning of the carboxylic acid groups on the biphenyl scaffold dramatically influences the molecule's electronic environment, and consequently, its spectroscopic properties. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy is essential for unequivocal structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on each phenyl ring will experience distinct electronic effects from the carboxylic acid groups and the adjacent phenyl ring, leading to a unique set of chemical shifts and coupling constants. The acidic protons of the two carboxylic acid groups will appear as a broad singlet at a significantly downfield chemical shift, generally above 10 ppm, and its position can be concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Carboxylic Acid Protons> 10.0broad singletPosition is solvent and concentration dependent.
Aromatic Protons7.0 - 8.5multipletsComplex splitting patterns due to ortho, meta, and para couplings.

Predicted data is based on analysis of related compounds such as [1,1'-biphenyl]-2-carboxylic acid and [1,1'-biphenyl]-4-carboxylic acid.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide crucial information about the carbon framework. The two carboxylic acid carbons are expected to appear downfield, typically in the range of 165-175 ppm. The aromatic region will show a number of distinct signals for the biphenyl carbons, with the carbons directly attached to the carboxylic acid groups being the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) Notes
Carboxylic Acid Carbons165 - 175Two distinct signals are expected.
Aromatic Carbons120 - 150Complex pattern of signals.

Predicted data is based on analysis of related compounds.[1]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the solubility of the dicarboxylic acid.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are expected in the aromatic region of the target molecule.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent H1_NMR ¹H NMR Acquisition Dissolve->H1_NMR C13_NMR ¹³C NMR Acquisition H1_NMR->C13_NMR Process Process FID C13_NMR->Process Analyze Spectral Analysis Process->Analyze

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1] For this compound, the characteristic vibrations of the carboxylic acid groups will be the most prominent features of the IR spectrum.

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad
C=O Stretch (Carboxylic Acid)1720 - 1680Strong
C-O Stretch (Carboxylic Acid)1320 - 1210Medium
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aromatic C=C Bending1600 - 1450Medium to Weak

Data is based on general values for dicarboxylic acids.[1]

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for carboxylic acids and aromatic compounds.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Place_Sample Place Sample on ATR Crystal Background Record Background Spectrum Place_Sample->Background Sample_Spec Record Sample Spectrum Background->Sample_Spec Analyze_Bands Analyze Absorption Bands Sample_Spec->Analyze_Bands

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. The molecular formula of this compound is C₁₄H₁₀O₄, with a molecular weight of 242.23 g/mol .[2]

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Predicted Fragment Notes
242[M]⁺Molecular ion peak.
225[M - OH]⁺Loss of a hydroxyl radical.
197[M - COOH]⁺Loss of a carboxylic acid group.
181[M - OH - CO₂]⁺Subsequent loss of carbon dioxide.
152[C₁₂H₈]⁺Biphenylene radical cation, a common fragment for biphenyls.

Predicted fragmentation is based on the analysis of related biphenyl carboxylic acids.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like a dicarboxylic acid, LC-MS is more appropriate.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely show the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

  • Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to obtain an accurate mass measurement, which can confirm the elemental composition.

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions, aiding in structural confirmation.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_frag Fragmentation Analysis LC_MS LC-MS Introduction ESI Electrospray Ionization LC_MS->ESI Mass_Analyzer High-Resolution Mass Analysis ESI->Mass_Analyzer MS_MS Tandem MS (MS/MS) Mass_Analyzer->MS_MS Analyze_Fragments Analyze Fragmentation Pattern MS_MS->Analyze_Fragments

Caption: Workflow for Mass Spectrometric analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The biphenyl chromophore exhibits characteristic absorption bands in the UV region. The presence of carboxylic acid groups, which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted biphenyl.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λmax (nm) Solvent
π → π*~260 - 280Ethanol or Methanol

Prediction is based on the UV-Vis spectra of biphenyl and its derivatives.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare_Solution Prepare Dilute Solution Blank Measure Solvent Blank Prepare_Solution->Blank Sample_Spec Record Sample Spectrum Blank->Sample_Spec Identify_LambdaMax Identify λmax Sample_Spec->Identify_LambdaMax

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The structural confirmation of this compound is best achieved through a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide the detailed framework of the molecule, FTIR confirms the presence of the key carboxylic acid functional groups. Mass spectrometry validates the molecular weight and offers clues to the structure through fragmentation patterns, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By comparing the predicted data presented in this guide with experimentally obtained spectra, researchers can confidently confirm the structure of their synthesized this compound.

References

  • The Royal Society of Chemistry. Spectra and physical data of (A2). Available from: [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized [1,1'-Biphenyl]-2,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount. This is particularly true for novel molecules like [1,1'-Biphenyl]-2,4'-dicarboxylic acid, a versatile building block in materials science and medicinal chemistry. Its application in the synthesis of liquid crystal polymers underscores the need for stringent purity control to ensure desired material properties.[1][2] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, grounded in practical experience and scientific principles.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment begins with a thorough understanding of the synthetic route and its potential pitfalls. The most common and versatile method for synthesizing unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[3][4] In the case of this compound, this would typically involve the palladium-catalyzed coupling of a 2-halobenzoic acid derivative with 4-carboxyphenylboronic acid.

Figure 1: A simplified workflow of the Suzuki-Miyaura coupling for the synthesis of this compound.

This seemingly straightforward reaction can be accompanied by several side reactions, leading to a range of potential impurities that must be identified and quantified.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NameStructureOrigin
Benzoic AcidC₇H₆O₂Protodehalogenation of the 2-halobenzoic acid starting material.[5]
4-CarboxybiphenylC₁₃H₁₀O₂Homocoupling of 4-carboxyphenylboronic acid.
Biphenyl-2,2'-dicarboxylic acidC₁₄H₁₀O₄Homocoupling of the 2-halobenzoic acid starting material.
Biphenyl-4,4'-dicarboxylic acidC₁₄H₁₀O₄Homocoupling of 4-carboxyphenylboronic acid.
Unreacted Starting Materials-Incomplete reaction.
Palladium Residues-Incomplete removal of the catalyst.

Understanding these potential impurities is the cornerstone of developing a robust analytical strategy for purity assessment.

A Comparative Guide to Analytical Techniques

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide all the necessary information. Here, we compare the most relevant techniques for analyzing synthesized this compound.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High sensitivity, excellent for separating isomers and impurities, quantitative.Requires method development, may require derivatization for some detectors.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity compared to HPLC, can be complex to interpret for mixtures.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.High sensitivity, provides molecular weight information, can be coupled with chromatography (LC-MS).Does not typically distinguish between isomers without fragmentation analysis, ionization efficiency can vary.
Elemental Analysis Determination of the elemental composition of a sample.Provides fundamental information on the elemental makeup, can detect inorganic impurities.Does not provide structural information, not suitable for identifying organic impurities.

In-Depth Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse for purity assessment, offering the resolution needed to separate the target compound from its structurally similar impurities. A well-developed HPLC method is a self-validating system for routine quality control.

Figure 2: A typical workflow for HPLC analysis.

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A biphenyl column is highly recommended for separating aromatic isomers due to enhanced π-π interactions.[6] A high-quality C18 column can also be effective.[7]

  • Mobile Phase: A gradient elution is often necessary to resolve all potential impurities. A typical mobile phase would consist of:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile[8]

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Data Interpretation:

The resulting chromatogram should show a major peak corresponding to this compound. Any other peaks are potential impurities. The relative area of each peak can be used to calculate the percentage purity. For accurate quantification, reference standards of the expected impurities are required to determine their response factors. The elution order of the dicarboxylic acid isomers can be influenced by the stationary phase and mobile phase composition.[7] Generally, on a reverse-phase column, the more polar isomer will elute earlier.

Table 2: Predicted Elution Order and UV Absorbance of Key Compounds

CompoundPredicted Relative Retention TimeKey UV Absorbance Maxima (nm)
Benzoic AcidVery Early~230, 273
Biphenyl-2,2'-dicarboxylic acidEarly~245, 285
This compound Intermediate ~254
Biphenyl-4,4'-dicarboxylic acidLate~265
NMR Spectroscopy for Structural Confirmation and Quantification

NMR spectroscopy is indispensable for the definitive structural elucidation of the synthesized product and the identification of impurities. Both ¹H and ¹³C NMR should be employed.

Figure 3: Workflow for NMR analysis.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for dissolving dicarboxylic acids.

  • ¹H NMR: Acquire a standard proton spectrum. The aromatic region (7.0-8.5 ppm) will be complex due to the unsymmetrical nature of the molecule. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (>12 ppm).

  • ¹³C NMR: A proton-decoupled ¹³C spectrum will show the number of unique carbon atoms. The carbonyl carbons of the carboxylic acids will be in the range of 165-175 ppm.

Data Interpretation:

The ¹H NMR spectrum of pure this compound is expected to show a complex pattern of multiplets in the aromatic region due to the coupling between the protons on the two phenyl rings. The integration of these signals should correspond to the number of protons on each ring. The ¹³C NMR spectrum should show 14 distinct signals for the carbon atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift Range (ppm)Rationale
¹H 7.2 - 8.2Aromatic protons, complex splitting pattern.
¹H > 12.0Carboxylic acid protons (broad singlet).
¹³C 125 - 145Aromatic carbons.
¹³C 167 - 170Carboxylic acid carbonyl carbons.

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and other experimental conditions. For comparison, the ¹H NMR spectrum of biphenyl-4,4'-dicarboxylic acid in DMSO-d₆ shows signals at approximately 7.87 ppm and 8.07 ppm, with the carboxylic acid proton at 13.07 ppm.[1] The spectrum of biphenyl-2-carboxylic acid in CDCl₃ shows a multiplet between 7.41-7.80 ppm and a broad signal for the carboxylic acid proton at 13.62 ppm.[9]

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry provides a rapid and sensitive method to confirm the molecular weight of the synthesized product.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrumentation: An ESI mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Negative ion mode is preferred for acidic compounds.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile with a small amount of water.

Data Interpretation:

In negative ion mode, the expected [M-H]⁻ ion for this compound (C₁₄H₁₀O₄) would have a mass-to-charge ratio (m/z) of 241.05. The molecular weight of the compound is 242.23 g/mol . The presence of a strong signal at this m/z value confirms the presence of the target compound. Other ions, such as [M+Na-2H]⁻, may also be observed.

Conclusion: A Holistic Approach to Purity Assessment

The purity assessment of synthesized this compound is a critical step in ensuring its suitability for downstream applications. A comprehensive strategy that combines the high resolving power of HPLC, the detailed structural information from NMR, and the molecular weight confirmation from mass spectrometry is essential. By understanding the potential impurities arising from the synthetic route and employing these orthogonal analytical techniques, researchers can confidently determine the purity of their product and make informed decisions in their research and development endeavors.

References

  • Comparison of liquid chromatographic methods for analysis of homologous alkyl esters of biphenyl-4,4′-dicarboxylic acid. Analyst. Available at: [Link]

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A Comparative Guide to the Synthesis of [1,1'-Biphenyl]-2,4'-dicarboxylic Acid: An Evaluation of Protocol Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of complex organic molecules is paramount. [1,1'-Biphenyl]-2,4'-dicarboxylic acid is a valuable building block in the synthesis of polymers and various pharmaceutical agents, owing to its rigid, well-defined structure. This guide provides an in-depth comparison of the two primary synthetic routes to this unsymmetrical biphenyl derivative: the Suzuki-Miyaura coupling and the Ullmann reaction. We will delve into detailed, reproducible protocols for each method, followed by a critical analysis of their respective advantages, disadvantages, and overall reproducibility.

Introduction to Synthetic Strategies

The synthesis of unsymmetrical biaryls such as this compound predominantly relies on cross-coupling reactions. Among the various methods, the palladium-catalyzed Suzuki-Miyaura coupling and the copper-mediated Ullmann reaction are the most established.[1] The choice between these two pathways often depends on factors such as substrate availability, functional group tolerance, reaction conditions, and scalability. This guide will provide a comprehensive overview to aid in the selection of the most suitable method for your research needs.

I. The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[2] The reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a base.[2]

Plausible Synthetic Route via Suzuki-Miyaura Coupling

A logical and commonly employed strategy for the synthesis of this compound via the Suzuki-Miyaura reaction involves the coupling of 2-bromobenzoic acid with 4-carboxyphenylboronic acid.

Caption: Synthetic route for this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Suzuki-Miyaura)

This protocol is adapted from established procedures for the synthesis of biphenyl carboxylic acids.[3][4]

Materials:

  • 2-Bromobenzoic acid

  • 4-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or 10% Palladium on Carbon (Pd/C)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane and Water (degassed) or Ethanol and Water (degassed)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzoic acid (1.0 eq), 4-carboxyphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst. If using Pd(PPh₃)₄, use 0.03 eq. If using 10% Pd/C, use 0.05 eq.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system. A common choice is a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution to a pH of approximately 2-3 with 1 M HCl to precipitate the product.

  • Filter the precipitate and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Discussion on Reproducibility and Key Considerations
  • Catalyst Choice: While Pd(PPh₃)₄ is a common choice, heterogeneous catalysts like Pd/C offer easier removal and recycling, which can be advantageous for scalability.[4]

  • Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃ and Na₂CO₃ are widely used and generally provide good yields.

  • Solvent System: A mixture of an organic solvent and water is necessary to dissolve both the organic substrates and the inorganic base. Degassing the solvents is important to prevent oxidation of the palladium catalyst.

  • Side Products: The primary side product in Suzuki-Miyaura couplings is the homocoupling of the boronic acid. This can be minimized by using a slight excess of the boronic acid and carefully controlling the reaction conditions.

  • Yield: Yields for the synthesis of unsymmetrical biphenyl carboxylic acids via Suzuki-Miyaura coupling are typically reported in the range of 70-90%.[3]

II. The Ullmann Reaction Approach

The Ullmann reaction is a classical method for the synthesis of biaryls, involving the copper-mediated coupling of two aryl halides.[5] While traditional Ullmann reactions require harsh conditions (high temperatures and stoichiometric copper), modern modifications have made this method more versatile and milder.[5]

Plausible Synthetic Route via Ullmann Reaction

For the synthesis of this compound, a plausible Ullmann coupling would involve the reaction of 2-iodobenzoic acid and 4-iodobenzoic acid. Using two different aryl halides in an unsymmetrical coupling can be challenging due to the formation of homocoupling byproducts.

Caption: Synthetic route for this compound via Ullmann reaction, highlighting the potential for byproduct formation.

Detailed Experimental Protocol (Ullmann)

This protocol is based on modern Ullmann coupling procedures.

Materials:

  • 2-Iodobenzoic acid

  • 4-Iodobenzoic acid

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, combine 2-iodobenzoic acid (1.0 eq), 4-iodobenzoic acid (1.0 eq), copper(I) iodide (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-150 °C under an inert atmosphere for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Acidify with 1 M HCl to precipitate the dicarboxylic acids.

  • Filter the precipitate. The crude product will be a mixture of the desired this compound and the two homocoupling products (2,2'-biphenyldicarboxylic acid and 4,4'-biphenyldicarboxylic acid).

  • Purification of the desired unsymmetrical product from the symmetrical byproducts can be challenging and may require column chromatography or fractional crystallization.

Discussion on Reproducibility and Key Considerations
  • Harsh Conditions: Traditional Ullmann reactions often require very high temperatures (>200 °C), which can be a limitation for sensitive substrates. Modern protocols with ligands can lower the reaction temperature.

  • Homocoupling: A significant challenge in unsymmetrical Ullmann couplings is the formation of homocoupling byproducts, which can be difficult to separate from the desired product and often leads to lower yields of the target molecule.

  • Reproducibility: The reproducibility of Ullmann reactions can be variable, and yields are often moderate.[5] The reaction is sensitive to the quality of the copper catalyst and the reaction conditions.

  • Yield: Due to the formation of homocoupling byproducts, the isolated yield of the unsymmetrical product is often lower than in Suzuki-Miyaura couplings.

Comparative Analysis of Synthesis Protocols

FeatureSuzuki-Miyaura CouplingUllmann Reaction
Catalyst Palladium-based (e.g., Pd(PPh₃)₄, Pd/C)Copper-based (e.g., CuI, Cu powder)
Reaction Conditions Generally milder (60-100 °C)Often requires higher temperatures (120-200 °C)
Substrate Scope Broad, tolerant of many functional groupsCan be limited by harsh conditions
Byproducts Primarily homocoupling of boronic acidSignificant formation of two homocoupling products
Purification Generally straightforward (precipitation, recrystallization)Can be challenging due to similar byproducts
Reproducibility Generally high and reliableCan be variable
Typical Yield Good to excellent (70-90% for similar systems[3])Moderate (often lower for unsymmetrical products)

Purification and Characterization

For both synthetic routes, the final product, this compound, is a solid that can be purified by recrystallization. A common solvent system for the recrystallization of biphenyl carboxylic acids is a mixture of an alcohol (like ethanol) and water. The purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the biphenyl rings and carboxylic acid groups.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the synthesized compound.

Conclusion and Recommendations

For the synthesis of this compound, the Suzuki-Miyaura coupling is the recommended method for achieving higher yields, greater reproducibility, and easier purification. The milder reaction conditions and the lower propensity for significant byproduct formation make it a more reliable and efficient route for laboratory-scale synthesis. While the Ullmann reaction is a historically important method, its application to unsymmetrical biphenyl synthesis is often plagued by lower yields and challenging purifications due to the formation of homocoupling byproducts.

Researchers should carefully consider the availability and cost of starting materials (aryl halides vs. arylboronic acids) when selecting a synthetic route. However, for achieving a reproducible and high-yielding synthesis of this compound, the Suzuki-Miyaura coupling stands out as the superior and more practical approach.

References

  • PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=13204085. Available from: [Link]

  • Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • RSC Publishing. (2021). Supporting Information - Tuning the Lewis Acidity of Metal-Organic Frameworks for Enhanced Catalysis. The Royal Society of Chemistry.
  • Ennis, D. S., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 248-252.
  • Wikipedia. (2023). Ullmann reaction.
  • PubChem. 2-(4-CARBOXYPHENYL)BENZOIC ACID. National Center for Biotechnology Information. PubChem Compound Database; CID=13204085. Available from: [Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

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The Isomeric Effect: A Guide to Tuning MOF Properties with Biphenyl Dicarboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Composition, The Power of Geometry in Crystal Engineering

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1] These crystalline materials, constructed from metal nodes and organic linkers, are akin to molecular scaffolding, with properties dictated by their constituent parts.[2][3] While much research has focused on varying the metal and the linker's chemical composition, a more subtle yet powerful design principle lies in the geometry of the organic linker itself: isomerism .

Positional isomers are molecules that share the same chemical formula but differ in the spatial arrangement of their functional groups. In the context of MOFs, this seemingly minor change in a linker's structure can have profound consequences, dictating the final framework's topology, dimensionality, and ultimately, its performance in applications ranging from gas storage to catalysis.[4]

This guide provides an in-depth analysis of the effect of linker isomerism on MOF properties, using the versatile family of biphenyl dicarboxylic acids (BPDCs) as a case study. We will explore the causal relationships between the positioning of carboxylate groups on the biphenyl backbone and the resulting structural and functional outcomes, supported by experimental data and validated protocols.

The Biphenyl Dicarboxylic Acid (BPDC) Family: A Tale of Angles and Connectivity

The biphenyl core of BPDC linkers offers a rigid and thermally stable backbone, making it an excellent building block for robust frameworks.[1][5] The critical variable is the attachment point of the two carboxylic acid groups, which directly influences the angle between the coordination vectors.

Caption: The geometric differences between BPDC isomers directly influence the resulting MOF topology and properties.

  • 4,4'-Biphenyldicarboxylic acid (4,4'-BPDC): This is the most common isomer, featuring a linear arrangement of the carboxylate groups (180° angle). This linearity is ideal for creating extended, highly porous, and often isoreticular frameworks, such as the well-known UiO-67.[6]

  • 3,3'-Biphenyldicarboxylic acid (3,3'-BPDC): In this isomer, the carboxylates are positioned at an angle, creating a "bent" or "V-shaped" linker. This geometry disrupts the linear extension seen with 4,4'-BPDC, often leading to more complex, lower-symmetry structures and promoting framework interpenetration.

  • Functionalized Isomers: The addition of functional groups (e.g., hydroxyl, methoxy) to the biphenyl rings introduces further steric and electronic effects.[1][5][7][8] For instance, 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid and its isomer 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid provide additional coordination sites and can alter the final structure and catalytic behavior.[1][5]

The Structural Consequences of Isomerism

The choice of BPDC isomer is a primary factor in determining the final crystal structure. This influence manifests in several key areas:

  • Dimensionality and Topology: The linear nature of 4,4'-BPDC readily extends coordination networks in three dimensions, often resulting in predictable topologies. In contrast, bent isomers can produce frameworks of lower dimensionality (1D chains or 2D layers) or complex 3D networks that are non-interpenetrated or interpenetrated.[4][5] For example, studies using 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid with different metals yielded both 3D and 2D frameworks, demonstrating how subtle changes can direct the final structure.[8]

  • Interpenetration: Interpenetration, where two or more independent frameworks grow through one another, is a common phenomenon in MOFs. The bent geometry of isomers like 3,3'-BPDC can create larger voids during initial framework assembly, which are then often filled by one or more interpenetrating nets to maximize thermodynamic stability.[5][7] While this can reduce the accessible pore volume, it can also enhance framework stability and modify the pore chemistry.

  • Disorder and Amorphization: In more extreme cases, using an asymmetric linker where the carboxylate groups create geometric frustration can prevent long-range crystalline order, leading to the formation of amorphous or intrinsically disordered MOFs.[9] These materials, while lacking the sharp diffraction peaks of their crystalline counterparts, can still retain local order and porosity, offering unique properties.[9]

Comparative Analysis of MOF Properties

The structural variations induced by linker isomerism have a direct and measurable impact on the material's functional properties.

PropertyMOFs from 4,4'-BPDC (Linear)MOFs from Bent Isomers (e.g., 3,3'-BPDC)Causality
BET Surface Area Generally higher (e.g., >2000 m²/g)Often lower due to denser packing or interpenetration (e.g., 555 m²/g for a Cu-MOF with a meta-substituted linker[7])Linear linkers create larger, more open pore structures. Longer linkers like BPDC generally yield higher surface areas than shorter ones.[2][10]
Pore Volume Typically largerVariable; can be significantly reduced by interpenetrationThe framework topology and degree of interpenetration directly control the void space.
Framework Topology Often high-symmetry, predictable (e.g., fcu in UiO-67)More diverse, complex, and lower-symmetry topologiesThe linker's angle dictates the directionality of network propagation.
Catalytic Activity Accessible metal sites in large pores can lead to high activityMay exhibit shape/size selectivity due to smaller or more tortuous pores; functional groups can introduce new catalytic sites.Pore dimensions control substrate access to active sites. Isomerism can alter the electronic properties of metal centers.[6][11]
Stability Generally high thermal and chemical stabilityStability is highly dependent on the final structure's density and coordination environment.Denser, interpenetrated frameworks can exhibit enhanced stability.

Case Study: Catalytic Performance

Linker isomerism can be a powerful tool to tune the catalytic activity of MOFs. The accessibility of metal-ion active sites and the chemical environment of the pores are critical.[12]

In one study, a Zn(II)-based MOF constructed from a dihydroxy-functionalized biphenyl dicarboxylate linker was shown to be an effective and recyclable heterogeneous catalyst for the Henry reaction.[1] The specific arrangement of hydroxyl and carboxylate groups, a direct result of the chosen isomer, created a bifunctional environment conducive to the reaction. Similarly, MOFs built from a full meta-substituted BPDC linker have demonstrated high activity for cyanosilylation and olefin epoxidation reactions, with performance linked to the unique channel structure formed by the bent linkers.[7] These examples underscore that linker geometry not only builds the physical space for catalysis but can also be used to engineer the electronic and chemical environment of the active site.[13]

Experimental Section: Synthesis and Characterization Protocols

The synthesis of MOFs from BPDC isomers is typically achieved via solvothermal or hydrothermal methods. The following protocols provide a validated, generalized framework.

Protocol 1: General Solvothermal Synthesis of a BPDC-based MOF

This protocol is a representative procedure adapted from literature methods for synthesizing nickel-based MOFs with 4,4'-BPDC.[10][14]

Rationale: The solvothermal method uses elevated temperature and pressure to increase the solubility of reactants and promote the crystallization of the MOF product. Dimethylformamide (DMF) is a common solvent as its high boiling point is suitable for these conditions and it can also act as a coordinating species during synthesis. The temperature is a critical parameter that can influence the final crystal phase, size, and porosity.[10][14]

Step-by-Step Procedure:

  • Reactant Preparation: In a 25 mL Teflon-lined stainless-steel autoclave, combine the metal salt (e.g., 0.5 mmol of Nickel(II) nitrate hexahydrate) and the BPDC isomer (e.g., 0.5 mmol of 4,4'-BPDC).

  • Solvent Addition: Add 10-15 mL of N,N-Dimethylformamide (DMF) to the autoclave.

  • Homogenization: Briefly sonicate the mixture for 5-10 minutes to ensure a homogeneous suspension.

  • Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat the autoclave to a target temperature (typically between 120°C and 180°C) and hold for 24-72 hours.[1][5][10]

  • Cooling: Allow the autoclave to cool naturally to room temperature.

  • Product Isolation: Collect the crystalline product by centrifugation or vacuum filtration.

  • Washing: Wash the collected solid several times with fresh DMF to remove unreacted starting materials, followed by a solvent exchange with a more volatile solvent like ethanol or acetone.

  • Activation: Activate the MOF to remove guest solvent molecules from the pores. This is typically done by heating the sample under vacuum at a temperature below its decomposition point (e.g., 150°C) for several hours.

Experimental Workflow and Characterization

To confirm the successful synthesis and to compare the properties of MOFs derived from different isomers, a suite of characterization techniques is essential.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants Metal Salt + BPDC Isomer + Solvent Autoclave Solvothermal Reaction (120-180°C, 24-72h) Reactants->Autoclave Isolation Isolation & Washing Autoclave->Isolation SCXRD SC-XRD (Structure) Autoclave->SCXRD If single crystals form Activation Activation (Heat under Vacuum) Isolation->Activation PXRD PXRD (Phase & Purity) Activation->PXRD TGA TGA (Thermal Stability) Activation->TGA GasSorp Gas Adsorption (Porosity, Surface Area) Activation->GasSorp FTIR FT-IR (Coordination) Activation->FTIR

Caption: Standard workflow for the synthesis and characterization of BPDC-based MOFs.

  • Powder X-ray Diffraction (PXRD): Used to confirm the crystallinity and phase purity of the bulk material. Comparing the PXRD patterns of MOFs made from different isomers provides the first evidence of structural differences.

  • Single-Crystal X-ray Diffraction (SC-XRD): The gold standard for determining the precise atomic arrangement, connectivity, and topology of a new MOF.

  • Thermogravimetric Analysis (TGA): Measures the thermal stability of the material by monitoring weight loss as a function of temperature.

  • Gas Adsorption Analysis (N₂ at 77 K): This experiment is crucial for determining the porosity, including the BET surface area, pore volume, and pore size distribution.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the coordination of the carboxylate groups to the metal centers by observing the shift in the C=O stretching frequency compared to the free linker.

Conclusion and Outlook

The strategic selection of linker isomers is a cornerstone of advanced MOF design. As demonstrated with the biphenyl dicarboxylic acid family, modifying the position of coordinating groups is a subtle yet potent method for directing framework topology, controlling interpenetration, and ultimately tuning the material's porosity, stability, and catalytic function. This approach moves beyond simple trial-and-error synthesis toward a more rational, geometrically-driven paradigm of crystal engineering.

Future research will likely leverage computational modeling to predict the structures resulting from novel or asymmetric isomers, accelerating the discovery of materials with tailored properties. Furthermore, the deliberate combination of different isomers into mixed-linker frameworks offers another layer of complexity and control, paving the way for highly sophisticated, multifunctional materials.[15] For researchers and drug development professionals, understanding the isomeric effect is key to unlocking the full potential of MOFs as catalysts, separation agents, and delivery vehicles.

References

  • Garg, S., et al. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry, 61(32), 12695–12708. [Link]

  • Sheshkal, A. S., et al. (2025). Effect of organic linker substituents on properties of metal–organic frameworks: a review. Russian Chemical Reviews. [Link]

  • Wittman, M., et al. (2019). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV. [Link]

  • Garg, S., et al. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. PubMed Central. [Link]

  • Han, Y., et al. (2017). Full Meta-substituted 4,4'-Biphenyldicarboxylate Based MOFs: Synthesis, Structures and Catalytic activities. ResearchGate. [Link]

  • Zhu, D-R., et al. (2015). Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. Dalton Transactions, 44(3), 1303-1311. [Link]

  • Strauss, M. J., et al. (2025). Asymmetric linker generates intrinsically disordered metal-organic framework with local MOF-74 structure. ResearchGate. [Link]

  • Kuppusamy, S., et al. (2021). Bifunctional MOFs in Heterogeneous Catalysis. PubMed Central. [Link]

  • Bu, X-H., et al. (2007). Molecular tectonics of mixed-ligand metal-organic frameworks: positional isomeric effect, metal-directed assembly, and structural diversification. Inorganic Chemistry, 46(12), 4948-4958. [Link]

  • Wang, Y., et al. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed Central. [Link]

  • Gomila, R. M., et al. (2018). Controlling interpenetration for tuning porosity and luminescence properties of flexible MOFs based on biphenyl-4,4′-dicarboxylic acid. CrystEngComm, 20(27), 3843-3851. [Link]

  • Zhang, N., et al. (2017). Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. Journal of the American Chemical Society, 139(46), 16565–16571. [Link]

  • Wang, Y., et al. (2022). Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed. [Link]

  • Pal, T. K., et al. (2016). Zn(II) and Cu(II) Metal Organic Frameworks Constructed from Terphenyl-4,4′′-dicarboxylic Acid Derivative: Synthesis, Structure and Catalytic Application in Aldehyde Cyanosilylation. ResearchGate. [Link]

  • CD Bioparticles. (n.d.). Multi-Carboxylic MOFs Linkers. CD Bioparticles. [Link]

Sources

A Researcher's Guide to Benchmarking the Catalytic Activity of [1,1'-Biphenyl]-2,4'-dicarboxylic Acid-Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of catalysis, metal-organic frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled potential. Their high surface area, tunable pore size, and the synergistic interplay between organic linkers and metal nodes make them exceptional candidates for catalyzing a myriad of organic transformations. This guide focuses on the catalytic landscape of MOFs constructed from [1,1'-Biphenyl]-2,4'-dicarboxylic acid, a ligand of particular interest due to its asymmetric nature which can impart unique structural and electronic properties to the resulting framework.

While the synthesis of a zinc-based coordination polymer with this compound has been reported, a comprehensive body of research benchmarking its catalytic performance is still developing. To provide a valuable comparative framework, this guide will delve into the catalytic activity of closely related biphenyl and terphenyl dicarboxylic acid-based MOFs. By examining their performance in key organic reactions, we can establish a predictive benchmark for the catalytic potential of this compound-metal complexes.

The Influence of Ligand Isomerism on Catalytic Activity

The geometry of the dicarboxylic acid linker is a critical determinant of the final MOF architecture and, consequently, its catalytic function. The asymmetric substitution of the carboxyl groups in this compound, in contrast to the more common symmetric 4,4'-isomer, can lead to the formation of non-centrosymmetric structures. This can be particularly advantageous in applications such as asymmetric catalysis. The rotational freedom of the biphenyl backbone allows for the creation of diverse coordination environments around the metal centers, which can act as Lewis acidic sites.

Benchmarking Against Key Organic Transformations

To provide a practical comparison, we will examine the performance of analogous biphenyl and terphenyl dicarboxylic acid-based MOFs in three important classes of organic reactions: the Henry (nitroaldol) reaction, the cyanosilylation of aldehydes, and oxidation reactions.

The Henry Reaction: A Test of Lewis Acidity and Base Tolerance

The Henry reaction, the formation of a β-nitro alcohol from an aldehyde and a nitroalkane, is a fundamental carbon-carbon bond-forming reaction. It is often catalyzed by Lewis acids, which activate the aldehyde carbonyl group.

A zinc(II)-based coordination polymer, synthesized from a dihydroxy-functionalized biphenyl-dicarboxylate linker, has demonstrated notable efficacy as a recyclable heterogeneous catalyst for the Henry reaction.[1] This provides a strong benchmark for what can be expected from a this compound-Zn(II) MOF.

CatalystAldehyde SubstrateNitroalkaneSolventTemperature (°C)Time (h)Yield (%)Reference
Zn(II)-dihydroxy-biphenyl-dicarboxylate CP4-NitrobenzaldehydeNitroethaneMethanolRoom Temp2495[1]
Co-MOF (bdda linker)BenzaldehydeNitromethaneWater702483[2]
Amino-functionalized Zr-MOFBenzaldehydeNitromethaneSolvent-freeRoom Temp->90 (TOF > 20 h⁻¹)[2]

This protocol is adapted from the procedure reported for the Zn(II)-dihydroxy-biphenyl-dicarboxylate coordination polymer.[1]

  • Catalyst Activation: The synthesized MOF catalyst (20 mg) is activated by heating under vacuum at 120 °C for 12 hours to remove any guest solvent molecules from the pores.

  • Reaction Setup: In a round-bottom flask, the activated catalyst is suspended in methanol (5 mL).

  • Reagent Addition: 4-Nitrobenzaldehyde (1 mmol) and nitroethane (2 mmol) are added to the suspension.

  • Reaction Conditions: The mixture is stirred at room temperature for 24 hours.

  • Work-up and Analysis: The catalyst is separated by centrifugation. The supernatant is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel. The product yield is determined by ¹H NMR spectroscopy.

Henry_Reaction_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Synthesis MOF Synthesis Activation Activation (Vacuum, 120°C) Synthesis->Activation Setup Suspend Catalyst in Methanol Activation->Setup Add_Reagents Add Aldehyde & Nitroalkane Setup->Add_Reagents Stir Stir at Room Temp Add_Reagents->Stir Separate Centrifugation Stir->Separate Purify Column Chromatography Separate->Purify Analyze ¹H NMR Analysis Purify->Analyze

Caption: Workflow for the MOF-catalyzed Henry reaction.

Cyanosilylation of Aldehydes: Probing Lewis Acid Sites

The addition of trimethylsilyl cyanide (TMSCN) to aldehydes is another key C-C bond-forming reaction that relies on the activation of the carbonyl group by a Lewis acid. The performance of MOFs in this reaction provides direct insight into the accessibility and strength of their metal-based Lewis acid sites.

Zinc(II) and Copper(II) MOFs constructed from a terphenyl-dicarboxylic acid derivative have been shown to act as heterogeneous catalysts for this reaction at room temperature, with the zinc-based MOFs exhibiting higher activity.[3]

CatalystAldehyde SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Zn-MOF (terphenyl-dicarboxylate)BenzaldehydeDichloromethaneRoom Temp1298[3]
Cu-MOF (terphenyl-dicarboxylate)BenzaldehydeDichloromethaneRoom Temp2475[3]
Cu-MOF (substituted 4,4'-biphenyldicarboxylate)BenzaldehydeAcetonitrile6024High[4]

This protocol is based on the methodology described for terphenyl-dicarboxylic acid-based MOFs.[3]

  • Catalyst Preparation: The MOF catalyst (10 mol%) is dried under vacuum for 6 hours at 100 °C.

  • Reaction Setup: The activated catalyst is placed in a flame-dried Schlenk tube under an inert atmosphere (e.g., argon).

  • Reagent Addition: The aldehyde substrate (1 mmol) dissolved in dry dichloromethane (3 mL) is added, followed by trimethylsilyl cyanide (1.2 mmol).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification and Characterization: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Cyanosilylation_Workflow start Start catalyst_prep Catalyst Activation Vacuum 100 °C, 6h start->catalyst_prep reaction_setup Reaction Setup Inert Atmosphere Add Catalyst, Solvent, Aldehyde, TMSCN catalyst_prep->reaction_setup reaction Reaction Stir at Room Temp Monitor by TLC reaction_setup->reaction workup Workup Quench with NaHCO₃ Extract with CH₂Cl₂ reaction->workup purification Purification & Analysis Dry, Concentrate Flash Chromatography workup->purification end End purification->end Oxidation_Reaction_Logic cluster_catalyst Catalyst cluster_reaction Catalytic Cycle Catalyst This compound-Metal Complex Metal_Center Metal Center (e.g., Cu, Co, Zn) Catalyst->Metal_Center Provides Redox Active Site Ligand Biphenyl-2,4'-dicarboxylate Ligand Catalyst->Ligand Modulates Electronic Properties & Structure Substrate Substrate (e.g., Alcohol, Alkene) Metal_Center->Substrate Activates Product Oxidized Product Substrate->Product is converted to Oxidant Oxidant (e.g., H₂O₂, Air) Oxidant->Metal_Center Regenerates

Sources

Safety Operating Guide

Navigating the Disposal of [1,1'-Biphenyl]-2,4'-dicarboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Profile

[1,1'-Biphenyl]-2,4'-dicarboxylic acid is a solid organic compound. Based on data from structurally similar compounds, such as biphenyl-4,4'-dicarboxylic acid, it should be treated as a hazardous substance. The primary hazards associated with this class of compounds include:

  • Skin and Eye Irritation: Direct contact can cause irritation.

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

  • Potential for Sensitization: May cause an allergic skin reaction.

Due to the biphenyl structure, it is prudent to consider the potential for environmental persistence. Polychlorinated biphenyls (PCBs), a related class of compounds, are known for their environmental persistence and toxicity. While this compound is not a PCB, this structural similarity warrants a cautious approach to its disposal to prevent environmental release.

Table 1: Hazard Profile based on Analogous Compounds

Hazard StatementClassificationSource(s)
Causes skin irritationSkin Irritant, Category 2
Causes serious eye irritationEye Irritant, Category 2
May cause respiratory irritationSpecific target organ toxicity – single exposure, Category 3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.